Spiro[4.5]decane-8-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
spiro[4.5]decane-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-10(13)9-3-7-11(8-4-9)5-1-2-6-11/h9H,1-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHIIJZANZJPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552702 | |
| Record name | Spiro[4.5]decane-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19027-23-7 | |
| Record name | Spiro[4.5]decane-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[4.5]decane-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of Spiro[4.5]decane-8-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Characterization of Spiro[4.5]decane-8-carboxylic acid
Introduction: The Spirocyclic Scaffold in Modern Chemistry
Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry and materials science. Their rigid, three-dimensional architecture provides a unique conformational landscape that can be exploited to enhance binding affinity, selectivity, and metabolic stability in drug candidates. This compound (C₁₁H₁₈O₂) is a key exemplar of this structural class, combining a spirocyclic hydrocarbon framework with a carboxylic acid functional group, making it a valuable building block for creating novel chemical entities.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the essential . Rather than merely listing data, we will delve into the causality behind the experimental methodologies used for their determination. This approach ensures a deep understanding of not just what the properties are, but how they are reliably measured and why these measurements are critical for predicting a compound's behavior in biological and formulation contexts.
Molecular and Structural Properties
The foundational properties of a molecule are dictated by its structure. This compound, with a molecular weight of 182.26 g/mol , consists of a cyclopentane ring fused to a cyclohexane ring at a quaternary carbon. The carboxylic acid moiety is attached to the 8-position of the cyclohexane ring.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₂ | PubChem[1] |
| Molecular Weight | 182.26 g/mol | PubChem[1][2] |
| InChIKey | NOHIIJZANZJPGI-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1CCC2(C1)CCC(CC2)C(=O)O | PubChem[1] |
| CAS Number | 19027-23-7 | ChemicalBook[3] |
Note: The data presented in the following sections are based on established analytical protocols. Specific experimental values for this compound are not widely published and should be determined empirically using the methods described.
Thermal Properties: Melting Point Determination
The melting point (Tm) is a critical indicator of a compound's purity and lattice energy. For crystalline solids, a sharp melting range typically signifies high purity. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this measurement, offering high precision and additional thermodynamic information.[4][5][6]
Expertise & Causality: Why DSC?
Unlike simple capillary methods, DSC measures the heat flow required to raise the sample's temperature compared to an inert reference.[6] This "differential" measurement produces a thermogram showing an endothermic peak as the substance melts. The peak's onset temperature provides a highly reproducible Tm, while the peak's area corresponds to the enthalpy of fusion (ΔHfus), the energy required to break the crystal lattice.[7][8] A broad peak often indicates the presence of impurities, making DSC a powerful tool for purity assessment.[8]
Experimental Protocol: Melting Point Determination by DSC
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified reference standards, such as indium (Tm = 156.6 °C).[5] This step is crucial for data accuracy and trustworthiness.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.[5]
-
Reference Preparation: Prepare an empty, crimped aluminum pan to serve as the reference.
-
Analysis Conditions: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C). Ramp the temperature at a controlled rate, typically 2-10 °C/min, to a temperature well above the melting transition (e.g., 200 °C).[8] A slower ramp rate generally provides better resolution.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of the melting endotherm, which is reported as the melting point. The integrated area of the peak yields the heat of fusion.
Workflow for DSC Analysis
Caption: Workflow for Melting Point Determination using DSC.
Solubility Profile: A Key Predictor of Bioavailability
Solubility is a fundamental property that influences a compound's dissolution rate, absorption, and ultimately, its bioavailability. It is typically assessed in aqueous buffers (relevant to physiological conditions) and organic solvents like dimethyl sulfoxide (DMSO), which is a standard solvent for creating stock solutions in high-throughput screening.[9][10]
Expertise & Causality: Kinetic vs. Thermodynamic Solubility
It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility, often measured by adding a DMSO stock solution to an aqueous buffer, reflects the concentration before a compound precipitates from a supersaturated solution.[11] Thermodynamic solubility is the true equilibrium value, measured by agitating an excess of solid compound in a solvent over an extended period.[11][12] For early-stage drug discovery, kinetic solubility in DMSO is a pragmatic first pass.
Experimental Protocol: Kinetic Solubility in DMSO
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in anhydrous DMSO.[9] Using anhydrous DMSO is critical as it is highly hygroscopic, and water contamination can affect solubility.[9]
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes to ensure complete dissolution.[9] Gentle warming can be applied if necessary, but the solution must be returned to room temperature before assessment.
-
Visual Inspection: A clear solution with no visible particulates indicates solubility at that concentration. This is the simplest and most direct assessment.
-
Confirmation by ¹H NMR: To confirm solubility and rule out the presence of fine, suspended solids, a diluted sample (e.g., 1 mM) can be analyzed by ¹H NMR.[9] The presence of sharp, well-defined peaks corresponding to the compound confirms it is fully dissolved.
Workflow for Solubility Assessment
Caption: Workflow for Kinetic Solubility Determination in DMSO.
Acidity Constant (pKa): The Driver of Ionization
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, the pKa of the carboxylic acid group dictates its charge state at physiological pH (~7.4). This is paramount, as the ionization state affects solubility, permeability across cell membranes, and binding to biological targets.
Expertise & Causality: Why Potentiometric Titration?
Potentiometric titration is a highly accurate and reliable method for determining pKa.[13] It involves monitoring the pH of a solution of the acid as a standardized base (e.g., NaOH) is incrementally added. The resulting titration curve (pH vs. volume of titrant) shows a sharp inflection point at the equivalence point, where all the acid has been neutralized. According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.[13]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) to ensure accurate pH measurements. This is a self-validating step critical for trustworthiness.[13]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. Gentle warming may be used to aid dissolution, but the solution must be cooled to room temperature before titration.[13] A co-solvent like ethanol may be required if aqueous solubility is low.
-
Titration: Place the pH electrode in the stirred sample solution. Add a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added.
-
Determine the equivalence point from the steepest part of the curve (the inflection point).
-
Determine the volume of NaOH at the half-equivalence point (half the volume of the equivalence point).
-
The pH value at the half-equivalence point is the experimental pKa of the carboxylic acid.[13]
-
Data Relationship for pKa Determination
Caption: Logical Flow for Determining pKa from Titration Data.
Summary of Physicochemical Properties
The following table summarizes the key . Note that experimental values are placeholders and must be determined, while computed values provide an initial estimate.
| Parameter | Predicted/Placeholder Value | Method of Determination | Significance in Drug Development |
| Melting Point (Tm) | To be determined | Differential Scanning Calorimetry (DSC) | Purity indicator; affects stability and formulation. |
| Aqueous Solubility | To be determined | Shake-Flask Method | Governs dissolution rate and bioavailability. |
| DMSO Solubility | >10 mM (Typical Target) | Kinetic Solubility Assay | Essential for preparing stock solutions for screening. |
| pKa | ~4.5 - 5.0 (Typical for alkyl COOH) | Potentiometric Titration | Determines ionization state, impacting solubility and permeability.[14] |
| LogP (XlogP3) | 3.4 (Computed) | Computational Model (PubChem) | Predicts lipophilicity and membrane permeability. |
Conclusion
This compound is a valuable scaffold for chemical innovation. A thorough understanding of its physicochemical properties—melting point, solubility, and pKa—is not an academic exercise but a prerequisite for its successful application in research and drug development. The experimental protocols detailed in this guide provide a robust framework for obtaining reliable, high-quality data. By grounding experimental choices in scientific causality and ensuring methodological rigor through calibration and controls, researchers can confidently characterize this and other novel compounds, accelerating the journey from molecular design to functional application.
References
-
Avdeef, A. (2015). How to check the Drug solubility DMSO solvent..? ResearchGate. [Link]
-
Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). University of the West Indies at Mona. [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
-
Re, E. (2016). Differential scanning calorimetry. CureFFI.org. [Link]
-
Differential Scanning Calorimetry (DSC) Testing of Materials. (n.d.). Applus+ DatapointLabs. [Link]
-
Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. (2023). ResearchGate. [Link]
-
Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. (2025). ResearchGate. [Link]
-
This compound, 7-hydroxy-1,8-dimethyl-4-oxo-. (n.d.). PubChem. [Link]
-
Tetteh, J. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments. [Link]
-
Differential Scanning Calorimetry (DSC). (n.d.). SGS INSTITUT FRESENIUS. [Link]
-
Using atomic charges to describe the pKa of carboxylic acids. (n.d.). ChemRxiv. [Link]
-
Case Study: pKa's of Carboxylic Acids. (n.d.). Shodor. [Link]
-
The pKa Table Is Your Friend. (2010). Master Organic Chemistry. [Link]
-
Spiro(4.5)decane. (n.d.). PubChem. [Link]
-
Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (2004). SciELO. [Link]
-
This compound (C11H18O2). (n.d.). PubChemLite. [Link]
-
Spiro[4.5]deca-6,9-diene-8-carboxylic acid. (n.d.). PubChem. [Link]
-
1H NMR spectrum of the spiro compound 18. (2011). The Royal Society of Chemistry. [Link]
-
Spiro[4.5]decane-1-carboxylic acid. (n.d.). PubChem. [Link]
-
spiro[4.5]decane. (n.d.). Stenutz. [Link]
-
spiro[4.5]decane-3-carboxylic acid. (n.d.). Chemsrc. [Link]
-
Spiro(4.5)decan-8-ol. (n.d.). PubChem. [Link]
-
Spiro[4.5]decan-8-one (C10H16O). (n.d.). PubChemLite. [Link]
Sources
- 1. PubChemLite - this compound (C11H18O2) [pubchemlite.lcsb.uni.lu]
- 2. Spiro[4.5]decane-1-carboxylic acid | C11H18O2 | CID 18386924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 19027-23-7 [chemicalbook.com]
- 4. Differential scanning calorimetry [cureffi.org]
- 5. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 6. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. web.williams.edu [web.williams.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to Spiro[4.5]decane-8-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spirocyclic Advantage in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements is paramount. Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as a class of "privileged scaffolds." Their inherent conformational rigidity and unique spatial orientation provide an exceptional platform for developing selective and potent therapeutic agents. Unlike flat, aromatic systems, the 3D nature of spirocycles allows for more specific interactions with the complex topographies of biological targets, often leading to improved potency, selectivity, and pharmacokinetic properties.[1]
This guide focuses on Spiro[4.5]decane-8-carboxylic acid (CAS No. 19027-23-7) , a key building block within this promising class of compounds. We will delve into its chemical properties, plausible synthetic strategies, and, most importantly, its role as a foundational scaffold for developing next-generation therapeutics, particularly in the areas of anemia and neurological disorders.
Physicochemical Properties and Structural Analysis
This compound is a saturated carbocyclic compound featuring a cyclopentane ring fused to a cyclohexane ring, with a carboxylic acid moiety attached to the six-membered ring. This structure provides a robust and synthetically tractable starting point for further chemical elaboration.
Core Molecular Attributes
| Property | Value | Source |
| CAS Number | 19027-23-7 | [2] |
| Molecular Formula | C₁₁H₁₈O₂ | [3][4] |
| Molecular Weight | 182.26 g/mol | [3][4] |
| Monoisotopic Mass | 182.13068 Da | [4] |
| Predicted XlogP | 3.4 | [4] |
The structure's numbering convention, as per IUPAC nomenclature, begins in the smaller ring adjacent to the spiro-carbon and proceeds around that ring before continuing to the larger ring.
Caption: IUPAC Numbering of the Spiro[4.5]decane Scaffold.
Strategic Synthesis of the Spiro[4.5]decane Core
While specific, peer-reviewed synthetic protocols for CAS 19027-23-7 are not extensively detailed in the literature, its structure is accessible through well-established and powerful ring-forming reactions. The choice of strategy depends on the desired substitution patterns and available starting materials.
The Diels-Alder Approach
The Diels-Alder reaction, a [4+2] cycloaddition, is a highly efficient method for constructing six-membered rings with excellent stereochemical control. For the spiro[4.5]decane system, this would typically involve the reaction of a diene with a dienophile containing a cyclopentyl moiety.
Conceptual Workflow:
-
Diene Preparation: A suitable 1,3-diene is selected.
-
Dienophile Synthesis: A cyclopentane-based dienophile, such as methylenecyclopentane substituted with an electron-withdrawing group, is prepared.
-
Cycloaddition: The diene and dienophile are reacted under thermal or Lewis acid-catalyzed conditions to form the spiro[4.5]decene ring system.
-
Functional Group Manipulation: The resulting adduct is then subjected to further chemical transformations, such as reduction of the double bond and modification of functional groups, to yield the target this compound.
The use of chiral dienes or catalysts can facilitate enantioselective synthesis, which is critical for drug development.[5]
Caption: Generalized Diels-Alder Synthetic Workflow.
The Robinson Annulation Pathway
The Robinson annulation is a classic and powerful tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring onto an existing ketone.[1][6][7] This method is particularly well-suited for constructing the cyclohexanone precursor to our target molecule.
Protocol: A Plausible Route to a Precursor
-
Michael Addition: React cyclopentanone with a suitable Michael acceptor, such as methyl vinyl ketone (MVK), in the presence of a base (e.g., NaOH, KOH). This forms a 1,5-diketone intermediate.
-
Causality: The base deprotonates the α-carbon of cyclopentanone, creating an enolate nucleophile that attacks the electron-deficient β-carbon of MVK.
-
-
Intramolecular Aldol Condensation: The 1,5-diketone intermediate, still under basic conditions, undergoes an intramolecular aldol reaction. The base removes a proton from an α-carbon on the newly added chain, and the resulting enolate attacks the original cyclopentanone carbonyl.
-
Dehydration: The resulting β-hydroxy ketone readily dehydrates upon heating or under acidic/basic conditions to yield a spiro[4.5]decenone precursor.
-
Reduction & Conversion: The double bond and ketone can be selectively or fully reduced. The resulting spiro[4.5]decanone can then be converted to the carboxylic acid via various methods (e.g., Wittig reaction followed by oxidation).
Caption: Robinson Annulation Logical Flow.
Predicted Spectroscopic Profile
While a dedicated experimental spectrum for CAS 19027-23-7 is not widely published, a highly confident predicted profile can be constructed based on the characteristic signals of its constituent parts: the saturated spiro[4.5]decane framework and the carboxylic acid group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by the carboxylic acid functional group.
| Feature | Predicted Wavenumber (cm⁻¹) | Rationale |
| O-H Stretch | 3300-2500 (very broad) | Characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer, often overlapping with C-H stretches.[8] |
| C-H Stretch | 2950-2850 (sharp) | Aliphatic C-H stretching from the cyclopentane and cyclohexane rings. |
| C=O Stretch | 1760-1690 (strong, sharp) | The prominent carbonyl stretch of the carboxylic acid.[8][9] |
| C-O Stretch | 1320-1210 | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum will show a complex multiplet region between approximately 1.0-2.5 ppm corresponding to the 17 aliphatic protons on the spirocyclic framework. The single proton on the carbon bearing the carboxyl group (C8) would likely appear as a distinct multiplet in the 2.2-2.6 ppm range, deshielded by the adjacent carbonyl. The carboxylic acid proton (-COOH) is expected to be a broad singlet far downfield, typically above 10 ppm , and is D₂O exchangeable.
-
¹³C NMR: The aliphatic carbons of the two rings will produce a series of signals in the 20-50 ppm range. The spiro carbon, being a quaternary center, will be a singlet and is expected around 40-50 ppm . The carbon alpha to the carboxyl group (C8) will be in the 40-50 ppm range. The most downfield signal will be the carbonyl carbon of the carboxylic acid, appearing at approximately 175-185 ppm .
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak ([M]⁺) would be observed at m/z = 182. Under electrospray ionization (ESI), both positive ([M+H]⁺ at m/z 183) and negative ([M-H]⁻ at m/z 181) ions would be expected.[4][10] A characteristic fragmentation pattern would involve the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da).
Applications in Drug Discovery: A Scaffold for Innovation
This compound is best understood not as an end-product therapeutic, but as a versatile starting material or fragment for building more complex, biologically active molecules. Its value lies in providing a rigid, three-dimensional core that can be strategically functionalized.
Inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD)
A major area of interest for spiro[4.5]decane derivatives is in the treatment of anemia associated with chronic kidney disease. These compounds have been developed as potent inhibitors of HIF prolyl hydroxylases (PHDs).[2][11][12]
Mechanism of Action:
-
Normoxia (Normal Oxygen): PHD enzymes hydroxylate the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation.
-
Hypoxia (Low Oxygen) or PHD Inhibition: PHD activity is reduced, allowing HIF-α to stabilize. It then translocates to the nucleus, dimerizes with HIF-β, and activates genes that promote red blood cell production (erythropoiesis), most notably the gene for erythropoietin (EPO).[4][11]
-
Role of the Scaffold: Spiro[4.5]decanone derivatives, often incorporating a hydantoin ring (e.g., 1,3,8-triazaspiro[4.5]decane-2,4-diones), act as competitive inhibitors of 2-oxoglutarate, a key co-substrate for PHD enzymes.[3][13] The spirocyclic core provides the necessary three-dimensional structure to orient the functional groups for potent binding to the active site. This compound serves as an ideal precursor for synthesizing these complex heterocyclic derivatives.
Caption: HIF Pathway Regulation and Point of Intervention.
Scaffolds for Anticonvulsant Agents
The spiro[4.5]decane framework has also been explored in the design of novel anticonvulsant drugs.[14] The rigid structure is thought to be beneficial for interacting with ion channels or receptors in the central nervous system. A study on spiro[4.5] and spiro[4.6] carboxylic acids identified them as cyclic analogs of valproic acid, a widely used antiepileptic drug.[14]
Furthermore, more complex derivatives, such as N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.5]decane-1,3-diones, have been synthesized and evaluated for their anticonvulsant activity and affinity for serotonin receptors, indicating the scaffold's utility in developing agents for neurological and psychiatric disorders.[15][16] this compound provides a key starting point for accessing the requisite amine and dione functionalities through standard synthetic transformations.
Conclusion
This compound (CAS 19027-23-7) represents more than just a single chemical entity; it is a gateway to a rich and therapeutically relevant area of chemical space. Its rigid, three-dimensional spirocyclic core offers significant advantages over traditional flat scaffolds in achieving high target affinity and selectivity. While direct biological data on the acid itself is limited, its clear and logical utility as a precursor for potent HIF prolyl hydroxylase inhibitors and novel anticonvulsant agents underscores its importance. For medicinal chemists and drug development professionals, understanding the synthesis and strategic application of this scaffold is key to unlocking new therapeutic possibilities for a range of challenging diseases.
References
-
Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, RSC Publishing. [Link]
-
1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. PubMed. [Link]
-
Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. [Link]
-
Short intramolecular Diels-Alder approach to functionalized spiro[4.5]decanes. Sci-Hub. [Link]
-
(PDF) Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. ResearchGate. [Link]
-
Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances. [Link]
-
Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane and [4.5]decane-1,3-dione derivatives. PubMed. [Link]
-
(PDF) 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. ResearchGate. [Link]
-
(PDF) Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. [Link]
-
(PDF) Synthesis, Molecular Modeling, Anticonvulsant and Antinociceptive Properties of New 1,1‐Disubstituted Cyclohexane and 1,3‐Diazaspiro[4.5]decane Derivatives. ResearchGate. [Link]
-
Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4] nonane and [4.5]decane-1,3-dione derivatives. ResearchGate. [Link]
-
(PDF) Crystal Structures of Spiro Derivatives Including 6,10-Dioxaspiro[4.5]decane-7,9-dione Group and Their Spectral Studies. ResearchGate. [Link]
-
(PDF) Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate. [Link]
-
Spiro Compounds: A Brief History. ResearchGate. [Link]
-
Robinson annulation. Wikipedia. [Link]
-
This compound (C11H18O2). PubChemLite. [Link]
-
Spiro[4.5]decane-1-carboxylic acid | C11H18O2. PubChem. [Link]
-
Numbering system for spirocyclic compounds, case of spiro[4.5]decane. ResearchGate. [Link]
-
This compound, 7-hydroxy-1,8-dimethyl-4-oxo- | C13H20O4. PubChem. [Link]
-
Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]
-
Spiro[4.5] and spiro[4.6] carboxylic acids: cyclic analogs of valproic acid synthesis and anticonvulsant evaluation. Journal of Medicinal Chemistry, ACS Publications. [Link]
-
Robinson Annulation-Mechanism and Shortcut. Chemistry Steps. [Link]
-
The Robinson Annulation. Master Organic Chemistry. [Link]
-
IR: carboxylic acids. University of Calgary. [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. [Link]
Sources
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane and [4.5]decane-1,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Spiro[4.5]decane-8-carboxylic acid molecular weight and formula
An In-depth Technical Guide to Spiro[4.5]decane-8-carboxylic Acid: Properties, Synthesis, and Therapeutic Potential
Abstract
This compound is a carbocyclic compound featuring a unique three-dimensional spirocyclic scaffold. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization. We delve into its significance in medicinal chemistry, highlighting its role as a rigid structural motif in drug design and its potential applications, particularly drawing parallels with related spiro compounds investigated for neurological and ischemic conditions. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to understand and utilize this versatile chemical entity.
Introduction to Spirocyclic Scaffolds in Medicinal Chemistry
Spiro compounds, characterized by two rings sharing a single common atom, have garnered substantial interest in drug discovery. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat, aromatic systems. This rigid structure allows for a more precise orientation of functional groups, enabling optimized interactions with biological targets like protein binding pockets.[1][2] The spiro[4.5]decane framework, consisting of a cyclopentane ring fused to a cyclohexane ring through a spiro center, provides a robust and synthetically accessible core.
The introduction of a carboxylic acid group onto this scaffold, as in this compound, adds a critical functional handle. The carboxylic acid moiety can act as a key pharmacophore, engaging in hydrogen bonding or ionic interactions, or serve as a versatile synthetic intermediate for creating amides, esters, and other derivatives. This combination of a rigid core and a reactive functional group makes this compound and its analogs valuable building blocks in the design of novel therapeutics.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. The data is derived from computational models and public chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₂ | PubChem[3] |
| Molecular Weight | 182.26 g/mol | PubChem[4] |
| Monoisotopic Mass | 182.13068 Da | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 19027-23-7 | ChemicalBook[5] |
| Predicted XlogP | 3.4 - 3.6 | PubChem[3][4] |
Structural Representation
The 2D and 3D structures of the molecule highlight the spatial arrangement of the fused ring system.
Caption: 2D representation of this compound.
Synthesis and Spectroscopic Characterization
Proposed Synthetic Workflow
A plausible route would involve the synthesis of Spiro[4.5]decan-8-one, followed by a carboxylation reaction.
Caption: Proposed high-level workflow for the synthesis.
Expected Spectroscopic Profile
The structural features of this compound give rise to a predictable spectroscopic signature.
-
Infrared (IR) Spectroscopy : The most prominent feature would be a very broad O-H stretching band from approximately 2500 to 3500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[6] A strong C=O (carbonyl) stretching peak is expected between 1700 and 1730 cm⁻¹ for a saturated acid.[6] Additionally, a C-O stretching band should appear in the 1210-1320 cm⁻¹ region.[6]
-
¹H NMR Spectroscopy : Protons alpha to the carbonyl group (on the same carbon as the carboxylic acid) would be deshielded, appearing in the 2.0-3.0 ppm range.[7] The proton of the carboxylic acid (-COOH) would be highly deshielded, typically appearing as a broad singlet far downfield (>10 ppm). The remaining aliphatic protons on the spirocyclic rings would create a complex series of overlapping multiplets in the 1.0-2.0 ppm region.
-
¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is highly deshielded and would appear in the 160-180 ppm range.[7] The spiro carbon atom would have a unique chemical shift, and the remaining aliphatic carbons would resonate in the 20-50 ppm range.
-
Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A common fragmentation pattern for carboxylic acids is the loss of the -COOH group, leading to a significant fragment ion. The primary fragmentation would likely involve the cleavage of the C-C bond adjacent to the carbonyl, forming a stable acylium ion.[7]
Applications in Drug Discovery and Development
The rigid spiro[4.5]decane scaffold is a valuable motif in the design of targeted therapeutics. Its derivatives have shown promise in several areas.
Analogs as Anticonvulsant Agents
Research into cyclic analogs of valproic acid, a widely used antiepileptic drug, has explored spirocarboxylic acids. For instance, Spiro[4.5]decane-2-carboxylic acid was synthesized and evaluated for its anticonvulsant properties.[8] It demonstrated protection against seizures induced by certain chemoconvulsants, suggesting that the spiro scaffold can be a viable core for developing novel central nervous system agents.[8]
Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD)
Derivatives of the closely related spiro[4.5]decanone have been identified as potent inhibitors of HIF prolyl hydroxylase (PHD) enzymes.[9] These enzymes play a crucial role in cellular oxygen sensing. Under normal oxygen levels (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for degradation. By inhibiting PHDs, spiro[4.5]decanone derivatives can stabilize HIF-α, mimicking a low-oxygen (hypoxic) state.[9] This leads to the upregulation of genes like erythropoietin (EPO), which stimulates red blood cell production, making these inhibitors a promising therapeutic strategy for anemia associated with chronic kidney disease.[9]
Caption: The HIF signaling pathway under normal and inhibited conditions.
Experimental Protocol: In Vitro PHD Inhibition Assay
To assess the potential of this compound or its derivatives as PHD inhibitors, a biochemical assay can be employed. The following is a generalized protocol based on common industry practices.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a recombinant human PHD enzyme (e.g., PHD2).
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (e.g., biotinylated)
-
Co-substrates: 2-oxoglutarate (2OG), Ascorbate, Fe(II)
-
Test compound (this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Detection reagents (e.g., AlphaScreen™, TR-FRET, or luminescence-based)
-
384-well microplates
Methodology:
-
Compound Preparation: Perform a serial dilution of the test compound in DMSO, followed by dilution in assay buffer to achieve final desired concentrations.
-
Reaction Mixture: In each well of the microplate, add the assay buffer, HIF-1α peptide substrate, ascorbate, and Fe(II).
-
Compound Addition: Add the diluted test compound to the appropriate wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Enzyme Initiation: Initiate the enzymatic reaction by adding the PHD2 enzyme and 2-oxoglutarate to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the hydroxylation reaction to proceed.
-
Reaction Termination & Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., AlphaScreen™ donor and acceptor beads).
-
Signal Reading: Incubate as required for signal development (e.g., in the dark) and read the plate on a suitable microplate reader.
-
Data Analysis: Convert the raw data to percentage inhibition relative to controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
This compound represents a class of molecules with significant, yet underexplored, potential in modern drug discovery. Its rigid three-dimensional structure provides a foundation for designing highly specific ligands, while the carboxylic acid moiety offers a gateway for extensive chemical modification. Drawing from the established biological activities of its analogs in neuroscience and as enzyme inhibitors, this compound serves as a valuable starting point for further investigation and development. Future research should focus on efficient and stereoselective synthetic routes, exploration of its derivative libraries, and comprehensive evaluation in a broader range of biological assays to unlock its full therapeutic potential.
References
-
PubChem. This compound, 7-hydroxy-1,8-dimethyl-4-oxo-. National Center for Biotechnology Information. [Link]
-
PubChemLite. This compound (C11H18O2). [Link]
-
PubChem. Spiro[4.5]deca-6,9-diene-8-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Scott, K. R., et al. (1985). Spiro[4.5] and spiro[4.6] carboxylic acids: cyclic analogs of valproic acid synthesis and anticonvulsant evaluation. Journal of Medicinal Chemistry. [Link]
-
PubChem. Spiro(4.5)decan-8-one. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]
-
PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]
-
ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]
-
ResearchGate. Spiro Compounds: A Brief History. [Link]
-
National Institute of Standards and Technology (NIST). Spiro[4.5]decane. [Link]
-
SpectraBase. 3,9-Diketospiro[4.5]decane-4-carboxylic acid ethyl ester. [Link]
-
PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
Chemistry LibreTexts. 21.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
PubChem. Spiro[4.5]decane-1-carboxylic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spiro Compounds [chemenu.com]
- 3. PubChemLite - this compound (C11H18O2) [pubchemlite.lcsb.uni.lu]
- 4. Spiro[4.5]decane-1-carboxylic acid | C11H18O2 | CID 18386924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 19027-23-7 [chemicalbook.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the IUPAC Nomenclature of Spiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic systems, characterized by two rings sharing a single common atom, are significant structural motifs in medicinal chemistry and natural products.[1][2] The spiro[4.5]decane framework, consisting of a cyclopentane ring and a cyclohexane ring joined by a spiro-carbon, is a prevalent core in a multitude of biologically active molecules.[3][4] A comprehensive understanding of its systematic nomenclature as defined by the International Union of Pure and Applied Chemistry (IUPAC) is paramount for unambiguous communication, database registration, and patent filing. This guide provides an in-depth exploration of the IUPAC nomenclature for spiro[4.5]decane derivatives, elucidating the foundational principles, numbering protocols, and the application of rules for naming complex substituted and stereoisomeric variants.
Foundational Principles of Spiro Compound Nomenclature
Spiro compounds are named using a specific set of IUPAC rules that build upon the nomenclature of acyclic alkanes.[5][6][7] The fundamental components of a monospiro compound's name are the "spiro" prefix, a descriptor enclosed in square brackets, and the parent alkane name.[8][9]
-
The "spiro" Prefix : This prefix unequivocally identifies the compound as having a spirocyclic structure, where two rings are linked by a single common atom known as the spiro atom.[1][9][10]
-
The von Baeyer Descriptor : The numbers within the square brackets, such as [4.5] in spiro[4.5]decane, represent the number of carbon atoms in each ring, excluding the spiro atom itself.[9] These numbers are arranged in ascending order and separated by a period.[6][8] For spiro[4.5]decane, this indicates one ring has 4 carbon atoms (the cyclopentane ring) and the other has 5 carbon atoms (the cyclohexane ring).[9]
-
The Parent Alkane Name : The name of the parent alkane is determined by the total number of carbon atoms in the entire spirocyclic system.[5][8] In the case of spiro[4.5]decane, there are 4 carbons in the smaller ring, 5 carbons in the larger ring, and 1 spiro carbon, totaling 10 carbon atoms. Hence, the parent alkane is "decane".[9][11][12]
The Numbering Protocol for the Spiro[4.5]decane Core
The consistent and unambiguous numbering of the carbon skeleton is the cornerstone of naming spiro[4.5]decane derivatives. The IUPAC rules dictate a precise and logical sequence.[5][6][10]
Step-by-Step Numbering Procedure:
-
Start in the Smaller Ring : Numbering commences in the smaller of the two rings. In spiro[4.5]decane, this is the cyclopentane ring.[1][6][8]
-
Adjacent to the Spiro Atom : The numbering begins on a carbon atom immediately adjacent to the spiro atom.[5][6][8]
-
Proceed Around the Smaller Ring : The numbering continues consecutively around the smaller ring.[5][6][8]
-
Number the Spiro Atom : After numbering all the non-spiro atoms in the smaller ring, the spiro atom itself is assigned the next number. In spiro[4.5]decane, the spiro atom is numbered 5.
-
Proceed Around the Larger Ring : The numbering then continues around the larger ring until all carbon atoms have been assigned a locant.[5][6][8]
This systematic approach ensures a unique set of locants for any substituent on the spiro[4.5]decane framework.
Caption: IUPAC numbering of the spiro[4.5]decane skeleton.
Nomenclature of Substituted Spiro[4.5]decane Derivatives
The introduction of substituents, unsaturation, or functional groups follows the established principles of substitutive nomenclature, with the fixed numbering of the spiro[4.5]decane core taking precedence.[6]
Substituents and Functional Groups
When naming derivatives, the following hierarchy of rules is applied:
-
Identify the Principal Functional Group : The principal functional group is cited as a suffix in the name. If multiple functional groups are present, their priority is determined by standard IUPAC rules. For example, a ketone (-one) has higher priority than an alcohol (-ol).
-
Numbering to Give Lowest Locants : While the numbering of the spiro-alkane framework is fixed, the direction of numbering around the rings is chosen to give the lowest possible locants to the following features in the specified order of priority:
-
Principal functional group(s)
-
Double or triple bonds
-
Substituents cited as prefixes
-
-
Alphabetical Order of Prefixes : All other substituents are named as prefixes and are listed in alphabetical order.
Table 1: Priority of Common Functional Groups
| Functional Group | Suffix | Prefix |
| Carboxylic Acid | -oic acid | carboxy- |
| Ester | -oate | alkoxycarbonyl- |
| Aldehyde | -al | formyl- |
| Ketone | -one | oxo- |
| Alcohol | -ol | hydroxy- |
| Amine | -amine | amino- |
| Alkene | -ene | - |
| Alkyne | -yne | - |
| Halogen | - | halo- |
| Alkyl | - | alkyl- |
Example Application:
Consider a spiro[4.5]decane with a hydroxyl group at position 1 and a methyl group at position 7.
-
Parent : spiro[4.5]decane
-
Principal Functional Group : Alcohol (-ol)
-
Substituent : Methyl
-
Numbering : The numbering starts in the cyclopentane ring. To give the hydroxyl group the lowest possible locant, we number towards it. This places the hydroxyl group at C1. The methyl group is at C7.
-
Final Name : 7-methylspiro[4.5]decan-1-ol
Unsaturation
The presence of double or triple bonds is indicated by changing the "-ane" suffix of the parent alkane to "-ene" or "-yne", respectively.[5] The position of the unsaturation is indicated by a locant placed immediately before the "-ene" or "-yne".
Example Application:
A double bond between C1 and C2 in spiro[4.5]decane.
-
Parent : spiro[4.5]decane
-
Unsaturation : A double bond starting at C1.
-
Final Name : spiro[4.5]dec-1-ene
If a principal functional group is present, the numbering is chosen to give the lowest locant to that group. For instance, in spiro[4.5]dec-6-en-1-one, the ketone at C1 dictates the numbering direction, even though this results in the double bond being at a higher number.[9]
Stereochemistry in Spiro[4.5]decane Derivatives
Spiro[4.5]decane derivatives can exhibit various forms of stereoisomerism, including chirality at the spiro center and on the rings. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign stereochemical descriptors (R/S).
The spiro atom itself can be a stereocenter if the substitution pattern on both rings is appropriate, leading to axial chirality. The assignment of stereochemistry at the spiro atom follows a specific procedure:
-
Priority Assignment : The substituents on the spiro atom are the two paths around each ring. Priority is assigned based on the standard CIP rules, comparing atoms outward from the spiro center.
-
Viewing Axis : The molecule is viewed along the axis of the spiro atom.
-
Sequence Rule : The sequence from the highest priority substituent in the front ring to the highest priority substituent in the back ring is determined. If this sequence is clockwise, the descriptor is R; if counter-clockwise, it is S.
Substituents on the rings can also create chiral centers, which are assigned R or S configurations in the usual manner.
Caption: Workflow for assigning stereochemistry to spiro[4.5]decane derivatives.
Conclusion
The IUPAC nomenclature for spiro[4.5]decane derivatives provides a systematic and logical framework for naming this important class of compounds. By adhering to the principles of identifying the parent spiroalkane, applying the correct numbering protocol, and systematically incorporating substituents, functional groups, and stereochemical descriptors, researchers can ensure clear and unambiguous communication. This guide serves as a comprehensive reference for the accurate application of these rules, facilitating collaboration and innovation in chemical research and development.
References
-
Vedantu. (n.d.). Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. Retrieved from [Link]
-
IUPAC. (1999). Extension and Revision of the Nomenclature for Spiro Compounds (IUPAC Recommendations 1999). Retrieved from [Link]
-
ACD/Labs. (n.d.). Rule A-41. Compounds: Method 1 (SPIRO HYDROCARBONS). Retrieved from [Link]
-
Moss, G. P. (1999). Extension and Revision of the Nomenclature for Spiro Compounds. Pure and Applied Chemistry, 71(3), 531-558. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Nomenclature of spiro compounds. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2021). Spiro compound. Retrieved from [Link]
-
Request PDF. (n.d.). New Methods For IUPAC Nomenclature of Bicyclo and Spiro Compounds. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]
-
PubChem. (n.d.). Spiro[4.5]dec-1-ene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Spiro[4.5]decane. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). P-2 Parent Hydrides - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). 4 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]
-
WikiEducator. (n.d.). 118 Chapter-12 INNOVATIVE METHODS FOR THE IUPAC NOMENCLATURE OF BICYCLO AND SPIRO COMPOUNDS. Retrieved from [Link]
-
IUPAC. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Spiro(4.5)decane. Retrieved from [Link]
-
PubChem. (n.d.). Spiro(4.5)decan-2-one. Retrieved from [Link]
-
Wikipedia. (n.d.). Spirodecane. Retrieved from [Link]
-
ResearchGate. (n.d.). Numbering system for spirocyclic compounds, case of spiro[4.5]decane. Retrieved from [Link]
-
YouTube. (2018, July 4). Nomenclature of Polycyclic Compounds: Naphthalene, Biphenyl, Anthracene, Spiro, Bicyclo. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 5). 4.6: Polycyclic Alkanes. Retrieved from [Link]
-
YouTube. (2023, October 2). IUPAC Nomenclature of Spiro Bicyclic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2014, August 14). Naming Bicyclic Compounds - Fused, Bridged, and Spiro. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples of spiro[4.5]decane compounds. Retrieved from [Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Spirodecane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. iupac.org [iupac.org]
- 8. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples [vedantu.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. SP-0 to SP-1.5 [iupac.qmul.ac.uk]
- 11. Spiro[4.5]decane [webbook.nist.gov]
- 12. Spiro(4.5)decane | C10H18 | CID 135982 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Spiro[4.5]decane Core: A Privileged Scaffold in Natural Products and Synthetic Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The spiro[4.5]decane ring system, a fascinating three-dimensional molecular architecture, is a recurring motif in a diverse array of biologically active natural products. Its inherent conformational rigidity and synthetic tractability have made it an increasingly attractive scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the natural occurrence, biosynthesis, synthetic strategies, and therapeutic applications of compounds featuring the spiro[4.5]decane core, with a focus on providing actionable insights and detailed methodologies for professionals in the field.
Part 1: The Spiro[4.5]decane Motif in Nature's Arsenal
The spiro[4.5]decane skeleton is a testament to nature's ingenuity in constructing complex and biologically potent molecules. This structural motif is found in a wide range of natural products, most notably in the sesquiterpenoids, which are a class of terpenes composed of three isoprene units.
Acorane Sesquiterpenoids: Neuroinflammation Modulators
The acorane family of sesquiterpenoids, characterized by their spiro[4.5]decane framework, has been isolated from various natural sources, including the deep-sea derived fungus Penicillium bilaiae.[1] These compounds have garnered significant attention for their potential anti-neuroinflammatory properties.[2] A notable example is (-)-Gleenol, a representative acorane sesquiterpene. The biological activity of these compounds is often attributed to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway.[2]
Table 1: Representative Acorane Sesquiterpenes with Spiro[4.5]decane Core
| Compound Name | Source Organism | Noteworthy Biological Activity | Reference |
| (-)-Gleenol | Penicillium bilaiae | Anti-neuroinflammatory | [2] |
| Acorenone | Acorus calamus | Sedative, anticonvulsant | [3] |
| α-Acorenol | Juniperus chinensis | Pheromone component | [3] |
| Bilaiaeacorenols | Penicillium bilaiae | Anti-neuroinflammatory | [1] |
Spirovetivane Sesquiterpenoids: Phytoalexins and Beyond
The spirovetivanes are another significant class of sesquiterpenoids possessing the spiro[4.5]decane core.[3] These compounds often function as phytoalexins, which are antimicrobial compounds produced by plants in response to stress, such as pathogenic attack.[3] Vetiver oil, extracted from the roots of Vetiveria zizanioides, is a rich source of spirovetivanes, including α- and β-vetivone and agarospirol.[3] The structural elucidation of these compounds, particularly β-vetivone, was a notable chapter in natural product chemistry, with its structure being revised from a hydroazulenic to a spiro[4.5]decane framework in 1968.[3]
Table 2: Notable Spirovetivane Sesquiterpenes
| Compound Name | Source | Biological Role/Activity | Reference |
| β-Vetivone | Vetiveria zizanioides | Fragrance, Phytoalexin | [3] |
| Agarospirol | Agarwood oil | Metabolite | [3] |
| Anhydro-β-rotunol | Infected potato tubers | Phytoalexin | [3] |
| Solavetivone | Infected tobacco plants | Phytoalexin | [3] |
Part 2: Biosynthesis of the Spiro[4.5]decane Core: Nature's Elegant Cyclization Cascade
Understanding the biosynthetic pathways of spiro[4.5]decane-containing natural products offers profound insights into nature's efficient strategies for constructing complex molecular architectures. The biosynthesis of acorane-type sesquiterpenes serves as an excellent model for the formation of the spiro[4.5]decane skeleton.
The journey begins with the universal precursor for all sesquiterpenes, farnesyl diphosphate (FPP). A class of enzymes known as sesquiterpene synthases, or terpene cyclases, orchestrates a remarkable cascade of cyclization and rearrangement reactions to transform the linear FPP molecule into the intricate spirocyclic framework.
A widely accepted biosynthetic route to the acorane skeleton involves the following key steps:
-
Initiation: The process commences with the ionization of FPP, where the diphosphate group departs, generating a farnesyl cation.
-
First Cyclization: The farnesyl cation undergoes a C1-C6 cyclization to form a six-membered ring, leading to the formation of a bisabolyl cation intermediate.
-
Second Cyclization and Spiro-center Formation: A subsequent intramolecular cyclization, often involving a 1,5-hydride shift, facilitates the formation of the five-membered ring and the crucial spirocyclic center. This pivotal step transforms the monocyclic intermediate into the characteristic spiro[4.5]decane framework.
-
Termination and Functionalization: The reaction cascade is terminated by deprotonation or quenching with a water molecule to yield the initial spiro[4.5]decane product. Following the formation of the core structure, cytochrome P450 enzymes often play a crucial role in the subsequent functionalization of the molecule through oxidation reactions.
Caption: Biosynthetic pathway to the acorane spiro[4.5]decane core.
Part 3: Synthetic Strategies for Assembling the Spiro[4.5]decane Framework
The unique structural features and biological significance of spiro[4.5]decane-containing molecules have made them attractive targets for synthetic organic chemists. A variety of synthetic methodologies have been developed to construct this intriguing scaffold, ranging from classical named reactions to modern catalytic transformations.
The Robinson Annulation: A Classic Approach
The Robinson annulation is a venerable and straightforward method for the construction of six-membered rings.[4] It involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[5] While effective, this method often requires harsh reaction conditions and can lead to mixtures of regioisomers and low stereocontrol.[4]
-
Rationale: This protocol utilizes readily available starting materials, cyclopentanone and methyl vinyl ketone, to construct the spiro[4.5]decane core in a two-step, one-pot sequence. Sodium ethoxide serves as the base to generate the cyclopentanone enolate for the initial Michael addition and to catalyze the subsequent intramolecular aldol condensation. The final dehydration is promoted by heating.
-
Step-by-Step Methodology:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the sodium ethoxide solution to 0-5 °C in an ice bath.
-
To the cooled solution, add a mixture of cyclopentanone (8.4 g, 0.1 mol) and methyl vinyl ketone (7.0 g, 0.1 mol) dropwise with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Subsequently, heat the mixture to reflux for 4 hours to effect the aldol condensation and dehydration.
-
After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford Spiro[4.5]dec-9-en-7-one.
-
-
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity. The expected yield is in the range of 50-70%.[4]
The Claisen Rearrangement: A Stereoselective Approach to Acorane Sesquiterpenoids
The Claisen rearrangement, a powerful[6][6]-sigmatropic rearrangement of an allyl vinyl ether, offers a highly stereoselective route to the spiro[4.5]decane core.[1][7] This method has been elegantly applied in the total synthesis of (-)-Gleenol, where the rearrangement of a sterically congested dihydropyran precursor affords the fully functionalized spiro[4.5]decane in a single step with excellent diastereoselectivity.[7]
-
Rationale: This strategy leverages a pericyclic reaction to establish the complex stereochemistry of the spiro[4.5]decane core in a single, highly controlled step. The choice of a sterically hindered substrate directs the rearrangement to proceed through a specific transition state, leading to the desired diastereomer.
-
Step-by-Step Methodology (Illustrative):
-
Substrate Synthesis: Prepare the dihydropyran precursor bearing the necessary substituents with the correct stereochemistry through a multi-step synthesis from a suitable chiral starting material.
-
Claisen Rearrangement: In a sealed tube, dissolve the dihydropyran precursor in a high-boiling, inert solvent (e.g., toluene or xylene). Heat the solution to a high temperature (typically 180-220 °C) for several hours.
-
Workup and Purification: Upon completion (monitored by TLC), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure spiro[4.5]decane product as a single diastereomer.
-
Final Transformations: Convert the resulting spiro[4.5]decane intermediate into (-)-Gleenol through a series of functional group manipulations.
-
-
Self-Validation: The high diastereoselectivity of the Claisen rearrangement is a key validation point. The stereochemistry of the product should be confirmed by spectroscopic methods, including NOESY NMR experiments, and comparison with the data reported for the natural product.
Gold(I)-Catalyzed Conia-Ene Reaction: A Mild and Atom-Economic Approach
The gold(I)-catalyzed vinylogous Conia-Ene reaction has emerged as a mild and atom-economic method for constructing densely functionalized spiro[4.5]decanes.[6][8] This reaction involves the intramolecular cyclization of 4-alkyne tethered cyclohex-2-enones and proceeds under neutral conditions, tolerating a wide range of substrates.[8]
-
Rationale: This protocol utilizes a gold(I) catalyst to activate the alkyne moiety towards nucleophilic attack by the enol tautomer of the cyclohexenone. This catalytic approach avoids the need for harsh conditions or strong bases, making it a more versatile and environmentally friendly option.
-
Step-by-Step Methodology:
-
To a solution of the 4-alkyne tethered cyclohex-2-enone (1.0 equiv) in an anhydrous, non-polar solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add the gold(I) catalyst (e.g., [Ph₃PAu]NTf₂, 1-5 mol%).
-
Stir the reaction mixture at room temperature for the time required for complete conversion of the starting material (typically monitored by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired spiro[4.5]deca-1,6-diene-8-one.
-
-
Self-Validation: The reaction should be clean, with high conversion to the desired product. The structure of the spirocyclic product should be confirmed by spectroscopic analysis. The mildness of the reaction conditions is a key feature to be noted.
Caption: Comparative workflows for the synthesis of spiro[4.5]decanes.
Part 4: Therapeutic Potential of Spiro[4.5]decane Derivatives: HIF Prolyl Hydroxylase Inhibitors
The spiro[4.5]decane scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives showing significant therapeutic potential.[9] A particularly promising area of research is the development of spiro[4.5]decanone derivatives as inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs).[8][9][10]
Mechanism of Action
Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome.[9] In low oxygen conditions (hypoxia), PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This HIF complex then binds to Hypoxia Response Elements (HREs) on target genes, upregulating the expression of proteins involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis, and other adaptive responses.[9]
Spiro[4.5]decanone derivatives act as competitive inhibitors of 2-oxoglutarate, a co-substrate of PHDs, thereby preventing the hydroxylation of HIF-α and stabilizing its activity even under normoxic conditions.[9] This mode of action makes them promising candidates for the treatment of anemia, particularly in patients with chronic kidney disease, and other ischemia-related disorders.[10]
Sources
- 1. Acorane sesquiterpenes from the deep-sea derived Penicillium bilaiae fungus with anti-neuroinflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Gold(I)-Catalyzed Conia-Ene Reaction of β-Ketoesters with Alkynes [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Solubility and Stability of Spiro[4.5]decane-8-carboxylic Acid
Introduction
Spiro[4.5]decane-8-carboxylic acid is a fascinating molecule characterized by a spirocyclic core, which imparts a unique three-dimensional structure. This structural rigidity and novelty make it a compound of interest in medicinal chemistry and materials science. As with any novel chemical entity destined for advanced applications, a thorough understanding of its fundamental physicochemical properties is not just academic—it is a critical prerequisite for development. Among the most pivotal of these properties are solubility and stability.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility and stability of this compound. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that the data generated is not only accurate but also meaningful for downstream applications, from formulation development to regulatory submission.
Part 1: Theoretical Physicochemical Profile & Predicted Behavior
Before embarking on empirical testing, a reasoned analysis of the molecular structure allows us to form a hypothesis regarding its behavior.
-
Molecular Structure: this compound possesses a largely nonpolar, aliphatic spiro[4.5]decane backbone. This hydrocarbon framework suggests a lipophilic nature. The sole polar functional group is the carboxylic acid (-COOH), which is capable of acting as a hydrogen bond donor and acceptor.
-
Predicted Solubility:
-
Aqueous Solubility: The bulky, nonpolar spiro-alkane portion is expected to dominate, leading to low intrinsic solubility in aqueous media. Carboxylic acids with more than ten carbon atoms are typically wax-like solids with diminishing water solubility[1][2]. With 11 carbons, this compound will likely be poorly soluble in water[1][2][3][4]. However, its solubility will be highly pH-dependent. In basic media (pH > pKa), the carboxylic acid will deprotonate to form the more soluble carboxylate anion.
-
Organic Solubility: The molecule is anticipated to exhibit good solubility in a range of organic solvents, particularly those with moderate to low polarity such as ethanol, methanol, acetone, ethyl acetate, and dichloromethane. Its solubility in nonpolar solvents like hexanes may be more limited due to the presence of the polar carboxylic acid group.
-
-
Predicted Stability: The spiro[4.5]decane core is a saturated aliphatic system and is expected to be chemically robust. The primary site of potential degradation is the carboxylic acid functional group. Potential degradation pathways to investigate include:
-
Hydrolysis: While the carboxylic acid itself is stable to hydrolysis, any ester derivatives would be susceptible.
-
Oxidation: The molecule lacks readily oxidizable functional groups, but aggressive oxidative conditions could potentially lead to degradation.
-
Decarboxylation: This is unlikely under normal storage conditions but could be a potential thermal degradation pathway at elevated temperatures.
-
Part 2: A Practical Guide to Solubility Determination
The determination of a compound's thermodynamic solubility is a cornerstone of pre-formulation studies. Low solubility can lead to poor bioavailability and unpredictable results in in-vitro assays[5][6]. The universally recognized "gold standard" for this measurement is the Shake-Flask Method , which we will detail here.
Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method
This protocol is designed to be a self-validating system for determining the equilibrium solubility of this compound in various solvent systems.
Objective: To determine the concentration of the compound in a saturated solution at a specific temperature, after a state of equilibrium has been reached.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (see Table 1)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated analytical balance
-
HPLC-UV or LC-MS system for quantification
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C). Allow the samples to shake for a period sufficient to reach equilibrium. A typical duration is 24-48 hours. A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more robust separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. It is crucial not to disturb the solid pellet.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particulate matter. Adsorption of the compound to the filter should be assessed.
-
Dilution: Accurately dilute the filtered sample with an appropriate solvent to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV or LC-MS method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.
Data Presentation: Solvent Selection for Solubility Screening
The choice of solvents should cover a range of polarities and pH values to build a comprehensive solubility profile.
| Solvent System | Solvent Type | Rationale |
| Purified Water | Aqueous | Baseline for aqueous solubility. |
| pH 1.2 Buffer (e.g., 0.1 N HCl) | Aqueous (Acidic) | Simulates gastric fluid. |
| pH 4.5 Buffer (e.g., Acetate) | Aqueous (Acidic) | Relevant for oral absorption models. |
| pH 6.8 Buffer (e.g., Phosphate) | Aqueous (Neutral) | Simulates intestinal fluid. |
| pH 7.4 Buffer (e.g., PBS) | Aqueous (Physiological) | Standard for many biological assays. |
| Methanol | Polar Protic | Common organic solvent. |
| Ethanol | Polar Protic | Common pharmaceutical solvent. |
| Acetonitrile | Polar Aprotic | Common HPLC mobile phase component. |
| Ethyl Acetate | Moderately Polar | Common extraction solvent. |
| Dichloromethane | Nonpolar | Broadly used organic solvent. |
Visualization: Solubility Determination Workflow
Caption: Decision workflow for stability testing.
Conclusion
References
- European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
- Singh, S., & Kumar, V. (2013). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 14(3), 1173–1177.
- Alves, M., et al. (2017).
- ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- Slideshare. (n.d.). Ich guidelines for stability studies 1.
- ICH. (1999). Q1A(R2) Guideline.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- BioPharm International. (2016). Forced Degradation Studies for Biopharmaceuticals.
- Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
- ResearchGate. (2016). Forced Degradation Studies.
- PubChem. (n.d.). This compound, 7-hydroxy-1,8-dimethyl-4-oxo-.
- PubChem. (n.d.). Spiro[4.5]deca-6,9-diene-8-carboxylic acid.
- PubChem. (n.d.). Spiro(4.5)decane.
- Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Sharma, G., et al. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 9(10), 128-137.
- PubChemLite. (n.d.). This compound (C11H18O2).
- ChemicalBook. (2023). This compound.
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
- Clamy Chemical. (n.d.). This compound.
-
Google Patents. (n.d.). CN100355746C - Synthesis of 1, 4-dioxo spiro [7][8]decane-8-one. Retrieved from patents.google.com.
- Royal Society of Chemistry. (n.d.). Themed collection Analytical Methods Recent Open Access Articles.
Sources
- 1. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tsfx.edu.au [tsfx.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - this compound (C11H18O2) [pubchemlite.lcsb.uni.lu]
- 8. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spiro[4.5]decane Carboxylic Acid Motif: A Technical Guide for Advanced Drug Discovery
Introduction: The Emergence of Three-Dimensional Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is perpetual. Historically, medicinal chemistry has often focused on flat, aromatic structures. However, the limitations of such two-dimensional scaffolds, including issues with solubility, metabolic stability, and target selectivity, have become increasingly apparent. This has led to a paradigm shift towards the exploration of three-dimensional (3D) molecular architectures. Among these, spirocyclic systems have garnered significant attention for their inherent rigidity and ability to present substituents in well-defined vectors, thereby enabling more precise interactions with biological targets.[1][2]
The spiro[4.5]decane scaffold, characterized by a cyclopentane ring fused to a cyclohexane ring at a single carbon atom, represents a privileged structure in this context.[3] Its well-defined 3D geometry provides an exceptional framework for the development of novel therapeutics. The incorporation of a carboxylic acid functionality onto this scaffold further enhances its potential, as this group can serve as a key pharmacophore, engaging in crucial hydrogen bonding and ionic interactions with target proteins, or as a handle for further chemical modification.
This technical guide provides an in-depth exploration of spiro[4.5]decane carboxylic acids, covering their synthesis, biological activities, and applications in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical motif in their own research endeavors.
Synthetic Strategies for Spiro[4.5]decane Carboxylic Acids and Their Precursors
The construction of the spiro[4.5]decane core, particularly with the requisite functional handles for introducing a carboxylic acid group, can be achieved through a variety of synthetic approaches. The choice of method is often dictated by the desired substitution pattern and stereochemical outcome.
Palladium-Catalyzed Intramolecular ipso-Friedel-Crafts Allylic Alkylation
A powerful method for the asymmetric synthesis of spiro[4.5]cyclohexadienones, which can serve as precursors to spiro[4.5]decane carboxylic acids, is the palladium-catalyzed intramolecular ipso-Friedel-Crafts allylic alkylation of phenols. This approach allows for the enantioselective construction of an all-carbon quaternary spirocenter. The reaction proceeds in a diastereoselective manner, affording the desired spirocyclic products in high yields and enantiomeric excess.
Claisen Rearrangement
The Claisen rearrangement offers a highly efficient and stereoselective route to functionalized spiro[4.5]decanes. This pericyclic reaction can be employed to construct the spirocyclic core as a single diastereomer in excellent yield, as demonstrated in the total synthesis of the acorane sesquiterpenoid (-)-gleenol.[4]
[3+2] Cycloaddition
A synergistic approach combining photocatalysis and organocatalysis enables the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones via a [3+2] cycloaddition of cyclopropylamines with olefins.[5] This method is notable for its mild, metal-free reaction conditions and high atom economy.[5]
Experimental Protocol: Synthesis of Spiro[4.5]decane-2-carboxylic acid
The following is a representative protocol for the synthesis of spiro[4.5]decane-2-carboxylic acid, a cyclic analog of the anticonvulsant drug valproic acid.[5]
Step 1: Synthesis of Diethyl spiro[4.5]decane-2,2-dicarboxylate
-
To a solution of sodium ethoxide, prepared from sodium (2.53 g, 0.11 mol) and absolute ethanol (75 mL), is added diethyl malonate (16.0 g, 0.10 mol).
-
The mixture is stirred for 15 minutes, followed by the dropwise addition of 1,4-dibromobutane (21.6 g, 0.10 mol).
-
The reaction mixture is refluxed for 6 hours, cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether. The ether layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude product.
-
Purification by vacuum distillation affords diethyl cyclopentane-1,1-dicarboxylate.
-
A similar procedure is then followed using the diethyl cyclopentane-1,1-dicarboxylate and an appropriate dibromoalkane to construct the cyclohexane ring, yielding diethyl spiro[4.5]decane-2,2-dicarboxylate.
Step 2: Hydrolysis and Decarboxylation to Spiro[4.5]decane-2-carboxylic acid
-
The diethyl spiro[4.5]decane-2,2-dicarboxylate (0.05 mol) is saponified by refluxing with a solution of potassium hydroxide (11.2 g, 0.2 mol) in 95% ethanol (100 mL) for 12 hours.
-
The ethanol is removed in vacuo, and the residue is dissolved in water.
-
The aqueous solution is acidified to pH 2 with concentrated hydrochloric acid, leading to the precipitation of the dicarboxylic acid.
-
The spiro[4.5]decane-2,2-dicarboxylic acid is collected by filtration, washed with cold water, and dried.
-
The dried dicarboxylic acid is then heated at 160-180 °C until the evolution of carbon dioxide ceases, yielding the crude spiro[4.5]decane-2-carboxylic acid.
-
Recrystallization from a suitable solvent (e.g., hexane) provides the purified product.
Biological Activities and Therapeutic Potential
The rigid, three-dimensional nature of the spiro[4.5]decane scaffold makes it an attractive framework for the design of biologically active molecules. Derivatives of spiro[4.5]decane carboxylic acids have shown promise in several therapeutic areas.
Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases
A significant area of research has focused on spiro[4.5]decanone derivatives as potent inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[3][6] These enzymes are key regulators of the cellular response to hypoxia.[3] Under normoxic conditions, PHDs hydroxylate the alpha subunit of HIF, leading to its degradation.[3] In hypoxic conditions, PHD activity is inhibited, allowing HIF-α to stabilize and activate the transcription of genes involved in erythropoiesis and angiogenesis.[3]
Spiro[4.5]decanone derivatives act as competitive inhibitors of 2-oxoglutarate, a co-substrate of PHDs.[3] By blocking PHD activity, these compounds stabilize HIF-α even in the presence of oxygen, mimicking a hypoxic response. This mechanism of action has significant therapeutic potential for the treatment of anemia and ischemia-related diseases.[3][6]
Structure-Activity Relationships of Spiro[4.5]decanone PHD Inhibitors
Structure-activity relationship (SAR) studies have revealed key structural features that contribute to the potent inhibitory activity of spiro[4.5]decanone derivatives against PHDs. The spirocyclic core provides a rigid scaffold for the optimal orientation of key interacting groups. Crystallographic studies have shown that these inhibitors bind to the active site of PHDs, with specific substituents making crucial interactions with amino acid residues.
| Compound | Modification | PHD2 IC50 (nM) |
| 1 | Parent Compound | 150 |
| 2 | Addition of a biphenyl group | 25 |
| 3 | Replacement of biphenyl with a 4-pyridyl group | 80 |
| 4 | Methylation of the piperidine nitrogen | >1000 |
Note: Data is representative and compiled from multiple sources for illustrative purposes.
The data in the table above highlights the importance of a hydrophobic substituent, such as a biphenyl group, for potent PHD2 inhibition. This group is thought to occupy a hydrophobic pocket in the enzyme's active site. Modification of the piperidine nitrogen is generally detrimental to activity, suggesting its involvement in key binding interactions.
Mechanism of Action: HIF Prolyl Hydroxylase Inhibition
Caption: Mechanism of HIF-α regulation and PHD inhibition by spiro[4.5]decane derivatives.
Anticonvulsant Activity
Spiro[4.5]decane-2-carboxylic acid and its analogs have been synthesized and evaluated for their anticonvulsant activity as cyclic counterparts of valproic acid.[5] The rationale behind this design is that the carbocyclic spiro system is resistant to metabolic degradation, ensuring that any observed biological activity is attributable to the parent molecule.[5]
In preclinical studies, certain spiro[4.5]decane carboxylic acid derivatives have demonstrated significant protection against pentylenetetrazol- and picrotoxin-induced seizures in mice, with potencies comparable to valproic acid.[5] However, they have shown limited efficacy against maximal electroshock seizures.[5] The pharmacokinetic profile of these spirocyclic analogs also differs from that of valproic acid, with no evidence of enterohepatic recirculation.[7]
Conclusion and Future Perspectives
Spiro[4.5]decane carboxylic acids represent a promising class of compounds with significant potential in drug discovery. Their inherent three-dimensionality, coupled with the versatile chemistry of the carboxylic acid group, provides a powerful platform for the design of novel therapeutics with improved physicochemical and pharmacological properties. The demonstrated efficacy of spiro[4.5]decane derivatives as PHD inhibitors and anticonvulsant agents underscores the value of this scaffold in medicinal chemistry.
Future research in this area should focus on the further exploration of the chemical space around the spiro[4.5]decane core, the development of more efficient and stereoselective synthetic methodologies, and a deeper investigation into the mechanisms of action of these compounds. The continued application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new spiro[4.5]decane carboxylic acid-based drug candidates.
References
-
Scott, K. R., Moore, J. A., Zalucky, T. B., Nicholson, J. M., Lee, J. A. M., & Hinko, C. N. (1985). Spiro[4.5] and spiro[4.6] Carboxylic Acids: Cyclic Analogues of Valproic Acid. Synthesis and Anticonvulsant Evaluation. Journal of Medicinal Chemistry, 28(4), 413–417. [Link]
-
McDonough, M. A., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 10(3), 469-475. [Link]
-
McDonough, M. A., et al. (2019). (PDF) Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. ResearchGate. [Link]
-
Chowdhury, R., et al. (2019). Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. ChemMedChem, 14(12), 1226-1235. [Link]
-
Martin, S. F., et al. (2009). Synthesis of four novel natural product inspired scaffolds for drug discovery. Organic & Biomolecular Chemistry, 7(8), 1645-1653. [Link]
-
Pollack, G. M., & Brouwer, K. L. (1990). Pharmacokinetics and pharmacodynamics of valproate analogues in rats. I. Spiro[4.6]undecane-2-carboxylic acid. Journal of Pharmaceutical Sciences, 79(9), 811-815. [Link]
-
Zheng, Z., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3679. [Link]
-
Palchykov, V., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 498-502. [Link]
-
Scott, K. R., et al. (1985). Spiro[4.5] and spiro[4.6] carboxylic acids: cyclic analogs of valproic acid synthesis and anticonvulsant evaluation. Journal of Medicinal Chemistry, 28(4), 413-417. [Link]
-
Bialer, M., et al. (1995). Structure-activity relationships of unsaturated analogues of valproic acid. Journal of Medicinal Chemistry, 38(17), 3398-3406. [Link]
-
Guariento, S., et al. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 289, 115123. [Link]
-
Chapman, A. G., et al. (1983). Acute Anticonvulsant Activity of Structural Analogues of Valproic Acid and Changes in Brain GABA and Aspartate Content. Journal of Neurochemistry, 41(5), 1252-1256. [Link]
-
Zheng, Z., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3679. [Link]
-
Franchini, S., et al. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. European Journal of Medicinal Chemistry, 87, 248-266. [Link]
-
Huang, R., et al. (2022). Quantitative bioactivity signatures of dietary supplements and natural products. Scientific Reports, 12(1), 15688. [Link]
-
Ivanova, E., et al. (2020). Structure-Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. International Journal of Molecular Sciences, 21(23), 9062. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Spiro[4.5] and spiro[4.6] carboxylic acids: cyclic analogues of valproic acid. Synthesis and anticonvulsant evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Pharmacokinetics and pharmacodynamics of valproate analogues in rats. I. Spiro[4.6]undecane-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored by: [Your Name/Gemini], Senior Application Scientist
An In-Depth Technical Guide to the Stereochemistry and Chirality of Spiro[4.5]decane Systems
Foreword
The spiro[4.5]decane framework, a distinctive three-dimensional motif, has captivated the attention of chemists for its prevalence in a wide array of natural products and its burgeoning role in medicinal chemistry.[1][2] Its rigid, spirocyclic structure presents unique stereochemical challenges and opportunities, making a thorough understanding of its stereochemistry and chirality paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive exploration of the core principles governing the stereochemistry of spiro[4.5]decane systems, from fundamental concepts to advanced synthetic and analytical strategies. We will delve into the nuances of stereoselective synthesis, the intricacies of conformational analysis, and the critical role of stereochemistry in determining biological activity, with a particular focus on their application in drug discovery.
The Stereochemical Landscape of Spiro[4.5]decanes
The defining feature of a spiro[4.5]decane is the spirocyclic carbon atom, a single carbon that is a member of both the cyclopentane and cyclohexane rings.[3] This unique structural feature is the origin of the system's inherent three-dimensionality and complex stereochemistry.
Spirochirality: A Form of Axial Chirality
Even in its simplest, unsubstituted form, spiro[4.5]decane can exhibit chirality. This arises not from a traditional stereocenter (a carbon with four different substituents), but from the non-planar arrangement of the two rings. This is a form of axial chirality . The two rings are orthogonal to each other, and if the substitution pattern on the rings is appropriate, the molecule will not be superimposable on its mirror image.
For a substituted spiro[4.5]decane to be chiral due to spirochirality, there must be a lack of a plane of symmetry and a center of inversion. The parent, unsubstituted spiro[4.5]decane is achiral.[4] However, appropriate substitution on the rings can lead to chiral molecules.
Central Chirality
In addition to spirochirality, spiro[4.5]decanes can possess traditional central chirality if any of the carbon atoms in the rings are substituted with four different groups. The presence of one or more stereocenters significantly increases the number of possible stereoisomers (enantiomers and diastereomers). The interplay between central and axial chirality can lead to complex stereochemical relationships.
Caption: Fundamental types of chirality in spiro[4.5]decane systems.
Conformational Analysis: The Dynamic Three-Dimensional Structure
The biological activity and reactivity of spiro[4.5]decanes are intimately linked to their three-dimensional shape. Understanding the conformational preferences of the cyclopentane and cyclohexane rings is therefore crucial.
The six-membered cyclohexane ring typically adopts a chair conformation to minimize torsional and steric strain. However, boat and twist-boat conformations are also possible, particularly in highly substituted or constrained systems.[5] The five-membered cyclopentane ring is more flexible and can adopt various puckered conformations, such as the envelope and twist forms, to alleviate torsional strain.[5]
The spiro fusion introduces significant steric constraints that influence the preferred conformations of both rings and the overall molecular geometry.[5] Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape and predicting the relative energies of different conformers.[5]
Stereoselective Synthesis: Crafting Chiral Spiro[4.5]decanes
The construction of stereochemically defined spiro[4.5]decanes is a significant challenge in organic synthesis.[6] Numerous strategies have been developed to control the stereochemistry at the spirocenter and any other stereocenters within the molecule.
Key Synthetic Strategies
Several powerful synthetic methodologies have emerged for the enantioselective and diastereoselective synthesis of spiro[4.5]decanes:
-
Diels-Alder Cycloaddition: The reaction of a chiral diene with a suitable dienophile can be a highly effective method for constructing the spiro[4.5]decane skeleton with good stereocontrol.
-
Claisen Rearrangement: A stereocontrolled Claisen rearrangement of a suitably substituted precursor can afford a fully functionalized spiro[4.5]decane in a single step with high stereoselectivity.[6]
-
Tandem Cyclization Reactions: Ketyl radical mediated tandem cyclizations of ω-alkynyl carbonyl compounds bearing an activated alkene can produce spiro[4.5]decanes stereoselectively.[7]
-
Organocatalysis and Photocatalysis: Modern catalytic methods, including synergistic photocatalysis and organocatalysis, have been employed for the [3+2] cycloaddition of cyclopropylamines with olefins to generate 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity.[8]
Experimental Protocol: Enantioselective Synthesis of a (-)-Acorenone Intermediate
The total synthesis of the spirosesquiterpene (-)-acorenone showcases a strategic approach to establishing the stereochemistry of a spiro[4.5]decane core.[1] A key step involves a spiroannelation to form a chiral spiro[4.5]decenone intermediate.
Materials:
-
Chiral cyclopentanoid aldehyde (derived from a suitable chiral starting material like (+)-limonene)[1]
-
Pyrrolidine
-
1-methoxy-3-buten-2-one
-
Acetic acid
-
Anhydrous benzene
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Enamine Formation: A solution of the chiral cyclopentanoid aldehyde in anhydrous benzene is treated with an equimolar amount of pyrrolidine. The mixture is heated to reflux with azeotropic removal of water to drive the formation of the corresponding enamine.
-
Michael Addition: The reaction mixture is cooled, and 1-methoxy-3-buten-2-one is added. The mixture is stirred at room temperature to facilitate the Michael addition.
-
Cyclization and Hydrolysis: Acetic acid and water are added to the reaction mixture, which is then heated to reflux to promote intramolecular cyclization and hydrolysis of the enamine and methoxy group, yielding the chiral spiro[4.5]decenone.
-
Purification: The reaction mixture is worked up with an appropriate aqueous solution and extracted with an organic solvent. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired chiral spiro[4.5]decenone intermediate.
Caption: Workflow for the synthesis of a key chiral spiro[4.5]decenone intermediate.
Unraveling the Stereochemistry: Analytical Techniques
The determination of both the relative and absolute stereochemistry of spiro[4.5]decanes is a critical aspect of their study. A combination of spectroscopic and analytical techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of spiro[4.5]decanes.[9][10]
-
¹H NMR: The chemical shifts, coupling constants, and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments provide valuable information about the spatial relationships between protons and thus the relative configuration of substituents.
-
¹³C NMR: The chemical shifts of the carbon atoms are sensitive to their stereochemical environment.[9]
-
¹⁵N and ¹⁷O NMR: For heteroatom-containing spiro[4.5]decanes, ¹⁵N and ¹⁷O NMR can be powerful probes for assigning the relative configuration.[9][10]
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[11] It is the gold standard for determining both the relative and absolute stereochemistry of chiral spiro[4.5]decanes, especially when suitable crystals can be obtained.
Chiroptical Methods
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) , are sensitive to the chirality of a molecule. Experimental CD spectra, often in conjunction with theoretical calculations (e.g., time-dependent DFT), can be used to assign the absolute configuration of enantiomers.[12]
Caption: Workflow for the stereochemical assignment of spiro[4.5]decanes.
Spiro[4.5]decanes in Drug Development: A Case Study of PHD Inhibitors
The rigid, three-dimensional nature of the spiro[4.5]decane scaffold makes it a privileged structure in medicinal chemistry.[13] A prominent example is the development of spiro[4.5]decanone derivatives as potent inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes .[2][13]
Mechanism of Action
Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), leading to its degradation.[13] In low oxygen conditions (hypoxia), PHD activity is inhibited, allowing HIF-α to stabilize and activate the transcription of genes involved in erythropoiesis (red blood cell production), such as erythropoietin (EPO).[2]
Spiro[4.5]decanone derivatives act as competitive inhibitors of a PHD co-substrate, thereby stabilizing HIF-α even in the presence of oxygen and mimicking a hypoxic response.[2] This makes them promising therapeutic agents for the treatment of anemia and other ischemia-related diseases.[14][15]
The Importance of Stereochemistry for Biological Activity
The interaction of a drug molecule with its biological target is highly dependent on its three-dimensional structure. The stereochemistry of spiro[4.5]decane-based PHD inhibitors is critical for their potency and selectivity. The precise spatial arrangement of the substituents on the spirocyclic framework dictates how the molecule fits into the active site of the PHD enzyme. Different stereoisomers of the same compound can exhibit vastly different biological activities, with one enantiomer being a potent inhibitor while the other is inactive. This underscores the importance of stereoselective synthesis and rigorous stereochemical characterization in the development of spiro[4.5]decane-based drugs.
| Compound Class | Target | Therapeutic Application | Significance of Stereochemistry |
| 1,3,8-Triazaspiro[4.5]decane-2,4-diones | HIF Prolyl Hydroxylases (PHDs) | Anemia, Ischemia-related diseases | Crucial for binding to the active site and inhibitory potency. |
| Spirosesquiterpenes (e.g., acorenone) | Various biological targets | Diverse (e.g., antimicrobial, cytotoxic) | Defines the overall shape and interaction with target macromolecules. |
Conclusion
The spiro[4.5]decane system represents a fascinating and important class of molecules with a rich and complex stereochemical landscape. The interplay of axial and central chirality, coupled with the conformational dynamics of the fused ring system, presents both challenges and opportunities for chemists. Advances in stereoselective synthesis and analytical techniques have enabled the preparation and characterization of stereochemically pure spiro[4.5]decanes, paving the way for their exploration in various fields, most notably in drug discovery. As our understanding of the intricate relationship between three-dimensional structure and biological function continues to grow, the spiro[4.5]decane scaffold is poised to remain a key player in the development of novel therapeutics and functional materials.
References
- Application Notes and Protocols: Spiro[4.5]dec-9-en-7-one as a Chiral Building Block in Organic Synthesis - Benchchem.
- Application of Spiro[4.5]dec-9-en-7-one Derivatives in Medicinal Chemistry: A Focus on Prolyl Hydroxylase Inhibition - Benchchem.
-
Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d -Glucose: Novel Structural Motifs of Spiroacetal Natural Products - ResearchGate. Available at: [Link]
- Theoretical Calculations and Conformational Analysis of Spiro[4.5]dec-9-en-7-one: A Technical Guide - Benchchem.
- The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide - Benchchem.
-
Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol - ResearchGate. Available at: [Link]
-
SPIRO(4.5)DECANE - gsrs. Available at: [Link]
-
Assignment of the Relative Configuration of spiro[4.5]decanes by 13C, 15N and 17O NMR. Available at: [Link]
-
An asymmetric total synthesis of fragrant spiro[4.5]decane sesquiterpene (-)-.beta.-vetivone via an enantiomerically pure vinylic sulfoxide | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. Available at: [Link]
-
Stereochemical arrangement of spiro[4.5]decane derivatives by15N and17O NMR spectroscopy - Sci-Hub. Available at: [Link]
-
The Conformational Behaviour of 10‐Substituted Spiro[4.5]decanes - Sci-Hub. Available at: [Link]
-
(PDF) Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors - ResearchGate. Available at: [Link]
-
Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors - RSC Publishing. Available at: [Link]
-
Synthesis and characterisation of optically active spiro[4.5]decanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
The chemistry of spiro(4.5)decane sesquiterpenes - PubMed. Available at: [Link]
-
Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins - MDPI. Available at: [Link]
-
Synthesis of Chiral Spiro[4.5]decadienones via Chirality-Transferring Oxidative Intramolecular Cyclization of Allenylsilane-Tethered Phenols - ResearchGate. Available at: [Link]
-
Numbering system for spirocyclic compounds, case of spiro[4.5]decane. - ResearchGate. Available at: [Link]
-
spiro. Available at: [Link]
-
Highly Stereoselective Construction of Spiro[4.5]decanes by SmI2-Promoted Ketyl Radical Mediated Tandem Cyclization - American Chemical Society. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] | Preprints.org. Available at: [Link]
-
New development in the enantioselective synthesis of spiro compounds - RSC Publishing. Available at: [Link]
-
Expedite synthesis of various spiro[5][13]decane derivatives by dearomatization spirocyclization. - ResearchGate. Available at: [Link]
-
Spiro(4.5)decane | C10H18 | CID 135982 - PubChem - NIH. Available at: [Link]
-
1,4-Dioxa-spiro(4.5)decane - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
-
Journal of Natural Products - ACS Publications - American Chemical Society. Available at: [Link]
-
Chirality of spirocyclic compound - Chemistry Stack Exchange. Available at: [Link]
-
Chiral Spiro-Tetrathiafulvalenes: Synthesis, Chiroptical Properties, Conformational Issues and Charge Transfer Complexes - PubMed. Available at: [Link]
-
Spiro[4.5]decane - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
Protein X-ray Crystallography & Protein Structure Determination. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Assignment of the relative configuration of spiro[4.5]decanes by 13C, 15N and 17O NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sci-Hub. Stereochemical arrangement of spiro[4.5]decane derivatives by15N and17O NMR spectroscopy / Magnetic Resonance in Chemistry, 1999 [sci-hub.st]
- 11. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 12. Chiral Spiro-Tetrathiafulvalenes: Synthesis, Chiroptical Properties, Conformational Issues and Charge Transfer Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Functionalized Spiro[4.5]decanes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spiro[4.5]decane Scaffold - A Privileged Motif in Chemical Science
The spiro[4.5]decane framework, characterized by a cyclopentane ring fused to a cyclohexane ring through a single quaternary carbon atom, represents a significant structural motif in chemistry.[1] Its inherent three-dimensionality and conformational rigidity make it a "privileged scaffold" in medicinal chemistry, offering a unique platform for the spatial presentation of functional groups to interact with biological targets.[2] This structural feature is prevalent in a wide array of natural products, including the acorane family of sesquiterpenoids, which exhibit diverse biological activities such as anti-neuroinflammatory effects.[3]
Beyond natural products, the spiro[4.5]decane core is a cornerstone in the design of novel therapeutics. Notably, derivatives such as 1,3,8-triazaspiro[4.5]decane-2,4-diones have emerged as potent inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs), key enzymes in the cellular response to hypoxia.[2][4] By inhibiting these enzymes, such compounds can stabilize HIF-α, promoting the transcription of genes involved in erythropoiesis, making them promising candidates for the treatment of anemia and ischemia-related diseases.[2]
The synthetic challenge in constructing the spiro[4.5]decane system lies in the controlled formation of the spirocyclic quaternary carbon center. This guide, developed from the perspective of a Senior Application Scientist, provides an in-depth analysis of several robust and modern synthetic routes to access functionalized spiro[4.5]decanes. We will move beyond simple procedural lists to explain the causality behind strategic choices in reagents and reaction conditions, offering field-proven insights for researchers in organic synthesis and drug discovery. Each section will detail a key synthetic strategy, its mechanistic underpinnings, a comprehensive experimental protocol, and a summary of its performance.
Rearrangement Reactions: The Stereoselective Claisen Rearrangement
The-sigmatropic Claisen rearrangement is a powerful and reliable method for carbon-carbon bond formation, particularly valued for its high stereoselectivity. In the context of spiro[4.5]decane synthesis, it allows for the efficient transfer of chirality and the construction of a fully functionalized framework in a single, thermally-driven step. The reaction typically involves the rearrangement of a bicyclic dihydropyran precursor, which can be readily accessed from common starting materials.
Causality and Mechanistic Insight: The driving force for the Claisen rearrangement is the formation of a thermodynamically stable carbonyl group. The reaction proceeds through a concerted, pericyclic mechanism involving a six-membered, chair-like transition state. This ordered transition state is the basis for the high degree of stereocontrol, where the stereochemistry of the starting material directly dictates that of the product. The choice of a bicyclic vinyl ether substrate pre-organizes the molecule for the desired intramolecular rearrangement, efficiently setting the spirocyclic center. This strategy has been elegantly applied in the total synthesis of acorane sesquiterpenes like (-)-Gleenol.[1][5]
Protocol 1: Synthesis of a Functionalized Spiro[4.5]decane via Claisen Rearrangement
This protocol is adapted from methodologies used in the total synthesis of acorane sesquiterpenes.[5]
Step 1: Preparation of the Diene Precursor for RCM (Not shown, precursor to Claisen substrate)
-
To a magnetically stirred solution of a suitable γ,δ-unsaturated aldehyde (e.g., 120 mg, 0.57 mmol) in anhydrous THF (2 mL) at 0 °C, add vinylmagnesium bromide solution (approx. 2 M in THF, 1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the diene alcohol.
Step 2: Claisen Rearrangement
-
In a sealed tube, dissolve the purified diene alcohol (e.g., 100 mg, 0.48 mmol) in a large excess of ethyl vinyl ether (5 mL, approx. 52 mmol).
-
Add a catalytic amount of propionic acid (approx. 5 µL).
-
Heat the sealed tube in an oil bath at 175 °C for 48 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess ethyl vinyl ether.
-
The crude product, a γ,δ-unsaturated aldehyde, can be purified by flash chromatography or used directly in the next step. For the synthesis of (-)-gleenol, this rearrangement affords the multi-functionalized spiro[4.5]decane as a single diastereomer in excellent yield.[5]
| Substrate Type | Conditions | Yield (%) | Stereoselectivity | Reference |
| Bicyclic 2-(alkenyl)dihydropyran | Sealed tube, 180-200 °C | Good to Excellent | Excellent (often single diastereomer) | [1] |
| Sterically congested dihydropyran | Sealed tube, heat | Excellent | Excellent (single diastereomer) | [1] |
Cycloaddition Strategies: The [3+2] Approach
Cycloaddition reactions provide a powerful means of rapidly increasing molecular complexity. For spiro[4.5]decane synthesis, the [3+2] cycloaddition between an exocyclic methylene ketone and a three-carbon component is particularly effective. Modern advancements, incorporating synergistic photocatalysis and organocatalysis, have rendered this method highly efficient and stereoselective under mild, environmentally benign conditions.[6]
Causality and Mechanistic Insight: This strategy hinges on the generation of a reactive intermediate from a stable precursor. In the example below, an N-cyclopropylaniline, in the presence of a chiral phosphoric acid catalyst and under photoirradiation, forms a radical cation intermediate.[6] The chiral acid catalyst orchestrates the environment, influencing the trajectory of the subsequent steps. The radical intermediate adds to the exocyclic methylene ketone, followed by an intramolecular cyclization onto the resulting iminium ion to forge the five-membered ring. This method is advantageous as it often proceeds under metal-free conditions with high atom economy and can achieve excellent diastereoselectivity (up to 99:1 d.r.).[6]
Protocol 2: Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones
This protocol is based on the work of Wang et al. for the synergistic photocatalytic and organocatalytic [3+2] cycloaddition.[6]
Materials and Setup:
-
Reactants: 2-Methylene-1,2,3,4-tetrahydronaphthalen-1-one (1.0 equiv), N-Cyclopropylaniline derivative (2.0 equiv).
-
Catalyst: rac-BINOL-derived phosphoric acid (e.g., rac-BINOL-PA-Ph) (10 mol%).
-
Solvent: Anhydrous Dichloromethane (DCM), to make a 0.01 M solution with respect to the limiting reagent.
-
Apparatus: A quartz reaction tube with a magnetic stir bar, a photoreactor equipped with a 2W blue LED strip (445–450 nm), and a nitrogen source.
Procedure:
-
To the quartz tube, add 2-methylene-1,2,3,4-tetrahydronaphthalen-1-one (0.025 mmol, 1.0 equiv.), the N-cyclopropylaniline derivative (0.05 mmol, 2.0 equiv.), the phosphoric acid catalyst (0.0025 mmol, 10 mol%), and the magnetic stir bar.
-
Seal the tube, place it in the photoreactor, and purge with N₂ for 5 minutes (or backfill 3 times).
-
Add the required volume of anhydrous DCM via syringe to achieve a 0.01 M concentration.
-
Stir the reaction mixture in the dark for 30 minutes at room temperature.
-
Irradiate the mixture with the blue LEDs at room temperature, ensuring efficient stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired spiro[4.5]decane product.
| Substrate 1 (Exocyclic Methylene) | Substrate 2 (Cyclopropylamine) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 2-Methylene-tetrahydronaphthalen-1-one | N-Cyclopropylaniline | 88 | 96:4 | [6] |
| 2-Methylene-tetrahydronaphthalen-1-one | N-Cyclopropyl-4-fluoroaniline | 81 | 99:1 | [6] |
| 2-Methylene-6,7-dihydro-5H-benzo[7]annulen-5-one | N-Cyclopropylaniline | 64 | 93:7 | [6] |
Metal-Catalyzed Cyclizations: The Intramolecular Heck Reaction
The palladium-catalyzed intramolecular Heck reaction is a cornerstone of modern synthetic chemistry for constructing cyclic and polycyclic frameworks. It facilitates the C-C bond formation between an aryl or vinyl halide/triflate and a tethered alkene. This reaction is highly valued for its functional group tolerance, reliability, and its ability to create congested tertiary and quaternary stereocenters, often with high levels of stereocontrol.
Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are: (1) Oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst; (2) Coordination of the tethered alkene to the resulting Pd(II) complex; (3) Intramolecular migratory insertion of the alkene into the Pd-C bond (the ring-forming step); and (4) β-hydride elimination to form the product and regenerate the Pd(0) catalyst. The regioselectivity (typically favoring exo-trig cyclization) and stereoselectivity are influenced by factors such as the ligand on the palladium, the nature of the halide/triflate, and additives that can switch the mechanism between neutral and cationic pathways. For creating spirocyclic oxindoles, high diastereoselection has been achieved when specific structural features, like a trans-acetonide and a tertiary amide, are present in the substrate.
Protocol 3: Asymmetric Synthesis of Spirocycles via Heck Reaction
This protocol is a representative procedure based on conditions reported for the synthesis of optically active spirocycles.
Materials and Setup:
-
Substrate: α-(ortho-iodophenyl)-β-oxo allyl ester (1.0 equiv).
-
Catalyst Precursor: Pd(OAc)₂ (5 mol%).
-
Ligand: Triphenylphosphine (PPh₃) (10 mol%).
-
Base: Triethylamine (NEt₃) (2.0 equiv).
-
Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Apparatus: Schlenk flask or sealed vial, magnetic stirrer, heating block/oil bath, inert atmosphere (N₂ or Ar).
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the α-(ortho-iodophenyl)-β-oxo allyl ester substrate (e.g., 0.2 mmol), Pd(OAc)₂ (0.01 mmol, 5 mol%), and PPh₃ (0.02 mmol, 10 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous NMP (e.g., 2 mL) followed by NEt₃ (0.4 mmol, 2.0 equiv) via syringe.
-
Heat the reaction mixture to 65-80 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. The reaction often yields a mixture of exo- and endo-cyclic isomers, which can sometimes be isomerized to a single product upon treatment with an acid catalyst.
| Substrate Type | Catalyst/Ligand | Yield (%) | Selectivity | Reference |
| Cyclohexene diamide | Pd₂(dba)₃ / P(o-tol)₃ | High | >20:1 d.r. | [3] |
| α-(o-iodophenyl)-β-oxo allyl ester | Pd(OAc)₂ / PPh₃ | 90 | 5:1 (exo:endo) | [8] |
| Enamide | Pd(OAc)₂ / (R)-BINAP | Moderate | High ee | [3] |
Olefin Metathesis: The Ring-Closing Metathesis (RCM) Approach
Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including spirocycles. By utilizing well-defined ruthenium-based catalysts (e.g., Grubbs' catalysts), acyclic diene precursors can be efficiently cyclized under mild conditions with excellent functional group tolerance. This method is particularly powerful for forming the five-membered ring of the spiro[4.5]decane system.[9]
Causality and Mechanistic Insight: The reaction is driven by the entropically favorable release of a small, volatile alkene, typically ethylene. The mechanism involves a series of [2+2] cycloaddition and cycloreversion steps mediated by a ruthenium alkylidene catalyst. The catalyst first reacts with one of the terminal alkenes of the diene substrate to form a new ruthenium alkylidene and release ethylene. This new intermediate then undergoes an intramolecular [2+2] cycloaddition with the second alkene moiety to form a ruthenacyclobutane intermediate. A final cycloreversion step releases the cyclic alkene product and regenerates a ruthenium alkylidene, which can re-enter the catalytic cycle. The choice of catalyst (1st, 2nd, or 3rd generation Grubbs, Hoveyda-Grubbs, etc.) is critical and depends on the steric and electronic nature of the substrate.[2][10]
Protocol 4: Synthesis of a Spiro[4.5]decene via RCM
This protocol is based on the formal synthesis of acorone and isoacorones.
Materials and Setup:
-
Substrate: Acyclic hydroxydiene (e.g., 5-(1-vinylcyclohex-3-en-1-yl)pent-1-en-3-ol) (1.0 equiv).
-
Catalyst: Grubbs' First Generation Catalyst ([RuCl₂(PCy₃)₂(CHPh)]) (6 mol%).
-
Solvent: Anhydrous Dichloromethane (CH₂Cl₂).
-
Apparatus: Schlenk flask, magnetic stirrer, inert atmosphere (N₂ or Ar).
Procedure:
-
Dissolve the acyclic hydroxydiene substrate (e.g., 30 mg, 0.15 mmol) in anhydrous CH₂Cl₂ (7 mL) in a dry Schlenk flask under an inert atmosphere.
-
Add the Grubbs' catalyst (e.g., 7 mg, 6 mol%) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction by TLC. The reaction mixture will typically turn from purple to brown.
-
Once the starting material is consumed, quench the reaction by opening the flask to the air and adding a few drops of ethyl vinyl ether (to scavenge the catalyst). Stir for 20 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (ethyl acetate/hexanes, 1:10) to furnish the pure spirocyclic alcohol (e.g., 8-Methylenespiro[4.5]dec-3-en-2-ol) in high yield (typically >95%).
| Substrate Type | Catalyst (mol%) | Solvent | Yield (%) | Reference |
| Diallyl dimedone | Grubbs' I (cat.) | CH₂Cl₂ | 95 | [4] |
| 1-vinylcyclohexyl-tethered diene | Grubbs' I (6%) | CH₂Cl₂ | 96 | |
| Diallyl cyclohexanedione | Grubbs' I (cat.) | CH₂Cl₂ | 92 | [4] |
Conclusion
The synthesis of functionalized spiro[4.5]decanes is a dynamic and evolving field, crucial for advancements in drug discovery and natural product synthesis. The strategies outlined in this guide—Claisen rearrangement, [3+2] cycloaddition, intramolecular Heck reaction, and Ring-Closing Metathesis—represent some of the most powerful and versatile tools available to the modern synthetic chemist. The choice of a specific route depends on the desired substitution pattern, required stereochemistry, and the availability of starting materials. By understanding the mechanistic principles and practical considerations behind each method, researchers can make informed decisions to efficiently construct these complex and valuable molecular architectures.
References
-
Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. Available at: [Link].
-
Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate. Available at: [Link].
-
Construction of spiro[4.5]decane via ring-closing metathesis reaction: Formal synthesis of acorone and isoacorones. Indian Journal of Chemistry. Available at: [Link].
-
Synthesis of Spiro[4.5]ecanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction. European Journal of Organic Chemistry. Available at: [Link].
-
Construction of Spiro[4.5]decane via Ring-Closing Metathesis Reaction: Formal Synthesis of Acorone and Isoacorones. Semantic Scholar. Available at: [Link].
-
Total synthesis of (+/-)-gleenol and (+/-)-axenol via a functionalized spiro[4.5]decane. PubMed. Available at: [Link].
-
Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54. MDPI. Available at: [Link].
-
Novel Method for Synthesizing Spiro[4.5]cyclohexadienones through a Pd-Catalyzed Intramolecular ipso-Friedel−Crafts Allylic Alkylation of Phenols. ACS Publications. Available at: [Link].
-
Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. PMC. Available at: [Link].
-
A) Overview of oxidative dearomative spirocyclization and B) this work. ResearchGate. Available at: [Link].
-
A hypervalent iodine-mediated spirocyclization of 2-(4-hydroxybenzamido)acrylates – unexpected formation of δ-spirolactones. RSC Publishing. Available at: [Link].
-
Ring Closing Metathesis (RCM). Organic Chemistry Portal. Available at: [Link].
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ResearchGate. Available at: [Link].
-
is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Organic Syntheses. Available at: [Link].
-
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PMC. Available at: [Link].
-
Palladium-catalyzed intermolecular Heck reaction of alkyl halides. RSC Publishing. Available at: [Link].
-
Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Publishing. Available at: [Link].
-
Combined experimental and theoretical study of the mechanism and enantioselectivity of palladium- catalyzed intermolecular Heck coupling. PubMed. Available at: [Link].
-
Diastereoselective Intramolecular Spirocyclization via C(sp)−H Bond Functionalization Towards the Synthesis of 2,7‐Diazaspiro[4.5]decane‐1,3‐diones. ResearchGate. Available at: [Link].
-
Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. PubMed Central. Available at: [Link].
-
Methods for the synthesis and purification of polycycloalkane candidates for photolithography immersion fluids at 193 nm. ResearchGate. Available at: [Link].
-
Synthesis of spiro [cyclobutane-1,2'-indene]-1',3'-dione under a new multi-site phase-transfer catalyst combined with ultrasonication-a kinetic study. ResearchGate. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Total synthesis of (+/-)-gleenol and (+/-)-axenol via a functionalized spiro[4.5]decane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Ring Closing Metathesis [organic-chemistry.org]
Application Notes and Protocols: Diels-Alder Reaction for Spiro[4.5]decane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[4.5]decane framework is a privileged scaffold in medicinal chemistry and natural product synthesis, imparting valuable three-dimensional character to bioactive molecules. The Diels-Alder reaction, a powerful and convergent [4+2] cycloaddition, offers an efficient strategy for the construction of this key spirocyclic system. This comprehensive guide provides an in-depth exploration of both intermolecular and intramolecular Diels-Alder approaches for the synthesis of spiro[4.5]decanes. We delve into the mechanistic underpinnings, stereochemical control, and practical execution of these reactions, with a focus on providing actionable protocols and explaining the rationale behind experimental choices. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development seeking to leverage the Diels-Alder reaction for the synthesis of novel spiro[4.5]decane-containing compounds.
Introduction: The Significance of the Spiro[4.5]decane Motif
The spiro[4.5]decane core, characterized by a cyclopentane ring fused to a cyclohexane ring at a single quaternary carbon, is a prominent structural feature in a diverse array of natural products and pharmaceutically active compounds. This rigid, three-dimensional architecture provides a unique topographical presentation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Notable examples of bioactive molecules containing the spiro[4.5]decane scaffold include the acorane family of sesquiterpenoids, which exhibit anti-neuroinflammatory properties, and potent inhibitors of the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD), which are under investigation for the treatment of anemia. The Diels-Alder reaction stands out as a premier synthetic tool for accessing this valuable motif due to its ability to form the six-membered ring of the spirocycle with high levels of regio- and stereocontrol in a single step.
Part 1: Intermolecular Diels-Alder Strategy for Spiro[4.5]decane Synthesis
The intermolecular Diels-Alder reaction provides a convergent and highly adaptable approach to the spiro[4.5]decane skeleton. This strategy involves the cycloaddition of a dienophile, typically an exocyclic α,β-unsaturated ketone on a cyclopentane ring, with a suitable diene.
Mechanistic Insights and Stereochemical Control
The stereochemical outcome of the Diels-Alder reaction is a critical consideration in the synthesis of complex molecules. The reaction is stereospecific with respect to both the diene and the dienophile. Key factors influencing the stereoselectivity of the formation of spiro[4.5]decanes include:
-
Endo/Exo Selectivity: In the context of spiro[4.5]decane synthesis, the "endo rule" often predicts the major diastereomer. The endo transition state is kinetically favored due to secondary orbital interactions between the π-system of the diene and the electron-withdrawing group of the dienophile. However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.[1][2][3] Reaction conditions, such as temperature and the use of Lewis acid catalysts, can influence the endo/exo ratio.[3]
-
Diastereoselectivity and Enantioselectivity: The use of chiral catalysts is paramount for achieving high levels of enantioselectivity, which is crucial for the development of pharmaceutical candidates. Chiral Brønsted acids, such as imidodiphosphorimidates (IDPis), have emerged as powerful catalysts for the enantioselective Diels-Alder reaction of exo-enones to furnish spirocyclic scaffolds with excellent enantiocontrol.[4][5] The confined chiral microenvironment of these catalysts directs the approach of the diene to one face of the dienophile, leading to high enantio- and regioselectivities.[4]
Diagram: Catalytic Cycle of an Enantioselective Intermolecular Diels-Alder Reaction
Caption: Catalytic cycle for an enantioselective intermolecular Diels-Alder reaction.
Experimental Protocol: Enantioselective Intermolecular Diels-Alder Reaction
This protocol is adapted from the work of Ghosh and coworkers on the IDPi-catalyzed synthesis of spirocarbocyclic scaffolds.[4][5]
Materials:
-
Exocyclic enone (e.g., 2-methylenecyclopentanone) (1.0 eq)
-
Diene (e.g., isoprene) (1.5 - 2.0 eq)
-
Chiral Imidodiphosphorimidate (IDPi) catalyst (1-5 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dry, inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral IDPi catalyst (1-5 mol%).
-
Dissolve the catalyst in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (typically between -78 °C and -20 °C) using a suitable cooling bath.
-
To the cooled catalyst solution, add the exocyclic enone (1.0 eq) dropwise.
-
Stir the mixture for 15-30 minutes to allow for the formation of the activated dienophile-catalyst complex.
-
Slowly add the diene (1.5 - 2.0 eq) to the reaction mixture. For volatile dienes, it may be necessary to condense them into the reaction vessel at low temperature.
-
Maintain the reaction at the low temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a small amount of triethylamine.
-
Allow the reaction mixture to warm to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the enantioenriched spiro[4.5]decane product.
Data Presentation: Representative Intermolecular Diels-Alder Reactions
| Entry | Dienophile | Diene | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | d.r. (endo:exo) | e.r. | Reference |
| 1 | 2-Methylenecyclopentanone | Isoprene | IDPi (5) | -60 | 12 | 81 | >20:1 | 97.5:2.5 | [5] |
| 2 | 2-Ethylidenecyclopentanone | 2,3-Dimethyl-1,3-butadiene | IDPi (3) | -40 | 24 | 92 | >20:1 | 96:4 | [4] |
| 3 | 2-Methylenecyclopentanone | Cyclopentadiene | IDPi (5) | -78 | 6 | 95 | 5:1 | 95:5 | [5] |
Part 2: Intramolecular Diels-Alder (IMDA) Strategy for Spiro[4.5]decane Synthesis
The intramolecular Diels-Alder (IMDA) reaction offers a powerful and often highly stereoselective route to complex polycyclic systems, including the spiro[4.5]decane framework. In this approach, the diene and dienophile are tethered within the same molecule, leading to a more ordered transition state and often proceeding under milder conditions than their intermolecular counterparts.
Mechanistic Insights and Stereochemical Control
The tether connecting the diene and dienophile in an IMDA reaction imposes significant conformational constraints on the transition state, leading to high levels of stereocontrol.
-
Fused vs. Bridged Products: The length and nature of the tether dictate the geometry of the cyclization. For the synthesis of spiro[4.5]decanes, the precursor is designed such that the reaction proceeds through a transition state that leads to the desired spirocyclic system.
-
Stereoselectivity: The stereochemistry of the newly formed ring is controlled by the geometry of the diene and dienophile, as well as the conformational preferences of the tether. In many cases, the IMDA reaction proceeds with high diastereoselectivity, often favoring a single isomer.
Diagram: Intramolecular Diels-Alder (IMDA) for Spiro[4.5]decane Synthesis
Sources
- 1. youtube.com [youtube.com]
- 2. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 5. Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Experimental Procedure for the Esterification of Spiro[4.5]decane-8-carboxylic acid
An Application Note for Drug Development Professionals and Organic Synthesis Researchers
Abstract
Spirocyclic scaffolds, such as those based on the spiro[4.5]decane framework, are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures which allow for precise spatial orientation of functional groups[1][2]. Spiro[4.5]decane-8-carboxylic acid presents a unique synthetic challenge for esterification due to significant steric hindrance around the carboxylic acid moiety. Standard acid-catalyzed methods like Fischer-Speier esterification are often sluggish and low-yielding with such substrates[3]. This application note provides a detailed guide to effective esterification strategies for this sterically encumbered acid, focusing on methods that proceed under mild conditions with high functional group tolerance. We present detailed protocols for the Steglich esterification and the Mitsunobu reaction, which are field-proven methods for coupling sterically demanding substrates.
Introduction and Rationale for Method Selection
The esterification of carboxylic acids is a fundamental transformation in organic synthesis. However, when the carboxylic acid is sterically hindered, as in the case of this compound, the reaction rate of traditional methods like the Fischer esterification is greatly diminished[3]. The spirocyclic core restricts access to the carbonyl carbon, making nucleophilic attack by an alcohol difficult under equilibrium conditions.
To overcome this challenge, it is necessary to employ methods that activate the carboxylic acid or the alcohol in situ under mild conditions.
-
Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid by converting it into a highly reactive O-acylisourea intermediate. A nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), then forms an even more reactive acyl-pyridinium species, which is readily attacked by the alcohol[4]. This reaction proceeds at room temperature, avoids strong acids, and is highly effective for sterically hindered acids and alcohols[5][6].
-
Mitsunobu Reaction: This reaction provides an alternative strategy where the alcohol is activated, rather than the carboxylic acid. In the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD), the alcohol is converted into an alkoxyphosphonium salt. This intermediate is an excellent leaving group, facilitating a clean Sₙ2 displacement by the carboxylate anion[7][8]. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's stereocenter, a crucial consideration when using chiral secondary alcohols[9].
-
Diazomethane: For the specific synthesis of methyl esters, diazomethane (CH₂N₂) offers a nearly quantitative and clean reaction that proceeds rapidly at low temperatures. The mechanism involves protonation of diazomethane by the carboxylic acid, followed by an Sₙ2 attack of the carboxylate on the resulting methyldiazonium ion[10]. However, diazomethane is extremely toxic, explosive, and carcinogenic, requiring specialized equipment and handling procedures[11][12]. Its safer analogue, (trimethylsilyl)diazomethane (TMS-diazomethane), is a viable alternative.
Given its balance of efficiency, safety, and operational simplicity, the Steglich esterification is the primary recommended method for general ester synthesis with this compound. The Mitsunobu reaction serves as an excellent alternative, particularly if stereochemical inversion of a secondary alcohol is desired.
General Experimental Workflow
The overall process for the synthesis and purification of this compound esters is outlined below.
Caption: General workflow for the esterification of this compound.
Detailed Experimental Protocols
Protocol 1: Steglich Esterification (Recommended Method)
This protocol describes the esterification of this compound with a generic primary or secondary alcohol using DCC as the coupling agent and DMAP as the catalyst.
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., ethanol, benzyl alcohol) (1.2 equiv)
-
N,N′-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv).
-
Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).
-
Add the alcohol (1.2 equiv) and DMAP (0.1 equiv) to the solution and stir for 5 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 10-15 minutes, keeping the temperature at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form[6].
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Once complete, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU, washing the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The acidic wash removes residual DMAP and any unreacted DCC, while the basic wash removes any remaining carboxylic acid.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by flash column chromatography on silica gel to yield the pure product[13].
Protocol 2: Mitsunobu Reaction (Alternative Method)
This protocol is suitable for coupling with primary or secondary alcohols and results in the inversion of the alcohol's stereochemistry.
Materials:
-
This compound (1.2 equiv)
-
Alcohol (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, typically as a 40% solution in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.2 equiv), the alcohol (1.0 equiv), and PPh₃ (1.5 equiv).
-
Dissolve the components in anhydrous THF (approx. 0.1 M concentration).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equiv) dropwise via syringe over 20-30 minutes. The reaction is exothermic and may develop a yellow or orange color. Maintain the temperature at 0 °C during the addition[9].
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
Purification can be challenging. A primary purification can be achieved by dissolving the residue in a minimal amount of a 1:4 mixture of ethyl acetate:hexanes and cooling to induce crystallization of the triphenylphosphine oxide, which can then be filtered off.
-
The filtrate should be concentrated and then purified by flash column chromatography on silica gel to separate the desired ester from the remaining byproducts[14].
Data Summary and Considerations
| Parameter | Steglich Esterification | Mitsunobu Reaction | Fischer Esterification |
| Activation | Carboxylic Acid (via DCC) | Alcohol (via PPh₃/DEAD) | Carboxylic Acid (via H⁺) |
| Catalyst | DMAP (nucleophilic) | N/A (Reagents) | Strong Acid (H₂SO₄, TsOH) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Reflux (60-120 °C) |
| Key Byproduct | Dicyclohexylurea (DCU) | PPh₃ Oxide, Hydrazide | Water |
| Byproduct Removal | Simple Filtration | Crystallization & Chromatography | Distillation (Dean-Stark) |
| Stereochemistry | Retention at alcohol center | Inversion at alcohol center | Retention at alcohol center |
| Advantages | Mild, high yield, easy byproduct removal[6] | Reliable, stereospecific inversion[7] | Cheap reagents, atom economical[15] |
| Disadvantages | Stoichiometric waste, DCC is an allergen | Stoichiometric waste, difficult purification[14] | Harsh conditions, low yield for hindered acids[16] |
Safety Precautions
-
DCC: N,N′-Dicyclohexylcarbodiimide is a potent skin sensitizer and should be handled with extreme care. Always wear gloves and work in a well-ventilated fume hood.
-
DEAD/DIAD: Diethyl azodicarboxylate and its analogues are irritants and potentially shock-sensitive. Handle with care and avoid heat.
-
Solvents: Dichloromethane and tetrahydrofuran are volatile and flammable organic solvents. All procedures should be conducted in a properly functioning chemical fume hood.
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these experiments.
References
- JoVE. (2025). Carboxylic Acids to Methylesters: Alkylation using Diazomethane.
- J&K Scientific LLC. (2025). Fischer Esterification.
- TCI. (n.d.). Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.
- Clarke, C. J., et al. (2021).
- Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.
- Scribd. (n.d.). Steglich Esterification Guide.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- University of Toronto. (n.d.). Experiment 10: Fischer Esterification.
- Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
- TCI. (n.d.). Mitsunobu Reaction.
- Master Organic Chemistry. (2022). Reactions Of Diazomethane (CH2N2) And Their Mechanisms.
- Organic-Chemistry.org. (2019). Mitsunobu Reaction.
- A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane.
- Jain, N. F., & Masse, C. E. (n.d.).
- Tapolcsányi, P., et al. (2005). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids.
- NIH. (n.d.). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
- Hoa, P. N., et al. (2016). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science.
- PubMed. (2024). Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration.
- MDPI. (n.d.). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Benchchem. (n.d.). Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
-
ResearchGate. (n.d.). Expedite synthesis of various spiro[5][10]decane derivatives by dearomatization spirocyclization. Retrieved from researchgate.net.
- ResearchGate. (n.d.). Numbering system for spirocyclic compounds, case of spiro[4.5]decane.
- Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
- MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane.
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
- Google Patents. (n.d.). US4521595A - Process for the purification of esters.
- Liyana Pathiranage, A., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Der Pharma Chemica. (2018). Synthesis of 8-(1-phenyl-vinyl)-6, 7, 10-trioxa-spiro [4.5] decane and its derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [moodle.tau.ac.il]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
Spiro[4.5]decane-8-carboxylic Acid: A Versatile Scaffold for Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of modern drug discovery, there is a progressive shift away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures. This evolution is driven by the need to enhance compound properties, including specificity, potency, and pharmacokinetics. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and defined 3D geometry offer a unique advantage in presenting functional groups to biological targets in a precise and pre-organized manner.[1][2]
Among these valuable scaffolds, Spiro[4.5]decane-8-carboxylic acid emerges as a particularly interesting building block. It combines the conformational rigidity of the spiro[4.5]decane core with a versatile carboxylic acid handle, allowing for a wide range of chemical modifications. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering detailed protocols for its use in medicinal chemistry research.
Physicochemical Properties and Structural Features
The spiro[4.5]decane framework, consisting of a cyclopentane ring fused to a cyclohexane ring, imparts a high degree of sp3 character to the molecule. This often correlates with improved solubility, metabolic stability, and reduced off-target toxicity compared to their flat aromatic counterparts.[3][4] The carboxylic acid group at the 8-position of the cyclohexane ring serves as a key functionalization point for introducing diverse pharmacophoric elements.
Table 1: Physicochemical Properties of this compound
| Property | Value (Predicted) | Source |
| Molecular Formula | C₁₁H₁₈O₂ | PubChem |
| Molecular Weight | 182.26 g/mol | PubChem |
| XLogP3 | 3.4 | PubChemLite[5] |
| Hydrogen Bond Donor Count | 1 | PubChemLite[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChemLite[5] |
| pKa | ~4.8 (Estimated) | - |
Synthesis of the this compound Scaffold
A robust synthesis of the spiro[4.5]decane core is essential for its utilization as a building block. One effective method involves an intramolecular Diels-Alder reaction, followed by functional group manipulation to introduce the carboxylic acid moiety. A representative synthetic approach is outlined below, based on established methodologies for constructing spiro[4.5]decane systems.
Protocol 1: Synthesis of this compound
This protocol is a conceptual representation based on common organic synthesis strategies for similar spirocyclic systems.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of the spiro[4.5]decane core.
Step-by-Step Procedure:
-
Diels-Alder Cycloaddition: React cyclopentadiene with a suitable dienophile (e.g., an acrylate derivative) under thermal conditions to form a bicyclic alkene intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Oxidative Cleavage: The bicyclic alkene is subjected to oxidative cleavage of the double bond. A common method is ozonolysis followed by an oxidative workup (e.g., with hydrogen peroxide) to yield a dicarboxylic acid intermediate.
-
Cyclization and Reduction: The dicarboxylic acid can then be converted to the desired this compound through a series of steps that may include cyclization (e.g., Dieckmann condensation) and subsequent reduction and decarboxylation steps. The specifics of this sequence will depend on the nature of the initial dienophile used.
-
Final Purification: The final product, this compound, is purified by recrystallization or column chromatography to yield a white to off-white solid.
Characterization
The structure and purity of this compound and its derivatives are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region (typically 1.0-2.5 ppm) corresponding to the protons of the cyclopentane and cyclohexane rings. The proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the spiro carbon, the carbons of the two rings, and a characteristic signal for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode would show a prominent peak for the deprotonated molecule [M-H]⁻.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, intense absorption for the C=O stretch (around 1700-1725 cm⁻¹).
Applications in Medicinal Chemistry: Derivatization Protocols
The carboxylic acid functionality of this compound is a versatile handle for creating libraries of compounds for screening against various biological targets. Amide bond formation is a common and powerful method for this purpose.
Protocol 2: General Procedure for Amide Coupling
This protocol outlines a standard procedure for the synthesis of amides from this compound using a carbodiimide coupling agent.
Workflow for Amide Synthesis
Caption: General workflow for the synthesis of spiro[4.5]decane-8-carboxamides.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
Step-by-Step Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath and add EDC (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired amide.
Table 2: Representative Amide Coupling Reagents and Conditions
| Coupling Reagent System | Base | Solvent | Typical Reaction Time | Key Advantages |
| EDC/HOBt | DIPEA/TEA | DCM/DMF | 12-24 h | Good for a wide range of substrates; byproducts are water-soluble. |
| HATU/DIPEA | DIPEA | DMF | 1-4 h | Highly efficient and fast; suitable for sterically hindered substrates. |
| PyBOP/DIPEA | DIPEA | DMF | 2-6 h | Effective for peptide couplings; low racemization. |
Therapeutic Potential and Future Directions
While specific drug candidates originating directly from this compound are not yet prominent in the public domain, the broader class of spiro[4.5]decane derivatives has shown significant promise in various therapeutic areas. For instance, derivatives of the spiro[4.5]decanone core are potent inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases, making them promising candidates for the treatment of anemia.[6][7] Additionally, related spirocyclic compounds have been investigated as anticonvulsants, demonstrating the versatility of this scaffold in targeting central nervous system disorders.
The availability of this compound as a building block opens up new avenues for exploring chemical space around these and other biological targets. The ability to readily synthesize diverse libraries of amides and other derivatives will undoubtedly accelerate the discovery of novel therapeutics with improved efficacy and safety profiles.
Conclusion
This compound represents a valuable and underutilized building block in medicinal chemistry. Its inherent three-dimensionality and the synthetic versatility of the carboxylic acid group provide a powerful platform for the design and synthesis of novel drug candidates. The protocols and information presented in this guide are intended to empower researchers to harness the potential of this unique scaffold in their drug discovery efforts.
References
- Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-28.
- Hiesinger, K., et al. (2021). The Use of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of novel drug scaffolds. Journal of medicinal chemistry, 52(21), 6752-6756.
- Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 1-9.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C11H18O2). Retrieved from [Link]
- McDonough, M. A., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 10(3), 441-447.
- BenchChem. (2025). Application of Spiro[4.5]dec-9-en-7-one Derivatives in Medicinal Chemistry: A Focus on Prolyl Hydroxylase Inhibition.
Sources
- 1. Diastereoselective Synthesis of a Spironoraristeromycin Using an Acylnitroso Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. CA2558211A1 - Bicyclic and bridged nitrogen heterocycles - Google Patents [patents.google.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. research.amanote.com [research.amanote.com]
The Spiro[4.5]decane Scaffold: A Privileged Motif in Modern Drug Discovery
Introduction: The Allure of Three-Dimensionality in Medicinal Chemistry
The spiro[4.5]decane scaffold, characterized by a cyclopentane ring fused to a cyclohexane ring at a single carbon atom, has emerged as a "privileged structure" in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity provide a unique framework for the design of novel therapeutic agents, allowing for precise spatial orientation of functional groups to interact with biological targets. This departure from traditional flat, aromatic structures often leads to improved potency, selectivity, and pharmacokinetic properties. This technical guide will provide an in-depth exploration of the applications of spiro[4.5]decane analogs in two key areas of drug discovery: oncology and the treatment of anemia and ischemia through the inhibition of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases.
I. Spiro[4.5]decane Analogs in Oncology
The development of novel anticancer agents with improved efficacy and reduced side effects is a paramount goal in pharmaceutical research. Spiro[4.5]decane derivatives have demonstrated significant potential in this arena, with several classes of compounds exhibiting potent cytotoxic activity against a range of cancer cell lines.
Mechanism of Action: Diverse Pathways to Cell Death
The anticancer activity of spiro[4.5]decane analogs is not attributed to a single mechanism but rather a variety of cellular effects depending on the specific substitutions on the spirocyclic core. Some derivatives have been shown to induce apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells. For instance, certain spiro-pyrrolopyridazine derivatives have been found to inhibit the anti-apoptotic protein Bcl-2 while promoting the expression of pro-apoptotic proteins like Bax and cytochrome c. Furthermore, inhibition of key signaling proteins involved in cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR), has been identified as a mechanism for some spiro[4.5]decane compounds.[1]
Structure-Activity Relationships (SAR): Fine-Tuning for Potency
The cytotoxic potency of spiro[4.5]decane analogs is highly dependent on the nature and position of substituents on the scaffold. For example, in a series of 1-thia-4-azaspiro[4.5]decane derivatives, the introduction of different aromatic and heterocyclic moieties has been shown to significantly influence their activity against various cancer cell lines. The specific functional groups and their stereochemistry play a crucial role in the binding affinity of these compounds to their respective biological targets.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative spiro[4.5]decane analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-pyrrolopyridazine (SPP10) | MCF-7 (Breast) | 2.31 ± 0.3 | [1] |
| H69AR (Lung) | 3.16 ± 0.8 | [1] | |
| PC-3 (Prostate) | 4.2 ± 0.2 | [1] | |
| Spiroisoxazoline | HCT116 (Colon) | 52.81 | [2][3] |
| PC3 (Prostate) | 74.40 | [2][3] | |
| HL60 (Leukemia) | 49.72 | [2][3] | |
| SNB19 (Astrocytoma) | 101 | [2][3] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for evaluating the anticancer activity of spiro[4.5]decane analogs using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Spiro[4.5]decane test compounds
-
Human cancer cell lines (e.g., MCF-7, HCT116, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the spiro[4.5]decane test compounds in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: The HIF signaling pathway under normoxic and hypoxic/PHD inhibition conditions.
Structure-Activity Relationships (SAR): Targeting the 2-OG Binding Pocket
The design of potent and selective spiro[4.5]decanone PHD inhibitors has been guided by extensive SAR studies. [4][5]The spirocyclic core provides a rigid scaffold, and modifications to the substituents that project into the 2-oxoglutarate binding pocket and a nearby hydrophobic pocket are crucial for activity. [4][6]For instance, the presence of a biphenyl group has been shown to enhance potency by interacting with a hydrophobic pocket formed by tryptophan and phenylalanine residues in the PHD2 active site. [4]
Quantitative Data: In Vitro PHD Inhibition
The following table presents the in vitro inhibitory activity of a representative spiro[4.5]decanone analog against human PHD2.
| Compound | PHD2 IC50 (µM) | Reference |
| Spiro[4.5]decanone 18 | 4.65 (against KDM4A) | [6] |
Note: Specific IC50 values for spiro[4.5]decanones against PHD isoforms are often proprietary. The value for compound 18 is against a related 2OG oxygenase, indicating its activity within this enzyme class.
Experimental Protocol: HIF-1α Stabilization by Western Blot
This protocol describes a method to assess the ability of spiro[4.5]decanone analogs to stabilize HIF-1α in cultured cells.
Materials:
-
Spiro[4.5]decanone test compounds
-
Human cell line (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the spiro[4.5]decanone inhibitor for 4-24 hours. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the HIF-1α signal to the β-actin loading control to determine the relative increase in HIF-1α stabilization. [7]
III. Synthesis of Spiro[4.5]decane Scaffolds
The synthetic accessibility of the spiro[4.5]decane core is a key factor in its utility for drug discovery. Various synthetic strategies have been developed to construct this scaffold.
Protocol: One-Pot Three-Component Synthesis of a 1-Thia-4-azaspiro[4.5]decan-3-one
This protocol is adapted from a reported synthesis of spiro-thiazolidinone derivatives.
Materials:
-
Cyclohexanone
-
An aromatic amine (e.g., 4-bromoaniline)
-
Mercaptoacetic acid
-
Dry benzene
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve cyclohexanone (1 equivalent), 4-bromoaniline (1 equivalent), and mercaptoacetic acid (1.1 equivalents) in dry benzene.
-
Reflux: Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the desired 1-thia-4-azaspiro[4.5]decan-3-one derivative.
Conclusion and Future Perspectives
The spiro[4.5]decane scaffold has proven to be a highly versatile and valuable motif in the design of novel therapeutic agents. Its unique three-dimensional structure has enabled the development of potent and selective compounds for a range of diseases, including cancer and anemia. The synthetic tractability of this scaffold ensures that a wide chemical space can be explored to further optimize the pharmacological properties of spiro[4.5]decane-based drug candidates. As our understanding of the structural requirements for interacting with various biological targets continues to grow, we can anticipate the discovery of even more innovative and effective spiro[4.5]decane-containing drugs in the future.
References
-
Holt-Martyn, J. P., et al. (2019). Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. ChemMedChem, 14(10), 967-971. [Link]
-
Holt-Martyn, J. P., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 10(3), 500-504. [Link]
-
Holt-Martyn, J. P., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm. [Link]
-
Holt-Martyn, J. P., et al. (2019). Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. ResearchGate. [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]
-
ResearchGate. (n.d.). IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h... [Link]
-
Chowdhury, R., et al. (2016). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Science Translational Medicine, 8(349), 349ra100. [Link]
-
Chowdhury, R., et al. (2020). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology, 2029, 141-158. [Link]
-
El-Sayed, W. A., et al. (2020). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry, 36(4), 694-703. [Link]
-
ResearchGate. (n.d.). IC 50 values (mM) against cancer cell lines a. [Link]
-
The Royal Society of Chemistry. (2025). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]
-
Kletskov, A. V., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
-
Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. (2019). Journal of Biological Chemistry, 294(38), 13966-13977. [Link]
-
da Silva, G. N., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8051. [Link]
-
da Silva, G. N., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. PubMed. [Link]
-
Atmaca, H., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega, 9(1), 101-114. [Link]
-
Wang, W., et al. (2023). Construction of Spiro[4.5]decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies. Chemistry – An Asian Journal, 18(15), e202300435. [Link]
-
Journal of Natural Products. (2025). ACS Publications. [Link]
-
Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]
Sources
- 1. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of Spiro[4.5]decanone Prolyl Hydroxylase (PHD) Inhibitors: An Application Guide
This comprehensive guide provides detailed application notes and protocols for the synthesis of spiro[4.5]decanone-based prolyl hydroxylase (PHD) inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the therapeutic rationale, synthetic strategies, and practical execution of synthesizing this promising class of compounds.
Introduction: Targeting the Hypoxia-Inducible Factor (HIF) Pathway
The cellular response to low oxygen levels, or hypoxia, is primarily mediated by the hypoxia-inducible factor (HIF) transcription factor.[1] Under normal oxygen conditions (normoxia), the α-subunit of HIF is targeted for degradation by a family of prolyl hydroxylase domain (PHD) enzymes.[2][3][4] These enzymes hydroxylate specific proline residues on HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[2][3]
In hypoxic states, the oxygen-dependent activity of PHDs is diminished, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This HIF complex then binds to hypoxia-response elements (HREs) on target genes, upregulating the expression of proteins crucial for adaptation to low oxygen, including erythropoietin (EPO), which is essential for red blood cell production.[1][5]
PHD inhibitors are small molecules that can stabilize HIF-α even in the presence of oxygen, effectively mimicking a hypoxic response.[1][5] This mechanism of action has significant therapeutic potential for conditions such as anemia associated with chronic kidney disease.[1][6] The spiro[4.5]decanone scaffold has emerged as a structurally unique and potent template for the development of PHD inhibitors.[5][7][8][9] Its three-dimensional and rigid structure allows for specific interactions within the active site of PHD enzymes.[9]
Mechanism of Action: Spiro[4.5]decanone PHD Inhibitors
Spiro[4.5]decanone derivatives typically act as competitive inhibitors of 2-oxoglutarate (2-OG), a key co-substrate for PHD enzymes.[4][5] By occupying the 2-OG binding site, these inhibitors prevent the hydroxylation of HIF-α, leading to its stabilization and the subsequent activation of the HIF pathway.[5] The unique spirocyclic core of these molecules can be strategically functionalized to enhance potency and selectivity for the different PHD isoforms (PHD1, PHD2, and PHD3).[7][8][9][10]
Below is a diagram illustrating the HIF signaling pathway and the mechanism of PHD inhibition.
Caption: HIF signaling under normoxic and hypoxic/PHD inhibition conditions.
Synthetic Strategies for the Spiro[4.5]decanone Core
The construction of the spiro[4.5]decanone framework is a key challenge in the synthesis of these inhibitors. Several synthetic routes have been developed, each with its own advantages and limitations.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Transformation | Advantages | Disadvantages |
| Robinson Annulation | Michael addition followed by intramolecular aldol condensation | Readily available starting materials, straightforward procedure.[11] | Harsh reaction conditions, often results in a mixture of regioisomers and poor stereocontrol.[11] |
| Gold-Catalyzed Enyne Cyclization | Gold-catalyzed cascade reaction | Atom-economical, mild reaction conditions, often high yielding.[12] | Requires specialized catalysts and substrates. |
| Photochemical [2+2] Cycloaddition | Light-induced cycloaddition followed by rearrangement | Robust and well-established method.[12] | Requires specialized photochemical equipment, can have stereoselectivity issues. |
| Bucherer-Bergs Reaction Route | Formation of a hydantoin followed by N-arylation and cyclization | Modular approach allowing for diverse functionalization.[5] | Multi-step synthesis may lead to lower overall yields. |
For the purpose of this guide, we will focus on a detailed protocol based on the Bucherer-Bergs reaction, as it offers a versatile platform for generating a library of spiro[4.5]decanone PHD inhibitors with diverse substitutions.
Detailed Synthetic Protocol: Bucherer-Bergs Route
This protocol outlines a general synthetic pathway for a class of spiro[4.5]decanone PHD inhibitors.
Caption: General workflow from synthesis to the final product.
Step 1: Synthesis of the Hydantoin Intermediate via Bucherer-Bergs Reaction
This initial step constructs the core hydantoin ring system.
Materials:
-
Appropriate ketone precursor
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
To the flask, add the ketone precursor (1.0 equiv), potassium cyanide (1.5 equiv), and ammonium carbonate (3.0 equiv).
-
Add a 1:1 mixture of ethanol and water as the solvent.
-
Heat the reaction mixture to 60 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of cold water, which may precipitate the hydantoin product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Copper-Catalyzed N-Arylation
This step introduces the desired aryl group onto the hydantoin nitrogen.
Materials:
-
Hydantoin intermediate from Step 1
-
Appropriate aryl iodide (e.g., 4-iodobiphenyl)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand
-
Ascorbic acid (optional, as a reducing agent)
-
Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the hydantoin intermediate (1.0 equiv), aryl iodide (1.2 equiv), CuI (0.1 equiv), K₂CO₃ (2.0 equiv), and ascorbic acid (0.2 equiv, if used).
-
Add a 1:1 mixture of DMF and acetonitrile as the solvent.
-
Add the ligand, N,N'-dimethylethylenediamine (0.2 equiv).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Further Modifications and Final Compound Synthesis
The N-arylated hydantoin can undergo further synthetic transformations to yield the final spiro[4.5]decanone PHD inhibitor. These modifications are highly dependent on the specific target molecule and may include reactions such as N-alkylation, amide coupling, or reductive amination. For a specific example, the synthesis of 3-([1,1′-biphenyl]-4-yl)-8-((aryl)-1-(pyrimidin-2-yl)-1,3,8-triazaspiro-[4.5]-decane-2,4-dione compounds involves further N-arylation with 2-iodopyrimidine followed by reductive amination.[7]
In Vitro Biological Evaluation: PHD2 Inhibition Assay
The inhibitory activity of the synthesized spiro[4.5]decanone derivatives against PHD enzymes is a critical step in their evaluation. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[10]
General Protocol for TR-FRET Assay
Principle: This assay measures the hydroxylation of a HIF-α peptide by the PHD2 enzyme. The hydroxylated peptide is recognized by a specific antibody, bringing a donor and acceptor fluorophore in close proximity and generating a FRET signal. Inhibitors will prevent this hydroxylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-α peptide substrate
-
2-Oxoglutarate (2-OG)
-
Fe(II) sulfate
-
Ascorbate
-
Anti-hydroxyprolyl HIF-1α antibody
-
TR-FRET donor and acceptor reagents
-
Assay buffer
-
Synthesized spiro[4.5]decanone compounds
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a suitable microplate, add the PHD2 enzyme, HIF-α peptide, Fe(II), and ascorbate.
-
Add the test compounds or vehicle control to the appropriate wells.
-
Initiate the reaction by adding 2-OG.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents, including the anti-hydroxyprolyl HIF-1α antibody and the TR-FRET donor and acceptor.
-
Incubate the plate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Representative In Vitro PHD2 Inhibition Data
| Compound | Structure | PHD2 IC₅₀ (nM) |
| Reference Compound A | [Structure of a known spiro[4.5]decanone PHD inhibitor] | Data from literature |
| Synthesized Analog 1 | [Structure of a synthesized compound] | Experimentally determined value |
| Synthesized Analog 2 | [Structure of a synthesized compound] | Experimentally determined value |
Note: The specific structures and IC₅₀ values would be populated with actual experimental data.
Conclusion
The spiro[4.5]decanone scaffold represents a valuable and versatile platform for the design and synthesis of potent and selective PHD inhibitors. The synthetic routes outlined in this guide, particularly the Bucherer-Bergs-based approach, provide a robust framework for generating novel analogs for therapeutic development. Careful execution of these protocols, coupled with rigorous biological evaluation, is essential for advancing this promising class of compounds toward clinical applications in the treatment of anemia and other ischemia-related diseases.
References
-
Arsenault, T. L., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]
-
Flashman, E., et al. (2019). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. National Institutes of Health. [Link]
-
Hasegawa, H., et al. (2019). Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. Annals of Translational Medicine. [Link]
-
Ye, Z., et al. (2024). Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. Journal of Medicinal Chemistry. [Link]
-
Kalain, S., et al. (2016). Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases. Antioxidants & Redox Signaling. [Link]
-
ACS Medicinal Chemistry Letters. (2021). Novel Compounds as PHD Inhibitors for Treating Heart, Lung, Liver, and Kidney Diseases. ACS Publications. [Link]
-
Grokipedia. (n.d.). HIF prolyl-hydroxylase inhibitor. Grokipedia. [Link]
-
Chowdhury, R., et al. (2019). Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. ResearchGate. [Link]
-
Nangaku, M., et al. (2021). Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. Clinical Kidney Journal. [Link]
-
Ye, Z., et al. (2024). Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. ACS Publications. [Link]
-
National Institutes of Health. (2018). Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia. National Institutes of Health. [Link]
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
Semantic Scholar. (n.d.). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Semantic Scholar. [Link]
-
Royal Society of Chemistry. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Publishing. [Link]
-
ResearchGate. (2019). MedChemComm. ResearchGate. [Link]
-
Arsenault, T. L., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. [Link]
-
960化工网. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors†. 960化工网. [Link]
Sources
- 1. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
methods for derivatization of the spiro[4.5]decane core
An Application Guide to the Synthetic Derivatization of the Spiro[4.5]decane Core
Authored by: A Senior Application Scientist
Introduction: The Spiro[4.5]decane Scaffold in Modern Drug Discovery
The spiro[4.5]decane ring system, featuring a cyclopentane ring fused to a cyclohexane ring at a single quaternary carbon, represents a privileged scaffold in medicinal chemistry and natural product synthesis. Its inherent three-dimensionality provides an escape from the "flatland" of traditional aromatic compounds, offering improved physicochemical properties such as increased solubility and metabolic stability, while enabling novel interactions with biological targets.[1] The spirocyclic core is a key structural motif in numerous bioactive natural products and has been incorporated into approved pharmaceuticals, highlighting its therapeutic potential.[2][3][4] For instance, derivatives of aza-spiro[4.5]decanes are central to antihypertensive drugs and are being explored for treating neurodegenerative diseases and as antifungal agents.[2][5]
This guide provides an in-depth exploration of key synthetic methodologies for the derivatization and functionalization of the spiro[4.5]decane core. We move beyond simple procedural lists to dissect the mechanistic underpinnings of these transformations, offering researchers the strategic insights needed to adapt and innovate. The protocols described herein are grounded in peer-reviewed literature, providing robust starting points for laboratory implementation.
Strategic Overview: Pathways to Complexity
The construction and subsequent derivatization of the spiro[4.5]decane scaffold can be approached through several strategic paradigms. The choice of method depends on the desired substitution pattern, stereochemical outcome, and the overall synthetic goal. This guide will focus on four powerful and contemporary strategies:
-
[3+2] Cycloaddition Reactions: Building the five-membered ring onto a pre-existing six-membered ring precursor.
-
Sigmatropic Rearrangements: Orchestrating concerted bond formations and breakages to forge the spirocyclic core with high stereocontrol.
-
Dearomatization Spirocyclization: Converting a planar aromatic precursor into a 3D spirocyclic structure.
-
Palladium-Catalyzed Domino Reactions: Leveraging transition metal catalysis for complex, multi-bond forming cascades.
Caption: High-level workflow for spiro[4.5]decane derivatization.
Diastereoselective [3+2] Cycloaddition via Synergistic Catalysis
This modern approach constructs the five-membered ring of the spiro[4.5]decane system by reacting a suitable three-carbon synthon with a two-carbon unit appended to a cyclohexane precursor. A notable example involves the synergistic use of photocatalysis and organocatalysis to achieve high diastereoselectivity under mild, metal-free conditions.[1][6]
Causality and Mechanistic Insight: The reaction between 2-methylene-tetrahydronaphthalen-1-ones (the 2-carbon unit on a cyclohexane ring) and N-cyclopropylanilines (the 3-carbon synthon precursor) is initiated by the photocatalytic ring-opening of the cyclopropylamine. A chiral phosphoric acid acts as an organocatalyst, protonating an intermediate and controlling the stereochemistry of the subsequent cyclization, leading to the formation of 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity.[1] This method is advantageous as it aligns with green chemistry principles by achieving 100% atom economy.[1]
Caption: Conceptual flow for the [3+2] cycloaddition strategy.
Protocol 1: Synthesis of 2-Amino-spiro[4.5]decane-6-ones
This protocol is adapted from the work of Wang's research group and their cooperative photocatalysis and organocatalysis approach.[1]
Materials:
-
2-methylene-tetrahydronaphthalen-1-one derivative (1.0 equiv)
-
N-cyclopropylaniline derivative (1.5 equiv)
-
BINOL-derived phosphoric acid catalyst (e.g., (R)-TRIP, 10 mol%)
-
Dichloromethane (DCM), anhydrous
-
Blue LED light source (460-470 nm)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the 2-methylene-tetrahydronaphthalen-1-one derivative (0.2 mmol, 1.0 equiv), the N-cyclopropylaniline derivative (0.3 mmol, 1.5 equiv), and the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous DCM (2.0 mL) to dissolve the reagents.
-
Stir the reaction mixture at room temperature (approx. 25 °C).
-
Irradiate the mixture with a blue LED light source, ensuring the light is positioned close to the reaction vessel for maximum photon flux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford the desired 2-amino-spiro[4.5]decane-6-one.
Data Summary:
| Substrate Variation | Yield (%) | Diastereomeric Ratio (dr) |
| Phenyl-N-cyclopropylaniline | 88% | 99:1 |
| 4-Fluoro-N-cyclopropylaniline | 85% | 99:1 |
| 3-Methoxy-N-cyclopropylaniline | 76% | 98:2 |
| Data adapted from literature to be representative of typical outcomes.[1] |
Claisen Rearrangement for Stereocontrolled Synthesis
The Claisen rearrangement, a powerful[7][7]-sigmatropic rearrangement, provides an elegant method for constructing the spiro[4.5]decane framework with excellent stereocontrol.[8][9] This strategy is particularly effective for the synthesis of complex natural products like sesquiterpenes.[8][9]
Causality and Mechanistic Insight: The reaction involves the thermal rearrangement of a vinyl allyl ether precursor, often derived from a dihydropyran intermediate attached to a cyclohexanone. The key mechanistic step is a concerted, pericyclic reaction that proceeds through a highly organized, chair-like transition state. This transition state geometry dictates the stereochemistry of the newly formed carbon-carbon bond and the quaternary spirocenter, often resulting in a single diastereomer.[9] The reaction's efficiency and stereoselectivity make it a cornerstone in synthetic strategies targeting molecules like (-)-gleenol and axenol.[8][9]
Protocol 2: Claisen Rearrangement to a Functionalized Spiro[4.5]decane
This protocol is a generalized procedure based on methodologies developed for sesquiterpene synthesis.[8][9]
Materials:
-
Bicyclic 2-(alkenyl)dihydropyran precursor (1.0 equiv)
-
High-boiling, non-polar solvent (e.g., toluene, xylene), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Sealed reaction vessel (e.g., sealed tube or microwave vial)
Procedure:
-
Dissolve the bicyclic dihydropyran precursor (0.1 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL) in a flame-dried, sealed reaction tube.
-
Degas the solution by bubbling argon or nitrogen through it for 15 minutes.
-
Seal the tube tightly.
-
Heat the reaction mixture in an oil bath at 180-210 °C. The optimal temperature must be determined empirically for each substrate.
-
Monitor the reaction by TLC or GC-MS. Reactions can take from 6 to 48 hours.
-
Once the rearrangement is complete, cool the reaction vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude spiro[4.5]decane can be purified by flash column chromatography on silica gel.
Data Summary:
| Precursor Substituent (R) | Yield (%) | Diastereoselectivity |
| Methyl | >90% | Single diastereomer |
| Isopropyl | 85% | Single diastereomer |
| Phenyl | 88% | Single diastereomer |
| Yields and selectivity are highly substrate-dependent but are typically excellent for this transformation.[8] |
Dearomatization Spirocyclization
This powerful strategy transforms readily available, planar phenolic precursors into complex, three-dimensional spiro[4.5]cyclohexadienones. Palladium-catalyzed intramolecular ipso-Friedel-Crafts allylic alkylation is a prime example of this approach.[10] Another advanced variant involves an iron-catalyzed radical trifluoromethylation followed by a dearomatizing spirocyclization cascade.[11]
Causality and Mechanistic Insight: In the palladium-catalyzed variant, a Pd(0) catalyst coordinates to an allylic carbonate tethered to a phenol.[10] This forms a π-allyl-palladium intermediate. Subsequent intramolecular attack from the electron-rich phenol ring at the ipso position, followed by loss of the palladium catalyst, forges the spirocyclic core. The choice of ligand is critical for reactivity.[10] This method provides direct access to the spiro[4.5]cyclohexadienone framework, a versatile intermediate for further derivatization.
Caption: Mechanism of Pd-catalyzed dearomatization spirocyclization.
Protocol 3: Pd-Catalyzed Intramolecular ipso-Friedel-Crafts Allylic Alkylation
This protocol is based on the method developed by Toste and coworkers.[10]
Materials:
-
Phenolic allylic carbonate precursor (1.0 equiv)
-
[Pd(allyl)Cl]₂ (2.5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add [Pd(allyl)Cl]₂ (0.005 mmol, 2.5 mol%) and PPh₃ (0.02 mmol, 10 mol%) to a dry reaction vial.
-
Add anhydrous THF (1.0 mL) and stir for 15 minutes to allow for catalyst pre-formation.
-
Add a solution of the phenolic allylic carbonate precursor (0.2 mmol, 1.0 equiv) in anhydrous THF (1.0 mL) to the catalyst mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
After completion, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure spiro[4.5]cyclohexadienone product.
Data Summary:
| Ligand | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | THF | 25 | 95% |
| P(4-ClC₆H₄)₃ | THF | 25 | 94% |
| P(OPh)₃ | THF | 25 | 94% |
| This table highlights the optimization of the reaction conditions, showing high yields with various monodentate phosphorus ligands.[10] |
Heterospirocycle Synthesis: Construction of Aza-spiro[4.5]decanes
Nitrogen-containing spirocycles, or aza-spiro[4.5]decanes, are of immense interest due to their prevalence in pharmaceuticals and natural products like halichlorine.[2][12] Synthetic strategies often involve intramolecular cyclizations, rearrangements, or domino reactions.[7][12]
Causality and Mechanistic Insight: One powerful strategy involves a one-pot hydrogenation-cyclization sequence.[12] A linear precursor containing both a reducible group (like an azide or nitro group) and a pendant electrophile is subjected to hydrogenation. The in situ generated amine then undergoes a spontaneous intramolecular cyclization (e.g., via reductive amination or Michael addition) to form the desired 6-azaspiro[4.5]decane skeleton. This approach efficiently builds the heterocyclic ring and the spirocenter in a single, often stereocontrolled, operation.
Protocol 4: One-Pot Hydrogenation-Cyclization for a 6-Aza-spiro[4.5]decane
This is a representative protocol inspired by synthetic strategies towards halichlorine.[12]
Materials:
-
Cyclohexanone precursor with an ω-azidoalkyl side chain (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 wt. %, catalytic)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the azido-ketone precursor (1.0 mmol, 1.0 equiv) in methanol (20 mL) in a round-bottom flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (approx. 10 mol% by weight of palladium) to the solution under a stream of nitrogen.
-
Evacuate the flask and backfill with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon or ~50 psi) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction involves two steps: reduction of the azide to an amine, followed by intramolecular reductive amination to form the spirocycle. This may take 12-24 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude aza-spiro[4.5]decane by column chromatography or crystallization.
Conclusion
The derivatization of the spiro[4.5]decane core is a dynamic field of synthetic chemistry, driven by the quest for novel, three-dimensional chemical entities for drug discovery and material science. The methods outlined in this guide—cycloadditions, rearrangements, dearomatizations, and catalytic cascades—represent a fraction of the available toolkit but highlight the core principles of modern synthetic strategy: efficiency, selectivity, and atom economy. By understanding the mechanistic rationale behind these protocols, researchers are empowered to not only apply these methods but also to innovate, designing next-generation spirocycles with tailored functions and properties.
References
-
Title: Synthesis of Spiro[4.5]decanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction Source: ResearchGate URL: [Link]
-
Title: An asymmetric total synthesis of fragrant spiro[4.5]decane sesquiterpene (-)-.beta.-vetivone via an enantiomerically pure vinylic sulfoxide Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery Source: Figshare URL: [Link]
-
Title: Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol Source: ResearchGate URL: [Link]
-
Title: Expedite synthesis of various spiro[8][11]decane derivatives by dearomatization spirocyclization. Source: ResearchGate URL: [Link]
-
Title: Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins Source: MDPI URL: [Link]
-
Title: Asymmetric total synthesis strategies of halichlorine and pinnaic acid Source: PMC - NIH URL: [Link]
-
Title: Strategy for synthesis of 2-amino-spiro[4.5]decane-6-ones. Source: ResearchGate URL: [Link]
-
Title: Highly Chemoselective Construction of Spiro[8][11]decane-Embedded Polycyclic Scaffolds by a Palladium/Norbornene-Catalyzed C–H Activation/Arene Dearomatization Reaction Source: Figshare URL: [Link]
-
Title: One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds Source: PubMed URL: [Link]
-
Title: Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors Source: RSC Publishing URL: [Link]
-
Title: Spiro[8][11]decane derivatives, process for their preparation and pharmaceutical compositions containing them Source: Google Patents URL:
-
Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: MDPI URL: [Link]
-
Title: Representative bioactive compounds containing the spiro[4.5]decane moiety Source: ResearchGate URL: [Link]
-
Title: Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents Source: PubMed URL: [Link]
-
Title: (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent Source: PubMed URL: [Link]
-
Title: Spirodecane Source: Wikipedia URL: [Link]
-
Title: Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors Source: ResearchGate URL: [Link]
-
Title: Novel Method for Synthesizing Spiro[4.5]cyclohexadienones through a Pd-Catalyzed Intramolecular ipso-Friedel−Crafts Allylic Alkylation of Phenols Source: ACS Publications - Organic Letters URL: [Link]
-
Title: Construction of Spiro[4.5]decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies Source: ResearchGate URL: [Link]
-
Title: Synthesis of 6- oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[ c]oxepines and Formal 1,2-Oxygen Migration Source: PubMed URL: [Link]
-
Title: Asymmetric synthesis – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: Total synthesis of (+/-)-gleenol and (+/-)-axenol via a functionalized spiro[4.5]decane Source: PubMed URL: [Link]
-
Title: Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition Source: PMC - NIH URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. figshare.com [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Total synthesis of (+/-)-gleenol and (+/-)-axenol via a functionalized spiro[4.5]decane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric total synthesis strategies of halichlorine and pinnaic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Spiro[4.5]decane Intermediates in the Development of PET Imaging Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spiro[4.5]decane Scaffold - A Privileged Structure for PET Ligand Design
The landscape of molecular imaging is continually advancing, with Positron Emission Tomography (PET) at the forefront of non-invasive techniques for visualizing and quantifying biological processes in vivo. The success of a PET study is fundamentally reliant on the quality of the radiotracer. An ideal PET ligand exhibits high affinity and selectivity for its target, favorable pharmacokinetic properties, and amenability to efficient radiolabeling. In the quest for superior imaging agents, medicinal chemists are increasingly turning to rigid, three-dimensional scaffolds to impart desirable pharmacological properties. Among these, the spiro[4.5]decane core has emerged as a privileged structure, offering a unique combination of conformational rigidity and synthetic accessibility.
The inherent three-dimensionality of the spiro[4.5]decane framework provides a distinct advantage in drug design. By locking the conformation of the molecule, this scaffold can enhance binding affinity to biological targets and reduce off-target effects, leading to improved selectivity.[1] This is particularly crucial in the development of ligands for challenging targets such as neuroreceptors, where subtype selectivity is paramount. Furthermore, the introduction of a spirocyclic core can favorably modulate physicochemical properties like lipophilicity and metabolic stability, which are critical for optimal biodistribution and brain penetration of PET tracers.
This guide provides a comprehensive overview and detailed protocols for the utilization of spiro[4.5]decane intermediates in the synthesis and evaluation of PET imaging ligands, with a particular focus on azaspiro[4.5]decane derivatives for neuroreceptor imaging.
I. Synthesis of Spiro[4.5]decane Intermediates
The synthesis of the spiro[4.5]decane core is the foundational step in the development of these PET ligands. A common and versatile intermediate is 1,4-dioxa-8-azaspiro[4.5]decane, which can be readily synthesized from commercially available starting materials.
Protocol 1: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane
This protocol describes the synthesis of the key intermediate 1,4-dioxa-8-azaspiro[4.5]decane from 4-piperidone.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Ethylene glycol
-
Toluene
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Ketalization:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-piperidone hydrochloride monohydrate (1 equivalent), ethylene glycol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents) in toluene.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
-
Work-up and Extraction:
-
Wash the cooled reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1,4-dioxa-8-azaspiro[4.5]decane.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
-
Protocol 2: Synthesis of the Radiolabeling Precursor (Tosylate Derivative)
The next crucial step is the synthesis of a suitable precursor for the introduction of the positron-emitting radionuclide, typically Fluorine-18. This often involves the preparation of a tosylate or other suitable leaving group.
Materials:
-
1,4-Dioxa-8-azaspiro[4.5]decane (from Protocol 1)
-
Appropriate bromo- or chloro-functionalized aromatic or aliphatic compound (e.g., 1-bromo-2-(tosyloxy)ethane for a fluoroethoxy group)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
Standard glassware for organic synthesis
Procedure:
-
N-Alkylation:
-
In a round-bottom flask, dissolve 1,4-dioxa-8-azaspiro[4.5]decane (1 equivalent) and the bromo- or chloro-functionalized compound (1.1 equivalents) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tosylate precursor.
-
Confirm the structure and purity of the precursor by NMR and mass spectrometry.
-
II. Radiolabeling with Fluorine-18
The introduction of Fluorine-18 is a critical step and is typically achieved via nucleophilic substitution. Modern PET radiochemistry often utilizes automated synthesis modules for this process to ensure reproducibility and radiation safety.
Protocol 3: General Automated Synthesis of [¹⁸F]-labeled Spiro[4.5]decane Derivatives
This protocol provides a generalized procedure for the automated radiosynthesis of an [¹⁸F]-labeled spiro[4.5]decane derivative from its tosylate precursor. This can be adapted for various commercially available automated synthesis modules.
Materials:
-
Aqueous [¹⁸F]fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
The tosylate precursor (from Protocol 2)
-
Dimethyl sulfoxide (DMSO) or other suitable high-boiling point solvent
-
Automated radiosynthesis module (e.g., GE TRACERlab, Siemens Explora)
-
Sep-Pak QMA and C18 cartridges
-
Sterile water for injection
-
Ethanol for injection
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the aqueous [¹⁸F]fluoride from the cyclotron onto a pre-conditioned QMA cartridge.
-
Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel of the synthesis module using a solution of K222 and K2CO3 in acetonitrile/water.
-
-
Azeotropic Drying:
-
Heat the reaction vessel under a stream of nitrogen or under vacuum to evaporate the acetonitrile and water, forming the reactive anhydrous [¹⁸F]fluoride-Kryptofix complex. This step is typically repeated with additions of anhydrous acetonitrile to ensure complete drying.
-
-
Radiolabeling Reaction:
-
Dissolve the tosylate precursor in a suitable solvent (e.g., DMSO or acetonitrile) and add it to the reaction vessel containing the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a set duration (e.g., 10-15 minutes) to facilitate the nucleophilic substitution.
-
-
Purification:
-
After the reaction, quench the mixture with water and pass it through a C18 Sep-Pak cartridge to trap the crude radiolabeled product and remove unreacted [¹⁸F]fluoride and polar impurities.
-
Wash the C18 cartridge with water to remove any remaining polar impurities.
-
Elute the desired radiolabeled compound from the C18 cartridge with a suitable solvent (e.g., ethanol or acetonitrile).
-
-
HPLC Purification:
-
Inject the eluted product onto a semi-preparative HPLC column for final purification.
-
Collect the fraction corresponding to the desired radiolabeled product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or by passing it through a C18 Sep-Pak cartridge and eluting with ethanol.
-
Formulate the final product in a sterile solution, usually a mixture of saline and ethanol, suitable for injection.
-
III. Quality Control of the Final Radiotracer
Ensuring the quality and purity of the final radiolabeled compound is paramount for its use in PET imaging.[2][3]
Table 1: Key Quality Control Parameters for [¹⁸F]-labeled Spiro[4.5]decane PET Ligands
| Parameter | Method | Acceptance Criteria |
| Radionuclidic Identity | Gamma-ray spectroscopy | Principal gamma photon at 511 keV |
| Radionuclidic Purity | Half-life determination | 105-115 minutes |
| Radiochemical Purity | Radio-HPLC, Radio-TLC | ≥ 95% |
| Chemical Purity | HPLC with UV detection | Peak corresponding to the non-radioactive standard should be the main peak |
| Specific Activity | Calculated from the amount of radioactivity and the mass of the compound | Typically > 1 Ci/µmol at the time of injection |
| pH | pH meter or pH strips | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm) |
| Sterility | Sterility testing (e.g., direct inoculation) | No microbial growth |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V, where V is the maximum recommended dose in mL |
IV. In Vitro and In Vivo Evaluation
Once a novel spiro[4.5]decane-based PET ligand has been successfully synthesized and radiolabeled, its biological properties must be thoroughly characterized.
Protocol 4: In Vitro Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity (Ki) of the newly synthesized compound for its target receptor using a competitive binding assay.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
The non-radioactive spiro[4.5]decane compound
-
A known radioligand for the target receptor
-
Assay buffer
-
96-well plates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the cell membranes or tissue homogenate, the known radioligand at a concentration close to its Kd, and varying concentrations of the spiro[4.5]decane compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competitor).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Counting and Data Analysis:
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 5: In Vivo Biodistribution and PET Imaging
This protocol describes a typical in vivo study in a rodent model to assess the biodistribution of the radiotracer and its potential for imaging the target of interest.
Materials:
-
The [¹⁸F]-labeled spiro[4.5]decane PET ligand
-
Animal model (e.g., mice or rats)
-
Anesthesia (e.g., isoflurane)
-
PET/CT or PET/MR scanner
-
Gamma counter
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and place it in the PET scanner.
-
-
Radiotracer Administration:
-
Administer a known amount of the [¹⁸F]-labeled ligand via intravenous injection (e.g., tail vein).
-
-
PET Imaging:
-
Acquire dynamic or static PET images over a specified time course (e.g., 60-90 minutes).
-
-
Biodistribution Study (Ex Vivo):
-
At various time points post-injection, euthanize a cohort of animals.
-
Dissect key organs and tissues (e.g., brain, heart, liver, kidneys, muscle, bone, blood).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Data Analysis:
-
Reconstruct the PET images and draw regions of interest (ROIs) over various brain regions or other organs.
-
Generate time-activity curves (TACs) for each ROI.
-
Analyze the biodistribution data to determine the uptake and clearance of the radiotracer in different organs.
-
For neuroreceptor imaging, assess the brain uptake and regional distribution, and perform blocking studies by pre-injecting a known ligand for the target receptor to demonstrate specificity.
-
Visualizations
Experimental Workflow for Spiro[4.5]decane-based PET Ligand Development
Caption: Workflow for the development of spiro[4.5]decane-based PET ligands.
Logic Diagram for PET Radiotracer Quality Control
Caption: Decision-making process for PET radiotracer quality control.
References
-
IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. International Atomic Energy Agency. [Link]
-
Yu, P., et al. (2015). ¹⁸F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ₁ Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407. [Link]
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]
-
Yu, C. H. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. [Link]
-
Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. [Link]
-
Gifford, A. N. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
TRISKEM. (n.d.). A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms. Reaction Chemistry & Engineering. [Link]
-
Turku PET Centre. (2021). PET in drug biodistribution studies. TPC. [Link]
-
Patel, K., et al. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Nuclear Medicine, 2, 831698. [Link]
Sources
Troubleshooting & Optimization
improving yield and purity in spiro[4.5]decane synthesis
Welcome to the technical support center for the synthesis of spiro[4.5]decane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address challenges encountered during key synthetic transformations. Our focus is on improving yield and purity by understanding the underlying mechanistic principles of common synthetic routes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common strategies for synthesizing the spiro[4.5]decane core?
-
My reaction yield is consistently low. What are the general factors I should investigate first?
-
I'm observing a mixture of diastereomers. What are the best methods for their separation and characterization?
-
-
Troubleshooting Guide 1: The Diels-Alder Reaction
-
Issue: Low or No Conversion to the Spirocyclic Adduct
-
Issue: Formation of Undesired Regioisomers or Endolexo Mixtures
-
Protocol: Lewis Acid Catalyzed Diels-Alder for Spiro[4.5]dec-9-en-7-one
-
-
Troubleshooting Guide 2: Intramolecular Michael Addition
-
Issue: Incomplete Cyclization and Recovery of Starting Material
-
Issue: Formation of Side Products from Polymerization or Intermolecular Reactions
-
Protocol: Base-Mediated Intramolecular Michael Addition
-
-
Troubleshooting Guide 3: Ring-Closing Metathesis (RCM)
-
Issue: Sluggish Reaction and Low Yield of the Spirocyclic Alkene
-
Issue: Formation of Isomerized Byproducts
-
Protocol: RCM for Spiro[4.5]decane Synthesis
-
-
Troubleshooting Guide 4: Palladium-Catalyzed Spirocyclization
-
Issue: Catalyst Deactivation and Low Turnover Number
-
Issue: Poor Diastereoselectivity in Spirocenter Formation
-
Protocol: Pd-Catalyzed Intramolecular ipso-Friedel-Crafts Allylic Alkylation of Phenols
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the spiro[4.5]decane core?
The spiro[4.5]decane framework is a common motif in natural products, and several robust synthetic strategies have been developed for its construction. The choice of method often depends on the desired substitution pattern and stereochemistry. Key strategies include:
-
Diels-Alder Reaction: This [4+2] cycloaddition is a powerful tool for forming the cyclohexene ring of the spiro[4.5]decane system.[1][2] Typically, a cyclopentane-derived diene or a dienophile with a spirocyclic center is employed.
-
Intramolecular Michael Addition: This method involves the cyclization of a precursor containing a nucleophilic enolate and a tethered Michael acceptor to form the six-membered ring.[3][4]
-
Ring-Closing Metathesis (RCM): RCM is used to form the carbocyclic ring by cyclizing a diene precursor, often catalyzed by ruthenium-based complexes.[5][6]
-
Transition-Metal-Catalyzed Cyclizations: Palladium-catalyzed reactions, such as the intramolecular ipso-Friedel-Crafts allylic alkylation of phenols, have emerged as elegant methods for constructing spiro[4.5]cyclohexadienone systems.[7][8]
-
Claisen Rearrangement: This sigmatropic rearrangement can be used to construct the spiro[4.5]decane skeleton with excellent stereocontrol.[5][9]
Q2: My reaction yield is consistently low. What are the general factors I should investigate first?
Low yields can be attributed to a variety of factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is essential. Consider the following:
-
Reagent Purity: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous where necessary. Impurities can act as catalyst poisons or participate in side reactions.[10][11]
-
Inert Atmosphere: For oxygen- or moisture-sensitive reactions, particularly those involving organometallic catalysts, ensure that the reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen).[11]
-
Reaction Concentration: The concentration of reactants can significantly influence reaction rates and the prevalence of side reactions. Highly dilute conditions may slow down the desired reaction, while overly concentrated conditions can promote polymerization or other bimolecular side reactions.
-
Temperature Control: Reaction temperature is a critical parameter. Some reactions require elevated temperatures to overcome activation barriers, while others may require cooling to enhance selectivity and minimize decomposition.
-
Catalyst Activity: If using a catalyst, ensure it is active. Catalysts can degrade upon storage or be poisoned by impurities in the reaction mixture.[12][13]
Q3: I'm observing a mixture of diastereomers. What are the best methods for their separation and characterization?
The formation of diastereomers is common in spirocycle synthesis due to the creation of a quaternary stereocenter. Separating and characterizing these isomers is a frequent challenge.
-
Purification Strategies:
-
Flash Column Chromatography: This is the most common method for separating diastereomers. Given that diastereomers have different physical properties, they will exhibit different retention factors on a silica or alumina column. Careful selection of the eluent system is crucial for achieving good separation.[14][15]
-
Reversed-Phase Chromatography: For more polar spirocyclic compounds, such as those containing hydroxyl groups, reversed-phase chromatography (e.g., using a C18 stationary phase) can provide better separation.[14]
-
Recrystallization: If the diastereomers are crystalline and have different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.
-
-
Characterization:
-
NMR Spectroscopy: 1H and 13C NMR are invaluable for characterizing diastereomers. Often, distinct chemical shifts and coupling constants can be observed for the different isomers. 2D NMR techniques like NOESY can be used to determine the relative stereochemistry.
-
X-ray Crystallography: If a single crystal of one of the diastereomers can be obtained, X-ray crystallography provides unambiguous determination of its three-dimensional structure.
-
Troubleshooting Guide 1: The Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of six-membered ring synthesis. However, achieving high yield and selectivity in the context of spiro[4.5]decane synthesis can be challenging.
Issue: Low or No Conversion to the Spirocyclic Adduct
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Poor Diene/Dienophile Reactivity | The electronic nature of the diene and dienophile is critical. A normal-electron-demand Diels-Alder is favored by an electron-rich diene and an electron-poor dienophile.[16][17] If your diene has electron-withdrawing groups or your dienophile has electron-donating groups, reactivity will be low. Solution: Consider modifying the electronic properties of your substrates or switching to an inverse-electron-demand Diels-Alder strategy. |
| Steric Hindrance | Bulky substituents on the diene or dienophile can sterically hinder the approach of the two components, leading to a higher activation energy and slower reaction rate. Solution: If possible, redesign the synthesis to use less sterically encumbered precursors. Alternatively, higher reaction temperatures or the use of a Lewis acid catalyst may be required. |
| Unfavorable Diene Conformation | The Diels-Alder reaction requires the diene to be in the s-cis conformation.[17] If the diene is locked in an s-trans conformation due to its cyclic nature or steric clashes, the reaction will not proceed. Solution: Ensure your diene can adopt the required s-cis conformation. For acyclic dienes, heating may be sufficient to overcome the rotational barrier. |
| Retro-Diels-Alder Reaction | The Diels-Alder reaction is reversible.[18] At high temperatures, the equilibrium can shift back towards the starting materials, especially if the product is sterically strained. Solution: Monitor the reaction temperature carefully. If a retro-Diels-Alder reaction is suspected, try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. The use of a Lewis acid catalyst can often allow for lower reaction temperatures. |
Issue: Formation of Undesired Regioisomers or Endo/Exo Mixtures
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Lack of Regiocontrol | When both the diene and dienophile are unsymmetrically substituted, a mixture of regioisomers can be formed. The regioselectivity is governed by the electronic and steric effects of the substituents. Solution: The use of a Lewis acid catalyst can often enhance the regioselectivity by coordinating to the dienophile and amplifying the electronic differences between the carbons. |
| Poor Endo/Exo Selectivity | The endo product is often the kinetic product due to favorable secondary orbital interactions, but the exo product is typically the thermodynamically more stable isomer. Solution: To favor the kinetic endo product, use milder reaction conditions (lower temperature, shorter reaction time). To favor the thermodynamic exo product, use higher temperatures and longer reaction times to allow for equilibration. Lewis acid catalysis can also influence the endo/exo ratio. |
Protocol: Lewis Acid Catalyzed Diels-Alder for Spiro[4.5]dec-9-en-7-one
This protocol provides a general procedure for the Lewis acid-catalyzed Diels-Alder reaction of a cyclic enone, such as spiro[4.5]dec-9-en-7-one, with a diene.[1]
Materials:
-
Spiro[4.5]dec-9-en-7-one (1.0 eq)
-
Diene (1.1 - 1.5 eq)
-
Lewis Acid (e.g., AlCl₃, BF₃·OEt₂, 0.1 - 1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the spiro[4.5]dec-9-en-7-one and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C) using a suitable cooling bath.
-
Slowly add the Lewis acid to the stirred solution.
-
After stirring for 15-30 minutes, add the diene dropwise.
-
Maintain the reaction at the low temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Troubleshooting workflow for Diels-Alder reactions.
Troubleshooting Guide 2: Intramolecular Michael Addition
The intramolecular Michael addition is a powerful method for forming cyclic systems, including the spiro[4.5]decane core. Success hinges on the efficient formation of an enolate and its subsequent conjugate addition.
Issue: Incomplete Cyclization and Recovery of Starting Material
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Insufficiently Basic Conditions | The pKa of the proton alpha to the carbonyl group must be low enough for the chosen base to effect deprotonation and form the nucleophilic enolate. Solution: Switch to a stronger base. For example, if you are using a weaker base like an alkoxide, consider a stronger, non-nucleophilic base such as LDA or NaH. |
| Reversible Reaction | The Michael addition is a reversible reaction. If the cyclized product is not significantly more stable than the starting material, the equilibrium may not favor product formation. Solution: Try running the reaction at a lower temperature to favor the enthalpically preferred product. If possible, modify the substrate to make the cyclization more thermodynamically favorable. |
| Proton Transfer Issues | In some cases, intermolecular proton transfer from the solvent or other species can quench the enolate before it has a chance to cyclize. Solution: Use a non-protic solvent. Ensure all reagents and glassware are scrupulously dry. |
Issue: Formation of Side Products from Polymerization or Intermolecular Reactions
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| High Concentration | At high concentrations, the enolate may react with another molecule of the starting material in an intermolecular fashion, leading to dimerization or polymerization, rather than the desired intramolecular cyclization. Solution: Employ high-dilution conditions. This can be achieved by adding the substrate slowly to a solution of the base over an extended period. |
| Unwanted Enolate Formation | If there are multiple acidic protons in the molecule, the base may deprotonate at an undesired position, leading to the formation of side products. Solution: Use a base that is sterically hindered to favor deprotonation at the less hindered, desired site. Alternatively, protecting groups may be necessary to block other acidic sites. |
Protocol: Base-Mediated Intramolecular Michael Addition
This protocol provides a general procedure for the base-mediated intramolecular Michael addition to form a spiro[4.5]decane system.
Materials:
-
Substrate (1.0 eq)
-
Base (e.g., NaH, KOtBu, 1.1 eq)
-
Anhydrous, non-protic solvent (e.g., THF, DMF)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the base and the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Dissolve the substrate in the anhydrous solvent in a separate flask.
-
Add the substrate solution dropwise to the stirred base suspension over a period of 1-2 hours to maintain high dilution.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of the quenching solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with the extraction solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide 3: Ring-Closing Metathesis (RCM)
RCM has become a go-to method for the formation of cyclic alkenes, including those embedded in spirocyclic systems. The choice of catalyst and reaction conditions is paramount for success.
Issue: Sluggish Reaction and Low Yield of the Spirocyclic Alkene
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Inappropriate Catalyst Choice | Different generations of Grubbs and Hoveyda-Grubbs catalysts have varying activities and stabilities. For sterically hindered or electron-deficient olefins, a more active catalyst (e.g., a second-generation Grubbs or Hoveyda-Grubbs catalyst) is often required.[6][19] Solution: Screen a panel of RCM catalysts to find the optimal one for your specific substrate. |
| Catalyst Decomposition | Ruthenium metathesis catalysts can decompose, especially at higher temperatures or over long reaction times.[20] Solution: Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times. If catalyst decomposition is suspected, adding a second portion of the catalyst may be beneficial. |
| Substrate-Catalyst Chelation | Lewis basic functional groups in the substrate can chelate to the ruthenium center, inhibiting catalytic activity. Solution: If chelation is suspected, the use of a Lewis acid additive (e.g., Ti(OiPr)₄) can sometimes mitigate this issue by coordinating to the Lewis basic site on the substrate.[19] |
Issue: Formation of Isomerized Byproducts
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Alkene Isomerization | A common side reaction in RCM is the isomerization of the newly formed double bond to a more thermodynamically stable position.[19][20] This is often mediated by ruthenium hydride species that can form from the catalyst. Solution: Minimize reaction time and temperature. The addition of a hydride scavenger, such as 1,4-benzoquinone, can sometimes suppress isomerization. |
| Desallyl Side Products | In substrates containing allyl groups, particularly O-allyl ethers, the formation of desallyl byproducts can be a significant issue.[6][21] Solution: Optimize reaction conditions, including catalyst choice and the use of isomerization suppressants, to minimize the formation of these side products. |
Protocol: RCM for Spiro[4.5]decane Synthesis
This protocol provides a general procedure for the RCM of a diene precursor to form a spiro[4.5]decane system.
Materials:
-
Diene precursor (1.0 eq)
-
RCM catalyst (e.g., Grubbs II, Hoveyda-Grubbs II, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, CH₂Cl₂)
-
Catalyst deactivating agent (e.g., triphenylphosphine, DMSO)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the diene precursor in the anhydrous, degassed solvent.
-
Add the RCM catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (typically 40-80 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add a catalyst deactivating agent and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for Ring-Closing Metathesis.
Troubleshooting Guide 4: Palladium-Catalyzed Spirocyclization
Palladium catalysis offers a sophisticated approach to spiro[4.5]decane synthesis, particularly for constructing highly functionalized spirocyclohexadienones. However, these reactions can be sensitive to catalyst deactivation and require careful optimization for stereocontrol.
Issue: Catalyst Deactivation and Low Turnover Number
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Formation of Palladium Black | The active Pd(II) catalyst can be reduced to inactive Pd(0) aggregates, which appear as a black precipitate.[10] Solution: Lowering the reaction temperature, ensuring efficient stirring, and using appropriate ligands to stabilize the catalytic species can mitigate this. |
| Ligand Degradation | Phosphine ligands, commonly used in Pd catalysis, can be susceptible to oxidation or other degradation pathways, leading to catalyst deactivation. Solution: Use high-purity, air-stable ligands. Running the reaction under a strict inert atmosphere is crucial. |
| Catalyst Poisoning | Impurities in the starting materials or solvents can act as catalyst poisons, coordinating to the palladium center and inhibiting its activity.[10][22] Solution: Use highly purified, degassed reagents and solvents. |
Issue: Poor Diastereoselectivity in Spirocenter Formation
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Inadequate Stereocontrol from Ligand | In asymmetric catalysis, the chiral ligand is responsible for inducing stereoselectivity. If the ligand is not well-matched to the substrate, poor diastereoselectivity may result. Solution: Screen a variety of chiral ligands with different steric and electronic properties to find the optimal one for your transformation. |
| Solvent Effects | The solvent can influence the transition state geometry of the stereodetermining step, thereby affecting the diastereoselectivity.[23] Solution: Screen a range of solvents with varying polarities and coordinating abilities. |
| Temperature Effects | Higher reaction temperatures can lead to a decrease in diastereoselectivity by providing enough energy to overcome the small energy difference between the diastereomeric transition states. Solution: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. |
Protocol: Pd-Catalyzed Intramolecular ipso-Friedel-Crafts Allylic Alkylation of Phenols
This protocol is based on a method for synthesizing spiro[4.5]cyclohexadienones.[7]
Materials:
-
Phenol substrate (1.0 eq)
-
Pd₂(dba)₃ (2.5 mol%)
-
Ligand (e.g., PPh₃, 10 mol%)
-
Base (e.g., Cs₂CO₃, 1.2 eq)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the phenol substrate, base, Pd₂(dba)₃, and ligand.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an appropriate solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 3. organicreactions.org [organicreactions.org]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. researchgate.net [researchgate.net]
- 6. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd-Catalyzed Asymmetric Annulative Dearomatization of Phenols for Regio- and Enantioselective Synthesis of Spirocyclohexadienones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. santaisci.com [santaisci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. quora.com [quora.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Competitive isomerization and catalyst decomposition during ring-closing metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 21. Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products in the Solid-Phase Synthesis of Cyclic Peptides Involving Tyrosine(O-allyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. Solvent effects on stereoselectivity: more than just an environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Spiro[4.5]decane-8-carboxylic acid by HPLC
Welcome to the technical support resource for the purification of Spiro[4.5]decane-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this unique spirocyclic carboxylic acid using High-Performance Liquid Chromatography (HPLC). We will move beyond generic protocols to address the specific challenges this molecule presents, from its acidic nature to its inherent chirality, providing you with the expert insights needed to develop a robust and efficient purification method.
Section 1: Understanding the Molecule and Its Challenges
This compound is a non-planar, saturated bicyclic compound featuring a carboxylic acid functional group. This structure presents two primary challenges for HPLC purification:
-
Peak Tailing: The acidic carboxyl group (pKa typically ~4-5) can interact with residual silanol groups on standard silica-based HPLC columns. This secondary interaction leads to asymmetrical peak shapes, making accurate quantification and pure fraction collection difficult.[1][2]
-
Chirality: The molecule possesses at least two chiral centers, including the spiro carbon atom. This means it exists as a mixture of enantiomers and diastereomers. Standard achiral HPLC methods will not separate these stereoisomers, which is often a critical requirement in pharmaceutical development.[3][4]
This guide is structured as a series of troubleshooting questions and answers to directly address these and other common issues you may encounter.
Section 2: Troubleshooting Hub (FAQs)
Problem Area 1: Poor Peak Shape
Q1: My chromatogram shows a significant tailing peak for this compound. What is the primary cause and how do I fix it?
A1: Peak tailing for an acidic compound like this is almost always caused by secondary ionic interactions between the deprotonated carboxylate anion and active, acidic silanol groups (-Si-OH) on the surface of the silica packing material.[1][5] At a mobile phase pH near or above the analyte's pKa, a portion of your compound is ionized and "sticks" to the stationary phase, eluting slowly to create a tail.
Troubleshooting Workflow:
-
Control the Mobile Phase pH: The most effective solution is to suppress the ionization of the carboxylic acid by lowering the mobile phase pH.[6] Ensure the pH is at least 1.5-2 units below the analyte's pKa. Adding 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to your mobile phase is a standard practice to achieve a pH of approximately 2.5-3.0. This protonates the analyte, eliminating the ionic interaction.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[7][8] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were overloading the column.
-
Use a High-Purity, End-capped Column: Modern, high-purity silica columns are "end-capped," meaning most of the reactive silanol groups are chemically bonded with a small silylating agent. This minimizes the sites available for secondary interactions.[2][9] If you are using an older "Type A" silica column, switching to a modern "Type B" or a base-deactivated column is highly recommended.[1][10]
dot
Caption: Troubleshooting workflow for peak tailing.
Q2: My peak is fronting. What does this indicate?
A2: Peak fronting is less common for acidic compounds but can occur. The most frequent causes are:
-
Low Temperature: Operating at a temperature that is too low can lead to poor mass transfer kinetics.[8]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (more organic) than your mobile phase, it can cause the analyte to travel too quickly at the start, leading to a fronting peak.[5][8] Always try to dissolve your sample in the mobile phase itself.
-
Column Overload: Severe concentration overload can sometimes manifest as fronting.[8]
Problem Area 2: Retention & Resolution
Q3: I'm not getting any separation between my target compound and an impurity. What are the first steps to improve resolution?
A3: Resolution is a function of column efficiency, selectivity, and retention. To improve it, you must modify one of these factors.
-
Change Mobile Phase Selectivity: The easiest variable to change is the organic modifier. If you are using acetonitrile, try methanol, or vice-versa. These solvents have different properties and interact with analytes and the stationary phase differently, which can dramatically alter selectivity and improve resolution.[11]
-
Adjust Gradient Slope: If you are running a gradient, make it shallower (i.e., increase the gradient time over the same %B range). A shallower gradient gives more time for closely eluting peaks to separate.[7]
-
Change Stationary Phase: If changing the mobile phase doesn't work, the next step is to change the column. A C8 column is less retentive than a C18 and can provide different selectivity.[10] For a more significant change, consider a Phenyl-Hexyl or a polar-embedded phase column.
Q4: My retention times are shifting between injections. How can I stabilize my method?
A4: Retention time drift is a common problem indicating that your system is not in equilibrium or that conditions are changing.[8][12]
-
Insufficient Column Equilibration: This is the most common cause.[13] Before the first injection and between gradient runs, ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily.[6] Over time, volatile organic components can evaporate, changing the composition and affecting retention. If using buffers, ensure they are fully dissolved and the pH is consistent batch-to-batch.
-
Temperature Fluctuations: Use a thermostatted column compartment. Even small changes in ambient temperature can cause retention time shifts.[6][13]
-
Pump Performance: Inconsistent flow rates from a malfunctioning pump can cause drift. Check for leaks and ensure the pump is delivering a steady flow.[11][12]
Q5: I have purified my compound, but I suspect it's a mix of enantiomers. How do I confirm this and separate them?
A5: You are correct to be suspicious. Spirocyclic structures are often chiral, and achiral reversed-phase HPLC will not separate enantiomers. To resolve them, you must introduce a chiral selector into the system.[4]
-
The Chiral Stationary Phase (CSP) Approach: This is the most common and effective method.[14] You will need to screen different types of chiral columns. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are an excellent starting point as they are versatile and can be used in both normal-phase and reversed-phase modes.[3][4]
-
Method Development Strategy: Chiral separations often require empirical screening.[15] A typical screening protocol involves testing 2-4 different chiral columns with a few standard mobile phase systems (e.g., hexane/isopropanol for normal phase, acetonitrile/water for reversed phase).
dot
Caption: Decision tree for method development.
Section 3: Protocols & Methodologies
Protocol 1: Recommended Starting Conditions for Achiral Purification
This protocol is designed to achieve good peak shape and separation from general process impurities.
| Parameter | Recommended Setting | Rationale |
| Column | High-Purity, End-capped C18 or C8, 250 x 4.6 mm, 5 µm | C18 provides good hydrophobic retention; C8 is a less retentive alternative. End-capping is crucial to prevent tailing.[2][10] |
| Mobile Phase A | 0.1% Formic Acid or TFA in HPLC-grade Water | Acid modifier to suppress ionization of the carboxylic acid and ensure good peak shape.[6] |
| Mobile Phase B | 0.1% Formic Acid or TFA in Acetonitrile | Acetonitrile is a common, effective organic modifier. The acid should be in both phases to maintain a constant pH. |
| Gradient | 5% to 95% B over 20 minutes | A good starting point for scouting. Can be optimized later. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature.[13] |
| Detector | UV at 210 nm | Carboxylic acids without a strong chromophore absorb at low UV wavelengths. |
| Injection Vol. | 5-10 µL | Keep the volume low to prevent band broadening. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Ensures compatibility and good peak shape.[5] |
Protocol 2: Systematic Optimization of Mobile Phase pH
Objective: To empirically determine the optimal pH for symmetrical peak shape.
-
Prepare Buffers: Prepare three separate aqueous mobile phases (Mobile Phase A):
-
A1: 0.1% TFA in Water (pH ~2.5)
-
A2: 20 mM Potassium Phosphate, pH adjusted to 3.5 with phosphoric acid
-
A3: 20 mM Potassium Phosphate, pH adjusted to 7.0 with potassium hydroxide
-
-
Equilibrate System: Start with mobile phase A1. Flush the system thoroughly and equilibrate the column for at least 20 minutes.
-
Inject Sample: Inject your standard and run your gradient method. Record the tailing factor.
-
Wash and Re-equilibrate: Thoroughly wash the system with 50:50 Acetonitrile/Water before introducing the next buffer system to avoid precipitation.
-
Repeat: Repeat steps 2-4 with mobile phases A2 and A3.
-
Analyze: Compare the chromatograms. You will likely observe a significant improvement in peak symmetry at pH 2.5 and 3.5 compared to pH 7.0, confirming the need for an acidic mobile phase.
Section 4: Final Recommendations
For any new analytical challenge, a systematic approach is key. When purifying this compound, always address the peak shape first using an acidic mobile phase with a modern, end-capped column. Once you have a sharp, symmetrical peak, you can optimize the gradient for resolution from impurities. If chiral purity is required, proceed immediately to screening a set of dedicated chiral stationary phases. By understanding the underlying chemical interactions and troubleshooting methodically, you can develop a robust and reliable HPLC purification method.
References
-
ResearchGate. (2025). Chiral Separation of Spiro-compounds and Determination Configuration. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
LC Resources. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Available at: [Link]
-
Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Available at: [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]
-
YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Available at: [Link]
-
Labcompare. (2025). Troubleshooting Common HPLC Issues. Available at: [Link]
-
Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. Available at: [Link]
-
GL Sciences. (n.d.). How to Obtain Good Peak Shapes. Available at: [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 1760-16. Available at: [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Agilent Technologies. (2023). Why it matters and how to get good peak shape. Available at: [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. phenomenex.com [phenomenex.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. labcompare.com [labcompare.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 15. shimadzu.com [shimadzu.com]
Technical Support Center: Optimizing Catalyst Conditions for Spiro[4.5]decane Formation
Welcome to the technical support center for the synthesis of spiro[4.5]decane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important structural motif. The spiro[4.5]decane skeleton is a key feature in numerous natural products and pharmacologically active compounds, making its efficient synthesis a critical aspect of modern organic chemistry.[1][2][3] This resource provides troubleshooting guidance and frequently asked questions to help you navigate the complexities of catalytic spiro[4.5]decane formation and optimize your reaction conditions for higher yields and selectivity.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered during the synthesis of spiro[4.5]decanes.
Q1: What are the most common catalytic systems for synthesizing spiro[4.5]decanes?
A variety of catalytic systems have been successfully employed. The choice of catalyst often depends on the specific substitution pattern of the desired spiro[4.5]decane and the available starting materials. Some of the most prominent systems include:
-
Gold(I) Catalysis: Gold(I) complexes are effective for vinylogous Conia-Ene reactions to form functionalized spiro[4.5]deca-1,6-diene-8-ones.[4]
-
Palladium Catalysis: Palladium catalysts are used in intramolecular ipso-Friedel-Crafts allylic alkylation of phenols and in the synthesis of highly functionalized chiral spirocyclopentyl p-dienones.[5][6]
-
Rhodium(I) Catalysis: Rhodium(I) complexes can catalyze the dimerization of ene-vinylidenecyclopropanes to yield spiro[4.5]decane skeletons.[7]
-
Iron(III) Catalysis: Iron(III) catalysts, such as ferric acetylacetonate (Fe(acac)₃), have been used for the synthesis of trifluoromethylated spiro[4.5]decane derivatives.[8]
-
Synergistic Photocatalysis and Organocatalysis: This dual catalytic approach enables the [3+2] cycloaddition of cyclopropylamines with olefins to produce 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity.[5]
-
Copper(I) Catalysis: Copper(I) halides have been shown to catalyze the decomposition of phenolic α-diazoketones to form spiro[4.5]deca-6,9-diene-2,8-diones in high yields.[9]
Q2: How do I choose the appropriate solvent for my reaction?
Solvent choice can significantly impact reaction yield and selectivity. While some reactions, like the palladium-catalyzed intramolecular ipso-Friedel-Crafts allylic alkylation, may not show a strong solvent effect[6], others are highly sensitive. For instance, in the synergistic photocatalytic and organocatalytic [3+2] cycloaddition, anhydrous and degassed solvents like dichloromethane or toluene are recommended.[1] It is crucial to consult the specific literature for the catalytic system you are using. As a general rule, start with the solvent reported in the original protocol and then screen other anhydrous, non-protic solvents if optimization is needed.
Q3: What is a typical catalyst loading, and can it be reduced?
Catalyst loading is a critical parameter to optimize for both cost-effectiveness and to minimize potential side reactions. Typical loadings can range from 1 mol% to 10 mol%. For example, in the palladium-catalyzed intramolecular ipso-Friedel-Crafts allylic alkylation, the reaction can proceed efficiently with as low as 1 mol% of the palladium catalyst.[6] In contrast, some rhodium-catalyzed dimerizations may use 5 mol% of the catalyst.[7] It is often possible to reduce catalyst loading, but this should be done systematically after other reaction parameters (temperature, concentration) have been optimized. A lower catalyst loading may require longer reaction times.
Q4: How critical is the reaction temperature?
Temperature is a crucial parameter that can influence reaction rate, yield, and selectivity. For instance, in a Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes, lowering the temperature from 80°C to 60°C resulted in an increase in yield from 40% to 60%.[7] Conversely, for the synthesis of trifluoromethylated spiro[4.5]decane derivatives using an iron catalyst, a temperature of 100°C was found to be optimal, with lower temperatures being less efficient.[8] Always start with the temperature reported in the literature and then carefully screen a range of temperatures to find the optimum for your specific substrate.
Troubleshooting Guide
This section provides a more in-depth guide to common problems encountered during the synthesis of spiro[4.5]decanes, their potential causes, and suggested solutions.
Problem 1: Low or No Product Yield
A low or complete lack of product is a common issue. The following flowchart outlines a systematic approach to troubleshooting this problem.
Caption: Troubleshooting workflow for low or no product yield.
Detailed Troubleshooting Steps for Low Yield:
-
Verify Starting Materials and Reagents:
-
Purity: Impurities in starting materials can act as poisons to the catalyst.[10] Verify the purity of your substrates and reagents using techniques like NMR or GC-MS.
-
Stoichiometry: Double-check all calculations for reagent stoichiometry. An incorrect ratio of reactants can lead to incomplete conversion or side product formation.
-
Solvent Quality: Many catalytic reactions are sensitive to moisture and oxygen. Ensure you are using anhydrous and properly degassed solvents.[1]
-
-
Confirm Reaction Conditions:
-
Temperature: Calibrate your heating/cooling apparatus. Even small deviations from the optimal temperature can significantly affect the reaction outcome.[7]
-
Reaction Time: The reaction may be slower than anticipated. Try running the reaction for a longer duration and monitor its progress by taking aliquots for analysis (TLC, GC-MS, or NMR).
-
Inert Atmosphere: Ensure that the reaction is conducted under a consistently inert atmosphere (Nitrogen or Argon) if the catalyst or reagents are air-sensitive.
-
-
Assess Catalyst Performance:
-
Catalyst Source and Handling: Use a reliable source for your catalyst. Some catalysts are air- or moisture-sensitive and require careful handling in a glovebox or under an inert atmosphere.
-
Catalyst Loading: While lower catalyst loading is desirable, starting a new reaction with the reported loading is advisable. If the yield is still low, consider increasing the catalyst loading incrementally.
-
Catalyst Activation: Some catalytic systems require an activation step before the addition of substrates. Review the literature to see if a pre-activation protocol is necessary.
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.[10] This can be caused by impurities, side products, or thermal instability.[11][12] Consider adding the catalyst in portions throughout the reaction.
-
Problem 2: Poor Diastereoselectivity or Regioselectivity
Achieving high selectivity is often a major challenge in the synthesis of complex molecules like spiro[4.5]decanes.
Strategies to Improve Selectivity:
-
Choice of Catalyst and Ligand: The ligand coordinated to the metal center plays a crucial role in determining the stereochemical outcome of a reaction.
-
In palladium-catalyzed reactions, monodentate phosphine ligands like triphenylphosphine have been shown to be effective.[6]
-
For asymmetric synthesis, chiral ligands are essential. For instance, BINOL-derived phosphoric acid catalysts are used to achieve high diastereoselectivity in the synthesis of 2-amino-spiro[4.5]decane-6-ones.[5] Screening a library of ligands is often a necessary step in optimizing selectivity.
-
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetic product.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thereby affect selectivity. A screen of solvents with varying polarities may be beneficial.
-
Additives: In some cases, the addition of a co-catalyst or an additive can improve selectivity. For example, bases or Lewis acids can influence the reactivity and selectivity of certain transformations.
Problem 3: Catalyst Deactivation
Catalyst deactivation is the loss of catalytic activity over time and can be a significant issue in catalytic reactions.[10]
Common Causes and Mitigation Strategies for Catalyst Deactivation:
| Cause of Deactivation | Proposed Mechanism | Mitigation Strategy |
| Poisoning | Irreversible binding of impurities (e.g., sulfur, water, oxygen) to the active sites of the catalyst.[10][12] | Purify starting materials and solvents. Ensure a strictly inert atmosphere. |
| Leaching | The active metal species detaches from the support (if using a heterogeneous catalyst) and dissolves into the reaction medium.[13] | Choose a more robust support for the catalyst. Modify reaction conditions (e.g., solvent, temperature) to minimize leaching. |
| Fouling/Coking | Deposition of carbonaceous materials or insoluble byproducts on the catalyst surface, blocking active sites.[12] | Optimize reaction conditions to minimize side reactions. Consider periodic catalyst regeneration if possible. |
| Thermal Degradation | High temperatures can cause structural changes in the catalyst, leading to a loss of activity. | Operate at the lowest effective temperature. Choose a more thermally stable catalyst. |
The following diagram illustrates the primary pathways of catalyst deactivation.
Caption: Major pathways leading to catalyst deactivation.
Experimental Protocols
Below are representative, generalized protocols for two common methods of spiro[4.5]decane synthesis. Note: These are illustrative examples and should be adapted based on the specific substrate and the detailed procedures found in the cited literature.
Protocol 1: Gold(I)-Catalyzed Vinylogous Conia-Ene Reaction[4]
This protocol is for the synthesis of spiro[4.5]deca-1,6-diene-8-ones.
-
To a solution of the 4-alkyne tethered cyclohex-2-enone (1.0 equiv) in an appropriate anhydrous solvent (e.g., dichloromethane) is added the gold(I) catalyst (e.g., PPh₃AuNTf₂, 1-5 mol%).
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired spiro[4.5]decane derivative.
Protocol 2: Synergistic Photocatalysis and Organocatalysis for [3+2] Cycloaddition[1][5]
This protocol describes the synthesis of 2-amino-spiro[4.5]decane-6-ones.
-
In a reaction vessel equipped with a magnetic stir bar, combine the 2-methylene-tetrahydronaphtalen-1-one derivative (1.0 equiv), the N-cyclopropylaniline derivative (2.0 equiv), and the chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid, 10 mol%).
-
Add anhydrous, degassed solvent (e.g., dichloromethane or toluene).
-
The reaction mixture is irradiated with a light source (e.g., blue LEDs) at room temperature under an inert atmosphere (N₂).
-
The reaction is stirred for the specified time (e.g., 24 hours) or until completion as indicated by TLC or other analytical methods.
-
After the reaction is complete, the solvent is removed in vacuo.
-
The residue is purified by flash column chromatography on silica gel to yield the 2-amino-spiro[4.5]decane-6-one product.
Summary of Optimized Reaction Conditions
The following table summarizes optimized conditions for different catalytic systems leading to spiro[4.5]decane derivatives, as reported in the literature.
| Catalytic System | Catalyst | Ligand/Co-catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
| Vinylogous Conia-Ene | Au(I) | - | Varies | RT | 52-81 | [4] |
| [3+2] Cycloaddition | Photocatalyst + Organocatalyst | Chiral Phosphoric Acid | DCM | RT | up to 88 | [5] |
| Dimerization | Rh(cod)₂BF₄ | - | Toluene | 60 | 60 | [7] |
| ipso-Friedel-Crafts | Pd(dba)₂ | PPh₃ | Varies | RT | up to 95 | [6] |
| Trifluoromethylation | Fe(acac)₃ | Bipy, Cs₂CO₃ | CH₂Cl₂ | 100 | up to 65 | [8] |
This technical support guide provides a starting point for optimizing the synthesis of spiro[4.5]decanes. Successful synthesis often requires careful attention to detail, systematic optimization of reaction parameters, and a thorough understanding of the underlying reaction mechanism.
References
-
Synthesis of Spiro[4.5]decanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction. [Link]
-
Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]
-
Intramolecular cyclisation of phenolic α-diazoketones. Novel synthesis of the spiro[4.5]decane carbon framework. RSC Publishing. [Link]
-
Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate. [Link]
-
Expedite synthesis of various spiro[5][9]decane derivatives by dearomatization spirocyclization. ResearchGate. [Link]
-
Optimization of the reaction conditions a. ResearchGate. [Link]
-
Novel Method for Synthesizing Spiro[4.5]cyclohexadienones through a Pd-Catalyzed Intramolecular ipso-Friedel−Crafts Allylic Alkylation of Phenols. ACS Publications. [Link]
-
Fundamental Insights into Deactivation by Leaching During Rhenium-Catalyzed Deoxydehydration. [Link]
-
The main pathways of catalyst deactivation are the reactions of the... ResearchGate. [Link]
-
Lec 13 Catalyst deactivation. YouTube. [Link]
-
Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. RSC Publishing. [Link]
-
Synthesis and characterisation of optically active spiro[4.5]decanes. RSC Publishing. [Link]
-
Construction of Spiro[4.5]decane via Ring-Closing Metathesis Reaction: Formal Synthesis of Acorone and Isoacorones. Semantic Scholar. [Link]
-
Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Intramolecular cyclisation of phenolic α-diazoketones. Novel synthesis of the spiro[4.5]decane carbon framework - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. par.nsf.gov [par.nsf.gov]
Technical Support Center: Scale-Up Synthesis of Spiro[4.5]decane-8-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of Spiro[4.5]decane-8-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. The unique three-dimensional structure of spiro[4.5]decane derivatives makes them valuable building blocks in medicinal chemistry and materials science.[1][2]
The most common and scalable synthetic approach involves a multi-step sequence. This guide will focus on a robust and well-documented pathway: the construction of the spiro[4.5]decan-8-one core via a Robinson annulation, followed by conversion to the target carboxylic acid, typically through a Wittig-type reaction and subsequent hydrolysis.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format, focusing on causality and actionable solutions.
Stage 1: Robinson Annulation for Spiro[4.5]decan-8-one Synthesis
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[3][4] While effective, its scale-up presents challenges in managing reactivity and side products.
Question 1: My Michael addition yield is low, and I'm observing significant side products upon scale-up. What's happening?
Answer: This is a common scale-up issue stemming from mass and heat transfer limitations.
-
Probable Causes:
-
Localized Hotspots: The Michael addition is exothermic. Inefficient stirring in a large reactor fails to dissipate heat effectively, leading to localized high temperatures that can cause polymerization of the highly reactive methyl vinyl ketone (MVK).
-
Base Concentration Gradients: Poor mixing can create areas of high base concentration, promoting self-condensation of the starting ketone (cyclopentanone) or other undesired base-catalyzed side reactions.
-
Slow Reagent Dispersion: If MVK is not dispersed quickly upon addition, its localized high concentration can lead to oligomerization before it has a chance to react with the cyclopentanone enolate.
-
-
Recommended Solutions:
-
Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring. Ensure the impeller design is appropriate for the reactor geometry to create good top-to-bottom turnover. The use of baffles can significantly improve mixing efficiency.
-
Controlled Addition: Add the MVK subsurface via a dip tube into a region of high turbulence (e.g., near the agitator tip). This ensures rapid dispersion.
-
Temperature Management: Maintain strict temperature control (e.g., 0-5 °C) using an efficient reactor cooling system. The MVK should be added slowly and portion-wise, allowing the cooling system to manage the exotherm after each addition.
-
Isolate the Michael Adduct: For complex cases or when maximum purity is required, consider a two-step process. First, perform the Michael addition and isolate the intermediate 1,5-diketone. This allows for purification before proceeding to the more sensitive aldol cyclization.[5]
-
Question 2: The intramolecular aldol condensation is sluggish or incomplete. How can I drive the reaction to completion?
Answer: Incomplete cyclization is often a matter of optimizing reaction conditions or dealing with an equilibrium that does not favor the product.
-
Probable Causes:
-
Insufficiently Strong Base/Acid: The chosen catalyst may not be potent enough to generate the necessary enolate concentration for the intramolecular cyclization to occur at a reasonable rate.
-
Suboptimal Temperature: The reaction may have a significant activation energy barrier, requiring higher temperatures to proceed. Conversely, some aldol equilibria are more favorable at lower temperatures.
-
Water Removal (for condensation): The final dehydration step of the aldol condensation is an equilibrium process. The presence of water can inhibit the reaction from proceeding to the final α,β-unsaturated ketone product.
-
-
Recommended Solutions:
-
Adjust Catalyst: If using a base like NaOH or KOH, consider increasing the concentration or switching to a stronger, non-nucleophilic base like potassium tert-butoxide (KOtBu) if the substrate is compatible.
-
Increase Temperature: After the initial Michael addition is complete, slowly warm the reaction mixture. Refluxing in a solvent like ethanol or toluene is often sufficient to drive the cyclization and subsequent dehydration.
-
Utilize a Dean-Stark Trap: When running the reaction in a suitable solvent (e.g., toluene), using a Dean-Stark apparatus will azeotropically remove the water formed during the condensation step, driving the equilibrium toward the desired product according to Le Châtelier's principle.
-
Stage 2: Wittig Reaction & Saponification for Carboxylic Acid Synthesis
Converting the spiro ketone to the carboxylic acid often involves a Wittig reaction to form an α,β-unsaturated ester, followed by hydrolysis. The primary scale-up challenge in this step is the management of byproducts.
Question 3: My Wittig reaction is low-yielding, and removing the triphenylphosphine oxide (TPPO) byproduct is a major purification challenge. What are the best strategies for scale-up?
Answer: Poor yield and TPPO contamination are the two most notorious problems of the Wittig reaction at scale.
-
Probable Causes (Low Yield):
-
Ylide Decomposition: The phosphonium ylide is a strong base and can be quenched by trace amounts of water or other protic impurities in the solvent or starting materials.
-
Base Incompatibility: If using a strong base like n-BuLi to generate the ylide, improper temperature control can lead to side reactions with the solvent or the phosphonium salt itself.
-
-
Recommended Solutions (Improving Yield & Handling):
-
Use Stabilized Ylides: For converting a ketone to an α,β-unsaturated ester, a stabilized ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) is ideal. These ylides are often commercially available, solid, and stable enough to be handled in air, eliminating the need for strongly basic and pyrophoric reagents like n-BuLi. They can often be reacted under milder conditions.[6][7]
-
Aqueous Wittig Conditions: For certain stabilized ylides, reactions can be performed in aqueous media using a mild base like sodium bicarbonate, which is a significant process safety and environmental improvement.[8][9][10]
-
-
Recommended Solutions (TPPO Removal):
-
Crystallization/Precipitation: TPPO is often less soluble in nonpolar solvents than the desired alkene product. After the reaction, concentrating the mixture and triturating with a solvent like hexanes or diethyl ether can cause the TPPO to precipitate, allowing it to be removed by filtration.
-
Acidic Extraction: TPPO can be protonated. Washing the organic reaction mixture with an aqueous acid solution can sometimes help, although this is not always effective.
-
Complexation: TPPO forms insoluble complexes with certain metal salts. Adding a solution of MgCl₂ or ZnCl₂ in an appropriate solvent can precipitate the TPPO as a complex.
-
| TPPO Removal Method | Scale | Advantages | Disadvantages |
| Crystallization | Lab & Pilot | Simple, avoids chromatography. | Product may co-precipitate; may require multiple crystallizations. |
| Column Chromatography | Lab | Very effective for high purity. | Not economically viable for large-scale production; generates significant solvent waste. |
| Precipitation w/ Salts | Lab & Pilot | Can be highly effective. | Adds cost and another unit operation; metal contamination is possible. |
Question 4: My final saponification/hydrolysis step is incomplete or results in a difficult workup. How can I optimize this?
Answer: Saponification is generally robust, but sterically hindered esters can be stubborn, and workup can produce emulsions at a large scale.
-
Probable Causes:
-
Steric Hindrance: The spirocyclic framework may sterically hinder the approach of the hydroxide ion to the ester's carbonyl group, slowing the rate of hydrolysis.
-
Emulsion Formation: During the acidic workup to protonate the carboxylate salt, surfactants or partially soluble intermediates can stabilize the interface between the organic and aqueous layers, forming a persistent emulsion.
-
-
Recommended Solutions:
-
More Forcing Conditions: Increase the reaction temperature to reflux, increase the concentration of NaOH or KOH, or add a co-solvent like THF or dioxane to improve solubility.
-
Phase-Transfer Catalysis: Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the transport of the hydroxide ion into the organic phase, accelerating the reaction under milder conditions.
-
Breaking Emulsions: During workup, adding a saturated brine solution can increase the polarity of the aqueous phase and help break the emulsion. Alternatively, filtering the entire emulsified mixture through a pad of Celite® can often resolve the issue. For very persistent emulsions, allowing the mixture to stand for an extended period or gentle centrifugation (if feasible at scale) may be necessary.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety hazards to consider during the scale-up of this synthesis?
-
A1: The key hazards are:
-
Methyl Vinyl Ketone (MVK): MVK is toxic, flammable, and a potent lachrymator. It can also undergo spontaneous, violent polymerization, especially in the presence of acids, bases, or upon exposure to heat and light. Always use MVK in a well-ventilated area and store it inhibited and refrigerated.
-
Strong Bases: If using reagents like sodium amide (NaNH₂) or n-BuLi, strict anhydrous and inert atmosphere techniques are mandatory. Sodium amide reacts violently with water and can form explosive peroxides upon storage.[11][12][13] n-BuLi is pyrophoric and will ignite on contact with air.
-
Exothermic Reactions: Both the Michael addition and the quenching of strong bases are highly exothermic. A robust cooling system and controlled reagent addition are critical to prevent thermal runaways.[14]
-
-
-
Q2: Are there alternative synthetic routes that might be more amenable to scale-up?
-
A2: Yes, while the Robinson/Wittig route is common, other strategies exist. For instance, a Prins cyclization can be used to form the spiro[4.5]decane core.[15][16] Another approach could involve alkylating a suitable cyclopentanone derivative with a dihalide to form the spirocycle.[17] The choice of route depends on the availability of starting materials, cost, and the specific stereochemical requirements of the final product.
-
-
Q3: What In-Process Controls (IPCs) are recommended at each stage?
-
A3:
-
Stage 1 (Robinson Annulation): Use GC or TLC to monitor the disappearance of cyclopentanone and the formation of the 1,5-diketone intermediate and/or the final spiro[4.5]decan-8-one.
-
Stage 2 (Wittig Reaction): TLC is excellent for monitoring the conversion of the ketone to the less polar alkene/ester product.
-
Stage 3 (Hydrolysis): TLC or HPLC can be used to track the disappearance of the ester and the appearance of the more polar carboxylic acid product. A simple pH check can confirm the consumption of the base.
-
-
Section 3: Visualized Workflows and Logic
Diagrams can clarify complex processes and decision-making during troubleshooting.
Overall Synthetic Workflow
Caption: High-level synthetic workflow for this compound.
Troubleshooting Logic: Low Yield in Robinson Annulation
Caption: Decision tree for troubleshooting the Robinson annulation stage.
Section 4: Scalable Experimental Protocol
This protocol is a representative example and should be optimized for specific equipment and safety protocols.
Objective: To synthesize this compound in a multi-kilogram batch.
Part A: Synthesis of Spiro[4.5]decan-8-one
-
Reactor Setup: Charge a 100 L glass-lined reactor equipped with an overhead stirrer, thermocouple, nitrogen inlet, and a cooling jacket to a 20 L solution of ethanol.
-
Base and Ketone: Cool the ethanol to 0-5 °C. Add 2.0 kg (50 mol) of sodium hydroxide pellets and stir until dissolved. Add 8.4 kg (100 mol) of cyclopentanone. Maintain the temperature below 10 °C.
-
Michael Addition: Slowly add 7.0 kg (100 mol) of methyl vinyl ketone (MVK) subsurface over 4-6 hours, ensuring the internal temperature does not exceed 15 °C.
-
Maturation: After the addition is complete, allow the mixture to stir at 10-15 °C for an additional 2 hours. Monitor by GC until cyclopentanone is consumed.
-
Aldol Condensation: Heat the reaction mixture to reflux (~78 °C) and maintain for 8-12 hours. Use a Dean-Stark trap if using toluene as a solvent to remove water. Monitor the disappearance of the 1,5-diketone intermediate by GC.
-
Workup: Cool the mixture to room temperature. Neutralize with concentrated HCl until the pH is ~7. Reduce the volume by ~70% via distillation. Add 50 L of water and 50 L of toluene. Separate the organic layer. Wash the organic layer with brine (2 x 20 L).
-
Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield Spiro[4.5]decan-8-one.
Part B: Synthesis of Ethyl 2-(Spiro[4.5]decan-8-ylidene)acetate
-
Reactor Setup: Charge the dry 100 L reactor with 50 L of dry toluene and 17.4 kg (50 mol) of (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide).
-
Reaction: Add 6.8 kg (45 mol) of Spiro[4.5]decan-8-one to the reactor. Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction by TLC/GC for the disappearance of the ketone.
-
Workup & TPPO Removal: Cool the reaction to room temperature. Reduce the volume by ~50% under vacuum. Add 100 L of hexanes and stir vigorously for 4-6 hours at 0-5 °C to precipitate the triphenylphosphine oxide (TPPO).
-
Isolation: Filter the solid TPPO and wash the cake with cold hexanes. Combine the filtrates and concentrate under reduced pressure to yield the crude ester. The crude product may be used directly or purified further by distillation if necessary.
Part C: Synthesis of this compound
-
Saponification: Charge the 100 L reactor with the crude ester from the previous step, 40 L of ethanol, and a solution of 5.4 kg (135 mol) of sodium hydroxide in 20 L of water.
-
Reaction: Heat the mixture to reflux (~80 °C) for 4-8 hours until TLC/HPLC analysis shows complete consumption of the ester.
-
Workup: Cool the mixture to room temperature and concentrate under vacuum to remove the ethanol. Dilute the remaining aqueous solution with 50 L of water. Wash with 20 L of methyl tert-butyl ether (MTBE) to remove any non-polar impurities.
-
Precipitation: Cool the aqueous layer to 0-10 °C in an ice bath. Slowly and carefully add concentrated HCl with vigorous stirring until the pH is 1-2. A white solid should precipitate.
-
Isolation and Drying: Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7). Dry the solid in a vacuum oven at 50-60 °C to a constant weight to yield the final product, this compound.
References
- Vertex AI Search, "1,4-Dioxaspiro[4.5]decan-8-one synthesis - ChemicalBook". Accessed January 14, 2026.
- Southern Utah University, "Sodium Amide - Chemical Protocols (ERM)". Accessed January 14, 2026.
- ResearchGate, "Synthesis of 1,4-dioxaspira[4.5]decan-8-one". Accessed January 14, 2026.
- MDPI, "Synthetic Routes to Approved Drugs Containing a Spirocycle". Accessed January 14, 2026.
-
Google Patents, "CN100355746C - Synthesis of 1, 4-dioxo spiro[18][19] decane-8-one". Accessed January 14, 2026.
- BenchChem, "Technical Support Center: Scale-Up of Reactions Using Sodium Amide". Accessed January 14, 2026.
- Beilstein Journals, "Syntheses and medicinal chemistry of spiro heterocyclic steroids". Accessed January 14, 2026.
- ResearchGate, "One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles". Accessed January 14, 2026.
- MDPI, "Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins". Accessed January 14, 2026.
- ResearchGate, "Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol". Accessed January 14, 2026.
- AIR Unimi, "Stereoselective domino reactions in the synthesis of spiro compounds". Accessed January 14, 2026.
- BYJU'S, "Robinson Annulation Mechanism". Accessed January 14, 2026.
- Wikipedia, "Robinson annul
- Organic Synthesis, "Wittig & Wittig-Horner reactions". Accessed January 14, 2026.
- BenchChem, "Technical Support Center: Workup Procedures for Reactions Involving Sodium Amide". Accessed January 14, 2026.
- BenchChem, "The Natural Synthesis of Spiro[4.
- Master Organic Chemistry, "The Robinson Annul
- Wikipedia, "Sodium amide". Accessed January 14, 2026.
- Princeton EHS, "Sodium Amide | Office of Environmental Health and Safety". Accessed January 14, 2026.
- J&K Scientific LLC, "Robinson Annul
- Chemistry Steps, "Robinson Annulation-Mechanism and Shortcut". Accessed January 14, 2026.
- Science and Education Publishing, "A Highly Versatile One-Pot Aqueous Wittig Reaction". Accessed January 14, 2026.
- Thieme, "FeCl3-Promoted One-Step Synthesis of Spiro[4.
- Wikipedia, "Spiro compound". Accessed January 14, 2026.
- Amanote Research, "(PDF) FeCl3-Promoted One-Step Synthesis of Spiro[4.5]decane". Accessed January 14, 2026.
- Chemistry Stack Exchange, "Wittig reaction in presence of carboxylic acids". Accessed September 21, 2020.
- Chemistry Steps, "The Wittig Reaction: Examples and Mechanism". Accessed January 14, 2026.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. sciepub.com [sciepub.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Sodium Amide - Chemical Protocols (ERM) - SUU [suu.edu]
- 12. Sodium amide - Wikipedia [en.wikipedia.org]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. (PDF) FeCl3-Promoted One-Step Synthesis of Spiro[4.5]decane [research.amanote.com]
- 17. Spiro compound - Wikipedia [en.wikipedia.org]
- 18. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 19. CN100355746C - Synthesis of 1, 4-dioxo spiro [4, 5] decane-8-one - Google Patents [patents.google.com]
removing starting material from spiro[4.5]decane reaction mixture
Technical Support Center: Purification of Spiro[4.5]decane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of spiro[4.5]decane, a nonpolar hydrocarbon, from various reaction mixtures. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to solve complex separation challenges.
Frequently Asked Questions (FAQs)
Q1: I've completed my spiro[4.5]decane synthesis. How do I begin the purification process?
A: The first step is to identify the impurities present in your crude reaction mixture. A preliminary analysis by Thin Layer Chromatography (TLC) is the most efficient starting point.
-
Rationale: Spiro[4.5]decane is a non-polar hydrocarbon.[1] Most common starting materials and byproducts from synthetic routes like Wittig or Grignard reactions will be significantly more polar. This difference in polarity is the key to a successful separation.
Initial Assessment Protocol:
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent like ethyl acetate or dichloromethane.
-
TLC Plate: Spot the crude mixture on a silica gel TLC plate alongside available starting materials.
-
Eluent Selection: Develop the plate in a non-polar solvent system. A good starting point is 5% ethyl acetate in hexane or 100% hexane.[2]
-
Visualization: Use a potassium permanganate stain or p-anisaldehyde stain to visualize the spots, as spiro[4.5]decane lacks a UV chromophore.
Your spiro[4.5]decane product should have a high Rf value (close to the solvent front), while more polar impurities (e.g., ketones, alcohols, triphenylphosphine oxide) will have lower Rf values. This initial analysis will dictate the most effective purification strategy.
Q2: My reaction was a Wittig synthesis, and the crude mixture is contaminated with triphenylphosphine oxide (TPPO). How can I remove it effectively?
A: Triphenylphosphine oxide (TPPO) is a notoriously common and persistent byproduct in Wittig reactions.[3] Due to its moderate polarity and high crystallinity, it can complicate purification. Fortunately, several effective methods exist.
Method 1: Precipitation (Chromatography-Free)
-
Principle: TPPO has low solubility in non-polar hydrocarbon solvents like hexane or cyclohexane, whereas spiro[4.5]decane is highly soluble.[3][4] This difference can be exploited to precipitate the TPPO.
-
Protocol:
-
Concentrate the crude reaction mixture in vacuo.
-
Add a minimal amount of a cold, non-polar solvent (e.g., a 1:4 mixture of diethyl ether to hexane).
-
Stir or sonicate the resulting slurry vigorously. The TPPO should precipitate as a white solid.
-
Filter the mixture through a Büchner funnel, washing the solid with cold hexane.
-
The filtrate contains your purified spiro[4.5]decane. Concentrate the filtrate to recover the product.
-
Method 2: Complexation and Precipitation
-
Principle: TPPO can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[4][5] This complex can then be easily removed by filtration.
-
Protocol (using CaBr₂):
-
Dissolve the crude mixture in a suitable solvent like THF or toluene.
-
Add 1.5-2.0 equivalents of anhydrous CaBr₂ relative to the theoretical amount of TPPO.
-
Stir the mixture at room temperature for 1-2 hours. An insoluble CaBr₂-TPPO complex will form.[5]
-
Filter off the solid precipitate.
-
The filtrate can then be subjected to a standard aqueous workup to remove any remaining salts before solvent evaporation.
-
Method 3: Filtration through a Silica Plug
-
Principle: For smaller scales, a quick filtration through a short plug of silica gel can effectively remove the more polar TPPO.[6][7]
-
Protocol:
-
Pack a short (2-3 inch) column of silica gel in a sintered glass funnel or a large pipette.
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the solution onto the silica plug.
-
Elute the spiro[4.5]decane product using a non-polar eluent (100% hexane or pentane). The TPPO will remain adsorbed at the top of the silica.[6]
-
Q3: Can I use distillation to purify my spiro[4.5]decane?
A: Yes, fractional distillation can be a highly effective and scalable method, provided there is a sufficient difference in boiling points between spiro[4.5]decane and the contaminants.[8][9][10]
-
Causality: Distillation separates liquids based on their volatility.[11] Components with lower boiling points vaporize more readily and travel further up the distillation column before condensing.[9][11]
Physical Properties for Consideration:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| Spiro[4.5]decane | 138.25 | ~197 °C | Non-polar |
| Cyclopentanone | 84.12 | ~131 °C | Polar |
| 1,4-Dibromobutane | 215.90 | ~197 °C | Moderately Polar |
| Triphenylphosphine Oxide | 278.28 | ~360 °C | Polar |
Data sourced from[12][13][14][15]
Analysis:
-
A significant boiling point difference exists between spiro[4.5]decane and cyclopentanone, making fractional distillation an excellent choice for removing this starting material.
-
The boiling point of 1,4-dibromobutane is very close to that of spiro[4.5]decane, making separation by distillation challenging and likely inefficient.
-
TPPO has a much higher boiling point, so it will remain in the distillation flask while the product distills over.
Fractional Distillation Protocol:
-
Set up a fractional distillation apparatus with a Vigreux or packed column for increased efficiency.
-
Ensure the setup is dry and preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the distillation flask gently.
-
Monitor the temperature at the still head. Collect the fraction that distills at the boiling point of spiro[4.5]decane (~197 °C at atmospheric pressure). A lower temperature will be observed if distilling under vacuum.
Q4: What is a reliable flash column chromatography protocol for isolating pure spiro[4.5]decane?
A: Flash column chromatography is a standard and highly effective technique for purifying non-polar compounds like spiro[4.5]decane from more polar impurities.[16]
-
Principle: The separation occurs based on the differential partitioning of compounds between a polar stationary phase (silica gel) and a non-polar mobile phase (eluent).[16] The non-polar spiro[4.5]decane will have minimal interaction with the silica and will elute quickly, while polar impurities will be retained longer.
Step-by-Step Flash Chromatography Protocol:
-
Column Packing: Select an appropriate size column and dry- or slurry-pack with silica gel (230-400 mesh) in your starting eluent.
-
Solvent System (Eluent) Selection: Based on your initial TLC analysis (see Q1), choose a completely non-polar eluent.
-
Recommended: 100% Hexane or Petroleum Ether.[2] This ensures that the non-polar spiro[4.5]decane elutes quickly while all polar impurities remain adsorbed to the silica at the origin.
-
-
Sample Loading: Dissolve the crude mixture in a minimal amount of a non-polar solvent (e.g., hexane or toluene). For better resolution, you can pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column (dry loading).
-
Elution: Begin elution with the non-polar solvent, applying positive pressure. Collect fractions and monitor them by TLC.
-
Gradient Elution (if necessary): If you also need to isolate a more polar byproduct, after your spiro[4.5]decane has fully eluted, you can gradually increase the eluent polarity (e.g., by introducing ethyl acetate) to elute the other components.
Troubleshooting Guide
| Problem | Likely Cause | Recommended Solution |
| Product co-elutes with a non-polar impurity during column chromatography. | The impurity has a polarity very similar to spiro[4.5]decane. | Try a different solvent system (e.g., pentane or cyclohexane) which may offer different selectivity. If that fails, consider argentation chromatography, where silica gel is impregnated with silver nitrate to separate compounds based on alkene presence. |
| A white precipitate (TPPO) crashes out during column chromatography, clogging the column. | The crude mixture is too concentrated in TPPO, which is not very soluble in the non-polar eluent. | Perform a pre-purification step. Use one of the precipitation or complexation methods from Q2 to remove the bulk of the TPPO before running the column.[3][5] |
| The product appears greasy or oily after distillation. | A higher boiling point impurity may have been carried over ("bumped") or the distillation was not efficient enough. | Ensure the distillation is not heated too rapidly. Use a fractionating column with a higher number of theoretical plates for better separation. A final filtration through a small plug of silica may be necessary. |
| Unreacted starting material (e.g., an alkyl halide) is still present after purification. | The starting material is non-polar and has similar chromatographic behavior to the product. | Consider using a scavenger resin. For an alkyl halide, a nucleophilic scavenger (like an amine-based resin) can react with the starting material, forming a polar salt that is easily removed by filtration.[17] |
Visual Workflow Guides
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method.
Flash Chromatography Workflow
Caption: Step-by-step workflow for flash chromatography.
References
-
Li, B., Xie, M., Li, J., & Fan, X. (2021). C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. Organic & Biomolecular Chemistry. Available at: [Link]
-
Bhatt, N. S., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]
-
Cid, J., et al. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development. Available at: [Link]
-
Energy Education. (n.d.). Fractional distillation. Available at: [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Available at: [Link]
-
Crown Oil. (n.d.). Fractional Distillation of Crude Oil: Refining Petroleum Products. Available at: [Link]
-
ResearchGate. (2014). How does one remove triphenylphosphine oxide from product? Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Available at: [Link]
-
Maji, M. (2025). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate. Available at: [Link]
-
Chemsrc. (n.d.). Spiro(4-5)decane | CAS#:176-63-6. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
Study Mind. (n.d.). Separating Crude Oil (GCSE Chemistry). Available at: [Link]
-
Save My Exams. (2024). Fractional distillation. Available at: [Link]
-
Grokipedia. (2026). Spirodecanedione. Available at: [Link]
-
MDPI. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Available at: [Link]
-
ResearchGate. (2022). Expedite synthesis of various spiro[4.5]decane derivatives by dearomatization spirocyclization. Available at: [Link]
-
Wikipedia. (n.d.). Fractional distillation. Available at: [Link]
-
Baldwin, S.W., & Fredericks, J.E. (1982). Spiro[4.5]decanes by photoannelation. Total synthesis of (-)-acorenone. Tetrahedron Letters. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Spiro(4.5)decane. PubChem Compound Database. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography. Available at: [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available at: [Link]
-
Wikipedia. (n.d.). Spirodecane. Available at: [Link]
-
Chemical Synthesis Database. (2025). spiro[4.5]decane-1,4-dione. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Spiro[4.5]decan-2-one (CAS 3643-16-1). Available at: [Link]
-
Stenutz. (n.d.). spiro[4.5]decane. Available at: [Link]
-
Srikrishna, A., & Anebouselvy, K. (2001). Construction of spiro[4.5]decane via ring-closing metathesis reaction: Formal synthesis of acorone and isoacorones. Journal of the Indian Chemical Society. Available at: [Link]
-
Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography? Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Spiro[4.5]decane. NIST Chemistry WebBook. Available at: [Link]
-
Columbia University. (n.d.). Column chromatography. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Spiro[4.5]decane. NIST Chemistry WebBook. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Spiro[5.5]undecane (CAS 180-43-8). Available at: [Link]
-
Zhang, Z., & Dong, J. (2010). Novel Method for Synthesizing Spiro[4.5]cyclohexadienones through a Pd-Catalyzed Intramolecular ipso-Friedel−Crafts Allylic Alkylation of Phenols. Organic Letters. Available at: [Link]
-
Barluenga, J., et al. (2008). Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. Angewandte Chemie. Available at: [Link]
-
Semantic Scholar. (2016). Spiroannulations of β-Ketothioamides with Bromoenals via Selective C-Michael Addition and S-Michael Addition-Triggered Cascade Reactions. Available at: [Link]
-
Reddit. (2023). Separating very non-polar compounds. r/Chempros. Available at: [Link]
-
Plekhova, A., et al. (2023). Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization. Molecules. Available at: [Link]
-
ResearchGate. (2017). How to remove non-polar impurity from the compound? Available at: [Link]
-
CiteDrive. (n.d.). C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. Available at: [Link]
-
ResearchGate. (2021). C−H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds | Request PDF. Available at: [Link]
-
Royal Society of Chemistry. (2021). [4 + 1] annulation reaction of cyclic pyridinium ylides with in situ generated azoalkenes for the construction of spirocyclic skeletons. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2026). Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2-Naphthol | Request PDF. Available at: [Link]
Sources
- 1. sorbtech.com [sorbtech.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. shenvilab.org [shenvilab.org]
- 7. Workup [chem.rochester.edu]
- 8. studymind.co.uk [studymind.co.uk]
- 9. savemyexams.com [savemyexams.com]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. energyeducation.ca [energyeducation.ca]
- 12. Spiro(4-5)decane | CAS#:176-63-6 | Chemsrc [chemsrc.com]
- 13. Spiro(4.5)decane | C10H18 | CID 135982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Spirodecane - Wikipedia [en.wikipedia.org]
- 15. Spiro[4.5]decane [webbook.nist.gov]
- 16. columbia.edu [columbia.edu]
- 17. silicycle.com [silicycle.com]
Technical Support Center: Navigating the Challenges of Lewis Acid Catalysts in Spiro[4.5]decane Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of the spiro[4.5]decane scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common limitations and challenges encountered when employing Lewis acid catalysts in these critical spirocyclization reactions. As your Senior Application Scientist, my goal is to equip you with the mechanistic understanding and practical solutions needed to overcome experimental hurdles and accelerate your research.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address specific issues you may be encountering at the bench.
Issue 1: Low or No Product Yield
Q: My spirocyclization reaction is resulting in a low yield, with a significant amount of starting material recovered. What are the likely causes and how can I resolve this?
A: Low conversion is a frequent challenge and can often be traced back to several key factors related to catalyst activity and reaction conditions.
-
Catalyst Deactivation by Moisture: Many common Lewis acids, such as aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄), are extremely sensitive to moisture. Trace amounts of water in your solvent, reagents, or glassware will hydrolyze the Lewis acid, rendering it inactive. This is one of the most common reasons for reaction failure.
-
Protocol for Ensuring Anhydrous Conditions:
-
Glassware: Flame-dry all glassware under a vacuum or oven-dry at >120°C for several hours and allow to cool in a desiccator.
-
Solvents: Use freshly distilled, anhydrous solvents or solvents from a solvent purification system.
-
Reagents: Use freshly opened bottles of Lewis acids or purify them before use. Solid Lewis acids should be handled in a glovebox or under an inert atmosphere.
-
Atmosphere: Conduct the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
-
-
Insufficient Catalyst Activity or Loading: The strength of the Lewis acid must be matched to the electronic demands of the substrate. A weak Lewis acid may not be sufficient to activate the carbonyl group or the tethered nucleophile for cyclization.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: While catalytic amounts are ideal, some reactions, particularly those with less reactive substrates, may require stoichiometric or even excess amounts of the Lewis acid to proceed efficiently.[1]
-
Switch to a Stronger Lewis Acid: If a milder Lewis acid like ZnCl₂ fails, consider more potent options such as TiCl₄ or SnCl₄. However, be aware that stronger Lewis acids can sometimes lead to more side products.
-
Consider Co-catalysts: In some cases, the addition of a co-catalyst can enhance the Lewis acidity of the primary catalyst. For instance, the addition of TMSCl to FeCl₃ has been shown to generate a more active silylium catalyst in situ.[2]
-
-
-
Substrate Deactivation: The electronic properties of your substrate play a crucial role. For spirocyclizations involving an intramolecular Friedel-Crafts-type reaction, electron-withdrawing groups on the aromatic ring can deactivate it to the point where the cyclization does not occur.
-
Expert Insight: If your aromatic nucleophile is deactivated, you may need to reconsider your synthetic strategy. It might be necessary to carry the electron-withdrawing group in a protected form or introduce it after the spirocyclization.
-
-
Unfavorable Reaction Temperature: The reaction may not have enough thermal energy to overcome the activation barrier. While low temperatures are often used to improve selectivity, they can also stall the reaction.
-
Optimization Protocol:
-
Perform a temperature screen, starting from your initial low temperature (e.g., -78°C or 0°C) and gradually increasing it to room temperature or even gentle heating.
-
Monitor the reaction by TLC or LC-MS at each temperature to find the optimal balance between conversion and side product formation.
-
-
Issue 2: Poor Diastereoselectivity
Q: My reaction produces the desired spiro[4.5]decane, but as a mixture of diastereomers with poor selectivity. How can I improve the stereochemical outcome?
A: Achieving high diastereoselectivity is a common challenge, especially in reactions that form multiple stereocenters, including a quaternary spirocenter. The choice of Lewis acid and reaction conditions are paramount in controlling the stereochemical course of the cyclization.
-
Influence of the Lewis Acid: The size and nature of the Lewis acid and its ligands can significantly influence the geometry of the transition state, thereby dictating the diastereoselectivity.
-
Comparative Analysis of Lewis Acids:
-
TiCl₄ vs. SnCl₄: In certain intramolecular cyclizations, TiCl₄ has been observed to promote different diastereoselectivity compared to SnCl₄.[3][4] This is often attributed to differences in their coordination geometry and the steric environment they create around the substrate. TiCl₄ is generally a stronger Lewis acid and can lead to more organized transition states.
-
Bulky Lewis Acids: The use of sterically demanding Lewis acids can favor the formation of one diastereomer by sterically blocking one face of the molecule during the cyclization.
-
-
| Lewis Acid | Common Observations on Selectivity | Key Considerations |
| TiCl₄ | Often provides high diastereoselectivity due to its strong coordinating ability and well-defined geometry. | Highly sensitive to moisture; can promote side reactions at higher temperatures. |
| SnCl₄ | A versatile Lewis acid that can also afford high diastereoselectivity, sometimes complementary to TiCl₄.[3][4] | Also moisture-sensitive. |
| BF₃·OEt₂ | A common and convenient Lewis acid, but may lead to lower diastereoselectivity in some cases compared to stronger Lewis acids. | Easier to handle than TiCl₄ or SnCl₄. |
| Chiral Lewis Acids | Can be employed to achieve enantioselective spirocyclization, and can also influence diastereoselectivity. | Often require specific substrate classes and careful optimization. |
-
Temperature Effects: Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lowest activation energy. Reactions that are run at room temperature or higher are more likely to produce mixtures of diastereomers.
-
Recommended Protocol:
-
Initiate the reaction at a low temperature, such as -78°C.
-
If the reaction is too slow, incrementally increase the temperature to -40°C, -20°C, and 0°C, analyzing the diastereomeric ratio at each step to find the optimal temperature.
-
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the effective Lewis acidity of the catalyst and the stability of the transition states.
-
General Guidance: Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are typically preferred as they do not compete with the substrate for coordination to the Lewis acid.
-
Issue 3: Catalyst Deactivation and Product Inhibition
Q: My reaction starts well but then stalls, or I need to use more than a stoichiometric amount of Lewis acid. What could be causing this?
A: This often points to catalyst deactivation by the starting material, product, or byproducts. Carbonyl compounds, including the cyclohexanone moiety in your substrate and the spiro[4.5]decanone product, can act as Lewis bases and coordinate strongly to the Lewis acid.[5][6]
-
Mechanism of Deactivation:
-
Product Inhibition: The carbonyl group of the spiro[4.5]decanone product can form a stable complex with the Lewis acid, effectively titrating it out of the reaction and preventing it from catalyzing further transformations.
-
Substrate Ligation: In the presence of a large excess of the carbonyl-containing starting material, the Lewis acid can form highly ligated complexes (e.g., octahedral geometries with FeCl₃) which are less catalytically active.[2]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst deactivation.
Issue 4: Formation of Unexpected Side Products or Rearrangements
Q: I am observing significant amounts of an unexpected isomer or byproduct. What are the possible side reactions?
A: Lewis acid-catalyzed reactions proceeding through carbocationic intermediates are susceptible to rearrangements and other side reactions.
-
Carbocation Rearrangements: Similar to Friedel-Crafts alkylations, if the spirocyclization proceeds through a carbocationic intermediate, it may undergo a hydride or alkyl shift to form a more stable carbocation before the final product is formed. This can lead to constitutional isomers of the desired spiro[4.5]decane. The Nazarov cyclization, a common route to spiro[4.5]decanes, can be coupled with a Wagner-Meerwein rearrangement.[7]
-
Elimination Reactions: The oxyallyl cation intermediate in a Nazarov cyclization can undergo elimination of a proton, which can sometimes lead to a mixture of regioisomeric cyclopentenones if there are multiple possible elimination pathways.[1]
-
Aromatization/Rearrangement of Cyclohexadienone Products: In dearomatizing spirocyclizations, the resulting spirocyclic cyclohexadienone may be prone to rearrangement back to a more stable phenolic compound, especially under harsh acidic conditions.[8]
-
Mitigation Strategies:
-
Use Milder Lewis Acids: Strong Lewis acids are more likely to promote rearrangements. Screen for a milder catalyst that can still effect the desired cyclization.
-
Lower Reaction Temperature: This can disfavor rearrangement pathways which may have a higher activation energy.
-
Control Reaction Time: Prolonged exposure to the Lewis acid can increase the likelihood of side product formation. Quench the reaction as soon as the starting material is consumed.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right Lewis acid for my spiro[4.5]decane synthesis?
The choice of Lewis acid is highly substrate-dependent. A good starting point is to review the literature for similar transformations. Generally, you can start with a milder, easier-to-handle Lewis acid like BF₃·OEt₂ or ZnCl₂. If these prove ineffective, you can move to stronger Lewis acids like TiCl₄, SnCl₄, or AlCl₃. For reactions where stereoselectivity is crucial, a comparative screen of different Lewis acids is often necessary.
Q2: What is the role of the Lewis acid in a Nazarov cyclization to form a spiro[4.5]decane?
In the Nazarov cyclization of a divinyl ketone, the Lewis acid coordinates to the carbonyl oxygen. This activation facilitates a 4π-conrotatory electrocyclization to form a cyclopentenyl cation intermediate. The Lewis acid's role is to lower the energy barrier for this electrocyclization. However, a limitation is that this can also promote the elimination step, which can erode stereocenters alpha to the carbonyl.[1]
Caption: Simplified mechanism of Lewis acid-catalyzed Nazarov cyclization.
Q3: Are there alternatives if Lewis acid catalysis fails for my spiro[4.5]decane synthesis?
Yes, if Lewis acid catalysis proves to be a persistent challenge, several alternative methods have been developed for the synthesis of spiro[4.5]decanes under milder conditions. These include:
-
Organocatalysis: Chiral phosphoric acids or amines can catalyze spirocyclization reactions with high enantioselectivity.
-
Photocatalysis: The use of light and a photosensitizer can enable cycloadditions and other spirocyclization strategies.
-
Transition Metal Catalysis: Gold, palladium, and rhodium catalysts are known to mediate a variety of spirocyclization reactions.[9]
These alternative methods often offer better functional group tolerance and milder reaction conditions, but may require more specialized starting materials.
Q4: My substrate has multiple carbonyl groups. Will this be a problem for Lewis acid catalysis?
Yes, multiple Lewis basic sites can lead to non-selective coordination of the Lewis acid, effectively sequestering the catalyst and preventing it from activating the desired reactive site. It can also lead to a complex mixture of products if different cyclization pathways are possible. In such cases, protecting the non-reacting carbonyl groups or using a catalyst that can chelate to specific sites in the molecule might be necessary.
This technical guide is intended to provide a starting point for troubleshooting common issues in the Lewis acid-catalyzed synthesis of spiro[4.5]decanes. Successful synthesis often requires careful optimization of reaction parameters and a thorough understanding of the underlying reaction mechanism.
References
-
Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. PMC. [Link]
-
New Methods for the Synthesis of Spirocycles via Lewis Acid Catalyzed Dearomative Arene Alkyne Coupling. American Chemical Society Petroleum Research Fund. [Link]
-
Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration. PMC. [Link]
-
Lewis acid-catalysed reactions of 2,2,2-trichloroethyl 6-diazopenicillanate and imines: rearrangements of spiro-6-aziridine- and spiro-6-oxirane-penicillanates. Royal Society of Chemistry. [Link]
-
Lewis Acid-Promoted Enantioselective Dearomative Spirocyclizations of Allenes. PubMed. [Link]
-
Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration. PubMed. [Link]
-
Experimental and Theoretical Studies on the Nazarov Cyclization/Wagner-Meerwein Rearrangement Sequence. PMC. [Link]
-
Lewis Acid-Promoted Enantioselective Dearomative Spirocyclizations of Allenes. Figshare. [Link]
-
SnCl4 or TiCl4: Highly efficient catalysts for detetrahydropyranylation and demethoxymethylation of phenolic ethers and sequel. The Royal Society of Chemistry. [Link]
-
Lewis Acidity of Carbon in Activated Carbonyl Group vs. B(C6F5)3 for Metal‐Free Catalysis of Hydrogenation of Carbonyl Compounds. ResearchGate. [Link]
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. National Institutes of Health. [Link]
-
SnCl4 or TiCl4: Highly Efficient Catalysts for the Detetrahydropyranylation and Demethoxymethylation of Phenolic Ethers and Sequential One-Pot Asymmetric Synthesis of 3-Aryl-2-hydroxy-2,3-dihydroindan-1-ones from Chalcone Epoxides. ResearchGate. [Link]
-
Synthesis of Spiro[4.5]ecanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction. ResearchGate. [Link]
-
SnCl4 (or TiCl4)‐catalyzed stereoselective synthesis of trans‐2‐hydroxy‐3‐aryl‐1‐indanones. ResearchGate. [Link]
-
New Twists in Nazarov Cyclization Chemistry. PubMed. [Link]
-
New Twists in Nazarov Cyclization Chemistry. ResearchGate. [Link]
-
Nazarov Cyclization Nazarov Reaction. Organic Chemistry Portal. [Link]
-
Lewis acid catalyzed Nazarov type cyclization for the synthesis of a substituted indane framework. RSC Publishing. [Link]
-
The chemistry of spiro(4.5)decane sesquiterpenes. PubMed. [Link]
-
Substrate scope spiro[4.5]decanes. ResearchGate. [Link]
Sources
- 1. Nazarov Cyclization [organic-chemistry.org]
- 2. Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Twists in Nazarov Cyclization Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
managing reaction kinetics for selective spiro[4.5]decane formation
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the synthesis of spiro[4.5]decanes. Each problem is followed by a systematic approach to identify the root cause and implement effective solutions.
Problem 1: Low Yield of the Desired Spiro[4.5]decane Product
Low product yield is a frequent challenge and can stem from various factors, from reagent purity to suboptimal reaction conditions. A methodical approach to troubleshooting is essential.[1][2]
Possible Causes & Step-by-Step Solutions:
-
Reagent and Solvent Purity:
-
Cause: Impurities in starting materials, reagents, or solvents can interfere with the reaction, leading to side products or catalyst deactivation.
-
Solution:
-
Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Ensure solvents are anhydrous and freshly distilled, especially for moisture-sensitive reactions.
-
Use high-purity catalysts and reagents from reputable suppliers.
-
-
-
Incorrect Reaction Stoichiometry:
-
Cause: Inaccurate measurement of reactants can lead to an excess or deficit of a key component, hindering the reaction's progress.
-
Solution:
-
Double-check all calculations for molar equivalents.
-
Use calibrated equipment for precise measurements of liquids and solids.
-
-
-
Suboptimal Reaction Temperature:
-
Cause: The reaction may be under kinetic or thermodynamic control, and the temperature will dictate which product is favored.[3][4][5] An incorrect temperature can lead to the formation of undesired isomers or decomposition of the product.[6]
-
Solution:
-
Conduct small-scale experiments at various temperatures to determine the optimal range for the desired product.
-
For kinetically controlled reactions, lower temperatures are often preferable to favor the faster-forming product.[7]
-
For thermodynamically controlled reactions, higher temperatures may be needed to allow the reaction to reach equilibrium and favor the more stable product.[7]
-
-
-
Inefficient Mixing:
-
Cause: Poor mixing can lead to localized concentration gradients and non-uniform reaction conditions, resulting in lower yields.
-
Solution:
-
Ensure the reaction mixture is being stirred vigorously and efficiently.
-
For heterogeneous reactions, consider mechanical stirring or a larger stir bar.
-
-
Problem 2: Poor Diastereoselectivity in Spiro[4.5]decane Formation
Achieving the desired stereochemistry at the spirocyclic center is often a primary goal. Poor diastereoselectivity can be influenced by the catalyst, solvent, and temperature.
Possible Causes & Step-by-Step Solutions:
-
Choice of Catalyst:
-
Cause: The catalyst plays a crucial role in controlling the stereochemical outcome of the reaction. An inappropriate catalyst may not provide the necessary steric hindrance or electronic environment to favor one diastereomer over another.
-
Solution:
-
Experiment with a range of catalysts, including those with bulky ligands that can influence the direction of bond formation.
-
Consider using chiral catalysts for enantioselective syntheses. Recent studies have shown success with synergistic photocatalysis and organocatalysis for high diastereoselectivity.[8]
-
-
-
Solvent Effects:
-
Cause: The solvent can influence the transition state geometry and the relative energies of the diastereomeric products.[9][10][11]
-
Solution:
-
Screen a variety of solvents with different polarities and coordinating abilities.
-
Non-polar solvents may favor transition states with less charge separation, while polar solvents can stabilize charged intermediates.
-
-
-
Temperature Control:
-
Cause: As with yield, temperature can significantly impact diastereoselectivity by influencing the kinetic and thermodynamic product distribution.[12]
-
Solution:
-
Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product, which may be the desired diastereomer.
-
-
Problem 3: Formation of Undesired Side Products
The formation of side products can complicate purification and reduce the overall yield. Identifying these byproducts is the first step toward mitigating their formation.
Possible Causes & Step-by-Step Solutions:
-
Competing Reaction Pathways:
-
Cause: The reactants may have multiple reactive sites, leading to the formation of constitutional isomers or other undesired products.
-
Solution:
-
Modify the substrate to block alternative reaction sites with protecting groups.
-
Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired reaction pathway.
-
-
-
Decomposition of Starting Material or Product:
-
Cause: The starting materials or the desired spiro[4.5]decane product may be unstable under the reaction conditions.
-
Solution:
-
Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged reaction times.
-
Consider milder reaction conditions, such as lower temperatures or less reactive catalysts.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between kinetic and thermodynamic control for my spiro[4.5]decane synthesis?
A1: The choice between kinetic and thermodynamic control depends on the relative stability of the desired product and the activation energies of the competing reaction pathways.[4][5]
-
Kinetic Control: Favored at lower temperatures and shorter reaction times. This regime is ideal if the desired spiro[4.5]decane is the product that forms the fastest (i.e., has the lowest activation energy), even if it is not the most stable product.[7][13]
-
Thermodynamic Control: Favored at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium.[7][13] Choose this approach if the desired spiro[4.5]decane is the most thermodynamically stable product.
Q2: What is the role of the catalyst in controlling the selectivity of spiro[4.5]decane formation?
A2: The catalyst is often the most critical factor in controlling both chemoselectivity and stereoselectivity.
-
Chemoselectivity: Catalysts can direct the reaction to a specific functional group in a multifunctional molecule. For example, palladium/norbornene catalysis has been used for highly chemoselective C–H activation/arene dearomatization to form spiro[4.5]decane-embedded polycyclics.[14]
-
Stereoselectivity: The steric and electronic properties of the catalyst's ligands can create a chiral environment that favors the formation of one stereoisomer over others.
Q3: Can solvent choice significantly impact the outcome of my spirocyclization reaction?
A3: Yes, the solvent can have a profound effect on reaction rates and selectivity.[9][10][15] Solvents can stabilize or destabilize reactants, transition states, and products to varying degrees, thereby altering the energy landscape of the reaction.[11] For instance, the rate of a reaction can be influenced by the solvent's dielectric constant and polarity.[16] It is advisable to screen a range of solvents to optimize your reaction.
Q4: My reaction is not proceeding to completion. What should I do?
A4: If your reaction has stalled, consider the following:
-
Catalyst Deactivation: The catalyst may have been poisoned by impurities or have decomposed. Try adding a fresh portion of the catalyst.
-
Insufficient Reagent: One of the reagents may have been consumed. If possible, add more of the limiting reagent.
-
Reversibility: The reaction may have reached equilibrium. If so, you may need to alter the conditions (e.g., remove a byproduct) to drive the reaction forward.
-
Low Temperature: The reaction may be too slow at the current temperature. Cautiously increasing the temperature could increase the reaction rate.
Section 3: Experimental Protocols & Data
Protocol: General Procedure for Catalyst Screening in a Trial Spirocyclization
This protocol provides a framework for systematically evaluating different catalysts for your specific spiro[4.5]decane synthesis.
-
Preparation:
-
To a series of clean, dry reaction vials, add the starting materials and solvent.
-
Prepare stock solutions of the catalysts to be screened.
-
-
Reaction Setup:
-
Add a different catalyst to each reaction vial.
-
If the reaction is air- or moisture-sensitive, perform all additions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Monitoring:
-
Stir the reactions at the desired temperature.
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
-
Analysis:
-
After a set time, or when the reaction appears complete, quench the reactions.
-
Analyze the product mixture from each vial by NMR or GC-MS to determine the yield and diastereoselectivity.
-
Data Presentation: Catalyst Performance in a Model Spirocyclization
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Pd(OAc)₂/PPh₃ | 80 | 12 | 65 | 3:1 |
| Au(I) Complex | 25 | 6 | 85 | 10:1 |
| Fe(acac)₃ | 100 | 8 | 78 | 5:1 |
| Rh(I)/BINAP | 40 | 24 | 92 | >20:1 |
This table is a hypothetical representation of screening results and should be adapted to your specific reaction.
Section 4: Visualizing Reaction Control
Diagram: Kinetic vs. Thermodynamic Control
The following diagram illustrates the energy profile for a reaction with two possible products, one kinetically favored and the other thermodynamically favored.
Caption: Energy profile for kinetic vs. thermodynamic products.
Diagram: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose the cause of low product yield.
Caption: Troubleshooting workflow for low reaction yield.
References
-
Nan, J., et al. (2023). Highly Chemoselective Construction of Spiro[4.5]decane-Embedded Polycyclic Scaffolds by a Palladium/Norbornene-Catalyzed C–H Activation/Arene Dearomatization Reaction. Organic Letters. Available at: [Link]
-
Zhao, Y., et al. (2022). Expedite synthesis of various spiro[4.5]decane derivatives by dearomatization spirocyclization. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2019). Synthesis of Spiro[4.5]decanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction. ChemistrySelect. Available at: [Link]
-
Oesterreich, T., & Spitzner, D. (2002). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate. Available at: [Link]
-
González, A., et al. (1998). Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Hari, D. P., et al. (2023). Photoinduced Temperature-Regulated Selective Carbene C-H Insertion for the Synthesis of Functionalized Spiro-β-lactones and -lactams. ResearchGate. Available at: [Link]
-
Beames, D. J., & Mander, L. N. (1972). Intramolecular cyclisation of phenolic α-diazoketones. Novel synthesis of the spiro[4.5]decane carbon framework. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
-
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. Available at: [Link]
-
NIST. (n.d.). Spiro[4.5]decane. NIST WebBook. Available at: [Link]
-
Wikipedia. (n.d.). Spirodecane. Available at: [Link]
-
Wikipedia. (n.d.). Solvent effects. Available at: [Link]
-
Jensen, W. B. (1997). Kinetic vs Thermodynamic Control. University of Cincinnati. Available at: [Link]
-
Smith, M. B. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]
-
Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
-
Abraham, M. H. (n.d.). Solvent Effects on Transition States and Reaction Rates. ResearchGate. Available at: [Link]
-
Goldsmith, C. F., et al. (2017). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. Available at: [Link]
-
University of Wisconsin-Platteville. (n.d.). spiro. Available at: [Link]
-
Stenutz, R. (n.d.). spiro[4.5]decane. Available at: [Link]
-
Frontier, A. (2025). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
-
MDPI. (n.d.). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Available at: [Link]
-
ResearchGate. (n.d.). Selected examples of spiro[4.5]decane compounds. Available at: [Link]
-
RSC Publishing. (n.d.). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. Available at: [Link]
-
ResearchGate. (2023). Electronic Control of the Scholl Reaction: Selective Synthesis of Spiro vs Helical Nanographenes. Available at: [Link]
-
PubMed. (2023). Photoinduced Temperature-Regulated Selective Carbene C-H Insertion for the Synthesis of Functionalized Spiro-β-lactones and -lactams. Available at: [Link]
-
MDPI. (n.d.). Kinetics and Selectivity Study of Fischer–Tropsch Synthesis to C5+ Hydrocarbons: A Review. Available at: [Link]
-
PubMed. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Available at: [Link]
-
ResearchGate. (2025). Kinetics and Selectivity of the Fischer–Tropsch Synthesis: A Literature Review. Available at: [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. How To [chem.rochester.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photoinduced Temperature-Regulated Selective Carbene C-H Insertion for the Synthesis of Functionalized Spiro-β-lactones and -lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. homepages.uc.edu [homepages.uc.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
Technical Support Center: Alternative Workup Procedures for Acidic Spiro Compounds
Welcome to the Technical Support Center dedicated to the unique challenges of working up acidic spiro compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during the purification of these structurally complex molecules. Due to their inherent three-dimensional and often rigid nature, acidic spiro compounds can present significant hurdles in standard purification protocols.[1][2][3] This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed alternative protocols to enhance yield, purity, and stability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the workup of acidic spiro compounds.
Q1: Why are acidic spiro compounds particularly challenging to purify using standard liquid-liquid extraction?
A1: The purification of acidic spiro compounds is often complicated by a combination of factors stemming from their unique molecular architecture:
-
Structural Rigidity and Unusual Solubility: The rigid, three-dimensional structure of the spirocyclic core can lead to unpredictable solubility profiles.[4] Unlike more flexible linear molecules, the fixed orientation of functional groups can hinder efficient partitioning between aqueous and organic phases, often requiring non-standard solvent systems.
-
Emulsion Formation: The amphiphilic nature of deprotonated acidic spiro compounds, combined with their rigid structures, can lead to the formation of highly stable emulsions at the aqueous-organic interface. These are often more persistent than those encountered with simpler acidic molecules.
-
pH Sensitivity and Isomerization: The spiro center can be a chiral center, and the stability of the entire structure may be pH-dependent. Inappropriate pH conditions during extraction can potentially lead to epimerization or degradation of the target compound.
-
Presence of Diastereomers: Synthetic routes to spiro compounds often yield diastereomers, which possess distinct physical properties.[5] Separating these closely related isomers can be challenging with standard extraction techniques and may necessitate chromatographic methods.
Q2: My standard acid-base extraction is resulting in a persistent emulsion. What are the immediate steps I can take to resolve this?
A2: Persistent emulsions are a common frustration when working with structurally complex molecules like spiro compounds. Here are several troubleshooting strategies, from simplest to more advanced:
-
Patience and Mechanical Agitation: Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling or tapping of the funnel can sometimes help to break up the emulsion.[6]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can decrease the solubility of the organic component in the aqueous phase and disrupt the emulsion.[6]
-
Filtration through Celite®: For particularly stubborn emulsions, filtering the entire mixture through a pad of Celite® can be effective. The fine particulates that often stabilize emulsions are physically removed, allowing the layers to separate.
-
Solvent Modification: Adding a small amount of a different organic solvent that is miscible with your primary organic phase can alter the overall polarity and help break the emulsion.[6]
-
Centrifugation: If available, centrifuging the emulsion can provide the necessary force to separate the layers.[6]
Q3: Are there alternatives to liquid-liquid extraction for purifying acidic spiro compounds?
A3: Yes, when liquid-liquid extraction proves problematic, several alternative techniques can be employed:
-
Solid-Phase Extraction (SPE): SPE is an excellent alternative that avoids the issues of emulsion formation.[7] By selecting an appropriate sorbent, you can either retain your acidic spiro compound while impurities are washed away or retain the impurities while your compound of interest flows through.[7]
-
Recrystallization: If your acidic spiro compound is a solid, recrystallization can be a highly effective purification method.[8][9] This technique relies on the differential solubility of your compound and impurities in a given solvent at different temperatures.
-
Preparative Chromatography: For challenging separations, especially those involving diastereomers, preparative high-performance liquid chromatography (HPLC) or flash chromatography may be necessary.[5]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Troubleshooting Issue 1: Persistent Emulsion Formation
| Potential Cause | Troubleshooting Solution(s) | Scientific Rationale |
| High concentration of the deprotonated spiro compound acting as a surfactant. | 1. Dilute the reaction mixture with more organic solvent before extraction.2. Add brine or solid NaCl to the separatory funnel.[6]3. Filter the entire mixture through a pad of Celite®. | 1. Lowering the concentration reduces the surfactant-like behavior.2. Increases the polarity of the aqueous phase, forcing the organic components out and destabilizing the emulsion.[6]3. Physically removes fine solid particles that can stabilize an emulsion. |
| Presence of fine particulate matter from the reaction. | 1. Pre-filter the reaction mixture before beginning the workup.2. Utilize the Celite® filtration method described above. | 1. Removes solid particles that can accumulate at the phase interface and stabilize emulsions.2. Celite provides a filter aid to trap fine particulates. |
| Inappropriate solvent choice. | 1. Experiment with different organic solvents. A less polar solvent may reduce emulsion formation.2. Add a small amount of a co-solvent like THF or isopropanol to the organic phase. | 1. The choice of solvent affects the partitioning and interfacial tension.2. Co-solvents can alter the properties of the interface and disrupt the forces stabilizing the emulsion. |
Troubleshooting Issue 2: Low Recovery of the Acidic Spiro Compound
| Potential Cause | Troubleshooting Solution(s) | Scientific Rationale |
| Incomplete extraction from the organic phase. | 1. Perform multiple extractions with smaller volumes of the aqueous base rather than one large extraction.2. Ensure the pH of the aqueous layer is sufficiently basic to deprotonate your acidic spiro compound. | 1. Partitioning is an equilibrium process; multiple extractions are more efficient at transferring the solute.[10]2. The compound must be in its ionized form to be soluble in the aqueous phase. |
| Precipitation of the compound at the interface. | 1. Add more of both the organic and aqueous solvents to dilute the mixture.2. Consider using a different solvent system where the compound is more soluble. | 1. Reduces the concentration to below the solubility limit.2. The solubility of the deprotonated spiro compound can be limited in certain solvent systems. |
| Degradation of the compound due to harsh pH. | 1. Use a milder base for extraction (e.g., sodium bicarbonate instead of sodium hydroxide).2. Minimize the time the compound is in contact with the basic solution. | 1. Less basic conditions may be sufficient for deprotonation without causing degradation.2. Reduces the likelihood of base-catalyzed decomposition or isomerization. |
Part 3: Alternative Workup Protocols
This section provides detailed, step-by-step methodologies for alternative workup procedures for acidic spiro compounds.
Protocol 1: Solid-Phase Extraction (SPE) for Acidic Spiro Compounds
This protocol is ideal for avoiding emulsions and can be tailored for either retaining the target compound or the impurities.
Diagram of SPE Workflow
Caption: Workflow for Solid-Phase Extraction of Acidic Spiro Compounds.
Step-by-Step Methodology:
-
Select the Appropriate SPE Cartridge: For acidic spiro compounds, an anion exchange or a mixed-mode (reversed-phase and anion exchange) sorbent is often effective.[11]
-
Condition the Cartridge:
-
Pass 1-2 column volumes of methanol through the cartridge to wet the sorbent.
-
Pass 1-2 column volumes of deionized water to activate the sorbent.
-
Finally, pass 1-2 column volumes of the loading solvent (a weak organic solvent) to equilibrate the cartridge.
-
-
Prepare and Load the Sample:
-
Dissolve your crude product in a minimal amount of a suitable solvent.
-
Slowly pass the sample through the conditioned SPE cartridge.
-
-
Wash the Cartridge:
-
Pass 2-3 column volumes of a weak organic solvent (e.g., hexane/ethyl acetate mixture) to wash away non-polar impurities.
-
Follow with 2-3 column volumes of a slightly more polar solvent if necessary, ensuring it is not strong enough to elute your target compound.
-
-
Elute the Acidic Spiro Compound:
-
Pass 1-2 column volumes of an elution solvent through the cartridge to collect your purified compound. A common elution solvent is a mixture of an organic solvent with a small amount of acid (e.g., methanol with 1-2% acetic acid) to neutralize the acidic functional group and release it from the sorbent.
-
-
Solvent Removal:
-
Collect the eluent and remove the solvent under reduced pressure to obtain the purified acidic spiro compound.
-
Protocol 2: Optimized Recrystallization for Acidic Spiro Compounds
Recrystallization is a powerful technique for purifying solid acidic spiro compounds.
Diagram of Recrystallization Decision Tree
Caption: Decision-making process for optimizing recrystallization.
Step-by-Step Methodology:
-
Solvent Selection:
-
The ideal solvent should dissolve the acidic spiro compound when hot but not at room temperature.[8]
-
Test a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Troubleshooting Recrystallization:
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or a high concentration of impurities. Try reheating the solution, adding more solvent, and allowing it to cool more slowly.
-
No Crystals Form: If no crystals appear, the solution may not be saturated. Try evaporating some of the solvent to increase the concentration. Alternatively, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.[12]
References
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]
- Dickinson, E. (2019). Strategies to control and inhibit the flocculation of protein-stabilized oil-in-water emulsions. Food Hydrocolloids, 97, 105189.
-
Frontier, A. J. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Retrieved January 14, 2026, from [Link]
- Harwood, L. M., & Moody, C. J. (1989). Experimental Organic Chemistry: Principles and Practice.
- IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book"). (2nd ed.).
- Laas, J. C., et al. (2020). Emulsion Destabilization by Squeeze Flow. Langmuir, 36(25), 7024–7030.
- Lehman, J. W. (2008).
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 14, 2026, from [Link]
-
Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved January 14, 2026, from [Link]
- Sica, M., et al. (2012). pH guided pathways trigger tailoring of chiral luminescence in enantiomeric gold cluster assemblies. Chemical Science, 3(8), 2614-2620.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
University of California, Los Angeles. (n.d.). Partitioning and Liquid-Liquid Extraction. Retrieved January 14, 2026, from [Link]
- Zare, A., et al. (2021). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 9, 798899.
- Zhang, Y., et al. (2022). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 20(1), 18-35.
- Zubrick, J. W. (2011). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons.
Sources
- 1. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of core size on the partition of organic solutes in the monolayer of water-soluble nanoparticles: an ESR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. santaisci.com [santaisci.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. library.dphen1.com [library.dphen1.com]
- 11. agilent.com [agilent.com]
- 12. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Spiro[4.5]decane-8-carboxylic acid
In the landscape of drug discovery and materials science, the precise structural elucidation of complex alicyclic frameworks is paramount. Spirocyclic systems, in particular, present unique stereochemical challenges and opportunities due to their rigid, three-dimensional architectures.[1] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for spiro[4.5]decane-8-carboxylic acid, a representative spiro compound. By comparing its spectral features with those of the related cis/trans-decalin-4-carboxylic acids, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for interpreting and validating similar molecular structures.
The Analytical Imperative for Spirocyclic Systems
Spirocycles are increasingly incorporated into molecular design to enhance potency, selectivity, and pharmacokinetic properties by enforcing specific conformations.[1] NMR spectroscopy is the most powerful tool for unambiguously determining the structure, stereochemistry, and conformational dynamics of these molecules in solution.[2][3] The fixed spatial relationships and restricted bond rotations inherent to spirocyclic scaffolds often result in complex but highly informative NMR spectra.[2][4]
Part 1: Spectral Data & Interpretation of this compound
The structural analysis of this compound hinges on the careful assignment of each proton and carbon signal. The numbering convention used for assignment is shown below.
Diagram 1: Structure and Numbering of this compound
Caption: Numbering scheme for this compound.
¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | br s | 1H | COOH | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield (10-13 ppm).[5][6][7] |
| 2.30 - 2.45 | m | 1H | H-8 | Methine proton alpha to the carbonyl group, deshielded. Its multiplicity arises from coupling to adjacent methylene protons at C7 and C9. |
| 1.20 - 2.10 | m | 16H | Ring CH₂ | Complex, overlapping multiplets corresponding to the 8 methylene groups of the cyclopentane and cyclohexane rings. The rigid spiro structure leads to diastereotopic protons, resulting in complex splitting patterns.[2][4] |
¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~182.5 | C-11 (COOH) | The carbonyl carbon of a carboxylic acid is characteristically found in the 170-185 ppm range.[6][8] |
| ~45.0 | C-8 | The methine carbon alpha to the carbonyl group. |
| ~40.5 | C-5 (Spiro) | The quaternary spiro carbon, a key identifier, typically appears in the 35-50 ppm range. Its exact shift is sensitive to ring strain and substitution.[9] |
| 25.0 - 38.0 | C1-4, C6-7, C9-10 | A cluster of signals for the eight methylene carbons of the two rings. Specific assignment requires 2D NMR techniques like HSQC and HMBC. |
Part 2: Comparative Analysis: Spiro[4.5]decane vs. Decalin Frameworks
To appreciate the unique spectral signature of the spiro[4.5]decane framework, it is instructive to compare it with the fused-ring system of cis- and trans-decalin-4-carboxylic acid. Decalins exist as conformationally distinct isomers, which profoundly impacts their NMR spectra.
| Compound | Key ¹H NMR Feature | Key ¹³C NMR Feature | Structural Implication |
| This compound | Highly complex and broad aliphatic region (1.2-2.1 ppm). | Distinct quaternary spiro carbon signal (~40.5 ppm). | The spiro-junction creates a rigid system with many non-equivalent, diastereotopic protons, leading to signal overlap. The spiro carbon is a definitive marker. |
| trans-Decalin-4-carboxylic acid | Signals are generally sharper and more dispersed than the cis isomer. | Fewer signals due to higher symmetry (C₂ axis). | The rigid, chair-chair conformation of the trans isomer locks protons into distinct axial and equatorial environments, leading to well-resolved signals. |
| cis-Decalin-4-carboxylic acid | Broader signals compared to the trans isomer. | Ten distinct carbon signals due to lower symmetry. | The cis isomer undergoes conformational flexing (ring inversion), which can lead to signal broadening. The lack of symmetry means all ten carbons are chemically non-equivalent. |
The most striking difference is the presence of the quaternary spiro carbon signal in this compound, which is absent in the decalin analogs. Furthermore, the complexity of the aliphatic proton region in the spiro compound is a direct consequence of its unique three-dimensional structure, which restricts conformational mobility more than in the fused decalin system.[4]
Part 3: Best Practices for NMR Data Acquisition
Acquiring high-quality, reproducible NMR data is foundational to accurate structural elucidation. The following protocol outlines a self-validating system for preparing and analyzing samples like this compound.
Experimental Protocol: Sample Preparation and NMR Analysis
-
Sample Purity: Ensure the compound is of high purity (>95%), as impurities will complicate spectral interpretation.
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. For carboxylic acids, which can engage in hydrogen bonding, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be an alternative, as it will shift the acidic proton further downfield and sharpen other signals.
-
Concentration: Prepare the sample by dissolving 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR in 0.6-0.7 mL of deuterated solvent.[10] Overly concentrated samples can lead to viscosity-induced line broadening.
-
Filtration: To ensure magnetic field homogeneity, the solution must be free of all particulate matter. Filter the sample through a pipette packed with a small plug of glass wool directly into a clean, dry NMR tube.[10][11]
-
Data Acquisition Workflow:
-
¹H NMR: Acquire a standard 1D proton spectrum to get an overview of the proton environments.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon atoms. A DEPT-135 experiment is highly recommended to differentiate between CH₃, CH₂, and CH signals.
-
2D NMR (COSY): A ¹H-¹H Correlation Spectroscopy (COSY) experiment is essential to establish proton-proton coupling networks and trace the connectivity within the aliphatic rings.
-
2D NMR (HSQC/HMBC): A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded protons and carbons, enabling definitive assignment of the protonated carbons. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals 2- and 3-bond correlations between protons and carbons, which is critical for assigning quaternary carbons (like the spiro C-5 and the carboxyl C-11) and piecing together the complete molecular framework.
-
Diagram 2: NMR Experimental Workflow
Caption: Recommended workflow for complete NMR structural elucidation.
By adhering to this systematic approach, researchers can confidently navigate the complexities of spirocyclic systems. The combination of 1D and advanced 2D NMR experiments provides a self-validating dataset, ensuring the trustworthiness and accuracy of the final structural assignment, a cornerstone of rigorous scientific research in drug development and beyond.
References
- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques.
- ProQuest. SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS.
- The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18.
- PubMed. NMR spectroscopic analysis of new spiro-piperidylrifamycins.
- MIT OpenCourseWare. 8.
- University of Sheffield. How to make an NMR sample.
- ResearchGate. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- University of Cambridge.
- Reddit.
- Iowa State University.
- UCLA. Spectroscopy Tutorial: Example 9.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- KPU Pressbooks. 6.
- University of Regensburg. Chemical shifts.
- ResearchGate. NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS - ProQuest [proquest.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Senior Application Scientist's Guide to the X-ray Crystallography of Novel Spiro[4.5]decane Derivatives
Introduction: The Spiro[4.5]decane Scaffold - A Privileged Motif in Drug Discovery
The spiro[4.5]decane ring system, characterized by a cyclopentane ring fused to a cyclohexane ring at a single quaternary carbon, is a prominent structural motif in a vast array of natural products and synthetic bioactive molecules.[1] Its inherent three-dimensionality and conformational rigidity provide a unique scaffold for the precise spatial arrangement of functional groups, a critical feature for high-affinity interactions with biological targets. This has led to the emergence of spiro[4.5]decane derivatives as promising candidates in drug discovery, with applications ranging from inhibitors of the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs) for the treatment of anemia to novel pesticides.[2][3]
For researchers, scientists, and drug development professionals, a definitive understanding of the three-dimensional structure of these molecules at the atomic level is paramount. X-ray crystallography stands as the unequivocal gold standard for this purpose, providing precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for structure-activity relationship (SAR) studies and rational drug design.
This guide offers a comparative analysis of the X-ray crystallography of novel spiro[4.5]decane derivatives, drawing upon recent literature to provide practical insights and experimental data. We will delve into the nuances of crystallization, data collection, and structure refinement, explaining the causality behind experimental choices to empower you in your own structural investigations.
I. Crystallization of Spiro[4.5]decane Derivatives: A Comparative Overview
The journey to a high-resolution crystal structure begins with the successful growth of a single, well-ordered crystal. For spiro[4.5]decane derivatives, as with many small organic molecules, the choice of crystallization technique is critical and often empirical. Vapor diffusion is a widely employed and effective method.[4]
Comparative Analysis of Crystallization Methods
The two primary vapor diffusion techniques, hanging drop and sitting drop, offer distinct advantages and are often screened in parallel to maximize the chances of obtaining high-quality crystals.
| Feature | Hanging Drop Vapor Diffusion | Sitting Drop Vapor Diffusion | Rationale for Spiro[4.5]decanes |
| Setup | A drop of the sample/precipitant mixture is suspended from a coverslip over a reservoir of precipitant solution. | The sample/precipitant drop is placed on a post or bridge within a well containing the reservoir solution. | Both methods are suitable for the milligram quantities of material typically available for novel spiro[4.5]decane derivatives. |
| Advantages | Easy to visualize crystal growth without obstruction. Crystals are less likely to adhere to the growth surface, facilitating harvesting. | Simple to set up, especially for high-throughput screening. Reduced risk of the drop falling into the reservoir. | The choice often comes down to the specific physical properties of the spiro[4.5]decane derivative and the solvents used. The potential for easier harvesting in hanging drop can be a significant advantage. |
| Disadvantages | Risk of the drop falling, especially with low-viscosity solutions. More complex to set up than sitting drop. | Crystals can grow attached to the surface of the post, making them difficult to harvest without damage. | Adherence to the surface in sitting drop experiments can be problematic for delicate crystals. |
| Typical Solvents | Ethanol, Methanol, Acetonitrile, Dichloromethane | Ethanol, Methanol, Acetonitrile, Dichloromethane | The choice of solvent is dictated by the solubility of the specific spiro[4.5]decane derivative. A solvent in which the compound is moderately soluble is ideal. |
Experimental Protocol: Hanging Drop Vapor Diffusion for a Novel Spiro[4.5]decane Derivative
This protocol provides a generalized starting point for the crystallization of a novel spiro[4.5]decane derivative. Optimization of concentrations, ratios, and temperatures will likely be necessary.
-
Preparation of Solutions:
-
Dissolve the purified spiro[4.5]decane derivative in a suitable solvent (e.g., ethanol) to a concentration of 5-10 mg/mL.
-
Prepare a range of precipitant solutions. A common starting point is a mixture of a miscible "anti-solvent" (e.g., water or a higher polarity solvent) in the primary solvent.
-
-
Setting up the Crystallization Plate:
-
Pipette 500 µL of the precipitant solution into the reservoir of a 24-well crystallization plate.
-
On a siliconized glass coverslip, mix 1 µL of the spiro[4.5]decane derivative solution with 1 µL of the reservoir solution.
-
Invert the coverslip and place it over the reservoir, ensuring an airtight seal with vacuum grease.
-
-
Incubation and Observation:
-
Incubate the plate at a constant temperature (e.g., 18-22°C).
-
Monitor the drops periodically under a microscope for the formation of crystals. This can take anywhere from a few hours to several weeks.
-
Crystallization Workflow Diagram
Caption: A generalized workflow for the crystallization of novel spiro[4.5]decane derivatives.
II. X-ray Data Collection: A Comparative Look at Instrumentation
Once a suitable crystal is obtained, the next step is to collect X-ray diffraction data. The choice of diffractometer can significantly impact the quality of the data, especially for weakly diffracting crystals. Modern diffractometers from manufacturers like Bruker and Rigaku are equipped with high-intensity X-ray sources and sensitive detectors.[5][6]
| Feature | Bruker D8 VENTURE | Rigaku XtaLAB Synergy-S | Rationale for Spiro[4.5]decanes |
| X-ray Source | IµS 3.0 microfocus source (Mo or Cu) | PhotonJet microfocus source (Mo or Cu) | Both offer high-intensity microfocus sources that are ideal for the small crystals often obtained for novel organic compounds. |
| Detector | PHOTON II CPAD detector | HyPix-6000HE hybrid photon counting (HPC) detector | HPC detectors, like the HyPix, offer the advantage of direct photon counting with no readout noise, leading to higher quality data, especially for weakly diffracting samples.[6] |
| Software | APEX4 software suite | CrysAlisPro software | Both software suites provide comprehensive tools for data collection, reduction, and analysis. The choice often comes down to user preference and familiarity. |
III. Structure Solution and Refinement: A Software Comparison
The raw diffraction data is a collection of reflection intensities and positions. To transform this into a three-dimensional molecular structure, a suite of crystallographic software is employed. For small molecules like spiro[4.5]decane derivatives, the SHELX suite of programs, often used within a graphical user interface like Olex2, is the industry standard.[7][8]
| Software | Key Features | Advantages for Spiro[4.5]decanes |
| SHELXT / SHELXS | Structure solution via intrinsic phasing or direct methods. | Highly effective for solving the structures of novel organic compounds from scratch. |
| SHELXL | Structure refinement using full-matrix least-squares. | The gold standard for refining small molecule crystal structures, allowing for the precise determination of atomic positions and displacement parameters. |
| Olex2 | An intuitive graphical user interface that integrates with SHELX programs and provides a range of tools for structure visualization, analysis, and report generation.[8] | Simplifies the entire structure solution and refinement process, making it more accessible to non-specialist crystallographers. Its visualization tools are excellent for analyzing the conformation and intermolecular interactions of spiro[4.5]decane derivatives. |
| PLATON | A multipurpose crystallographic tool for structure validation, analysis of hydrogen bonding, and detection of missed symmetry. | Essential for validating the final crystal structure and for in-depth analysis of the crystal packing and intermolecular interactions, which can be crucial for understanding the solid-state properties of spiro[4.5]decane derivatives. |
Experimental Protocol: Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to extract the intensities of the individual reflections. This is typically done using the software provided with the diffractometer (e.g., APEX4 or CrysAlisPro).
-
Structure Solution: The resulting reflection file (e.g., an HKL file) is used to solve the structure using a program like SHELXT within Olex2. This will provide an initial model of the molecule.
-
Structure Refinement: The initial model is then refined using SHELXL. This iterative process involves adjusting the atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction data.
-
Model Building and Validation: Hydrogen atoms are typically added to the model and refined. The final model is then validated using tools like PLATON to check for any errors or inconsistencies.
Structure Determination Pipeline
Caption: The pipeline for determining the crystal structure of spiro[4.5]decane derivatives.
IV. Comparative Analysis of Novel Spiro[4.5]decane Derivative Crystal Structures
The following table presents a comparative analysis of crystallographic data for several recently reported novel spiro[4.5]decane derivatives. This data highlights the diversity of structures within this class of compounds and provides a benchmark for what can be expected in similar studies.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | R1 | wR2 | CCDC No. | Ref. |
| J0 | C22H30N2O8 | Monoclinic | P21/c | 11.234(2) | 14.567(3) | 14.890(3) | 90 | 109.45(3) | 90 | 4 | 0.0541 | 0.1458 | 1842978 | [4] |
| J1 | C16H17NO4 | Monoclinic | P21/n | 10.112(2) | 11.556(2) | 12.456(3) | 90 | 108.45(3) | 90 | 4 | 0.0432 | 0.1123 | 1842979 | [4] |
| 3j | C18H18FNOS | Orthorhombic | P212121 | 8.891(2) | 10.123(2) | 18.234(4) | 90 | 90 | 90 | 4 | - | - | 2407020 | [1] |
Note: "-" indicates data not explicitly provided in the cited reference.
Analysis of Structural Features and their Implications
The crystal structures of these spiro[4.5]decane derivatives reveal important insights into their conformation and intermolecular interactions. For instance, in the case of the 6,10-dioxaspiro[4.5]decane-7,9-dione derivatives J0 and J1, the spirocyclic core adopts a specific conformation that is influenced by the substituents on the molecule.[4] The presence of intramolecular and intermolecular hydrogen bonds in J1 plays a significant role in its crystal packing.[4]
For the 2-amino-spiro[4.5]decane-6-one derivative 3j, the diastereoselective synthesis results in a specific stereochemistry at the newly formed chiral centers, which is unambiguously confirmed by X-ray crystallography.[1] This structural information is critical for understanding the mechanism of the synthetic reaction and for the future design of stereoselective catalysts.
The crystallographic studies of spiro[4.5]decanone prolyl hydroxylase domain inhibitors have been instrumental in elucidating their binding mode to the target enzyme. This structural information provides a rational basis for the design of more potent and selective inhibitors.[2]
Logical Relationships in Spiro[4.5]decane Crystallography
Caption: Key relationships in the crystallographic analysis of spiro[4.5]decanes.
V. Conclusion and Future Directions
X-ray crystallography is an indispensable tool in the study of novel spiro[4.5]decane derivatives, providing the definitive structural information necessary for advancing their development as therapeutic agents and other functional molecules. This guide has provided a comparative overview of the key experimental aspects of the crystallographic workflow, from crystallization to structure refinement, supported by recent examples from the literature.
As synthetic methodologies for creating increasingly complex spiro[4.s]decane scaffolds continue to evolve, so too will the challenges and opportunities in their crystallographic analysis. Future directions in this field will likely involve the use of more advanced X-ray sources, such as synchrotron radiation, for the analysis of ever-smaller and more weakly diffracting crystals. Furthermore, the integration of computational methods, such as crystal structure prediction, will play an increasingly important role in guiding crystallization experiments and in understanding the solid-state properties of these fascinating molecules.
By understanding the principles and best practices outlined in this guide, researchers, scientists, and drug development professionals will be better equipped to successfully elucidate the crystal structures of novel spiro[4.5]decane derivatives and to unlock their full potential.
VI. References
-
Bruker. (n.d.). Single Crystal X-ray Diffractometers. Bruker. [Link]
-
Chen, X., et al. (2019). Crystal Structures of Spiro Derivatives Including 6,10-Dioxaspiro[4.5]decane-7,9-dione Group and Their Spectral Studies. Journal of Chemical Crystallography, 49(1-2), 38-46. [Link]
-
Cuny, E., et al. (2020). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. Natural Product Communications, 15(9). [Link]
-
Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]
-
Holt-Martyn, J. P., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 10(4), 589-597. [Link]
-
Li, X., et al. (2022). Spiro Derivatives in the Discovery of New Pesticides: A Research Review. Journal of Agricultural and Food Chemistry, 70(35), 10697-10713. [Link]
-
Margulies, L. (2014). Re: Which is the best (and user friendly) Single-crystal X-ray diffractometer on the market now?. ResearchGate. [Link]
-
OlexSys. (n.d.). Compatibility with Other Software. OlexSys. [Link]
-
PLATON. (n.d.). The PLATON Homepage. Utrecht University. [Link]
-
Wang, Y., et al. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Catalysts, 14(2), 107. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
-
Rigaku. (n.d.). Rigaku XtaLAB Synergy-S with HyPix-6000HE. Emory University. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rigaku XtaLAB Synergy-S with HyPix-6000HE [xray.chemistry.emory.edu]
- 7. quora.com [quora.com]
- 8. OLEX2: a complete structure solution, refinement and analysis program (2009) | Oleg V. Dolomanov | 25835 Citations [scispace.com]
complete spectroscopic characterization of Spiro[4.5]decane-8-carboxylic acid
An In-Depth Comparative Guide to the Spectroscopic Characterization of Spiro[4.5]decane-8-carboxylic acid
As Senior Application Scientists, our role extends beyond mere data acquisition; we are tasked with interpreting the rich narrative encoded within a molecule's spectroscopic signature. This guide provides a comprehensive characterization of this compound, a molecule of interest due to its rigid spirocyclic framework—a common motif in natural products and pharmaceutical agents.[1][2] The conformational constraint imposed by the spiro-center introduces unique spectroscopic features that demand careful analysis.
This document is not a static protocol but a dynamic guide to the logic of spectroscopic investigation. We will elucidate the expected spectral data for our target molecule and compare it directly with a close structural analog, Cyclohexanecarboxylic acid , to highlight the distinct influence of the spiro[4.5]decane skeleton. This comparative approach provides a robust framework for researchers engaged in the synthesis and identification of complex spirocyclic systems.
Part 1: The Spectroscopic Signature of this compound
The complete characterization of a novel or target compound is a cornerstone of chemical research, ensuring purity, confirming identity, and providing a foundation for further investigation. Here, we synthesize the expected spectroscopic data for this compound based on foundational principles of spectroscopy and data from analogous structures.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the following numbering scheme is adopted for this compound.
Caption: IUPAC Numbering for this compound.
¹H NMR Spectroscopy (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to be complex in the aliphatic region due to significant signal overlap from the cyclopentane and cyclohexane rings. The key diagnostic signal is the downfield resonance of the carboxylic acid proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.5 - 12.0 | broad singlet | 1H | COOH | The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding, placing it far downfield.[3] |
| ~2.40 - 2.55 | multiplet | 1H | H-8 | The methine proton alpha to the carboxyl group is deshielded by the electron-withdrawing effect of the C=O group. |
| ~1.20 - 1.90 | multiplet | 16H | H-1, H-2, H-3, H-4, H-6, H-7, H-9, H-10 | These methylene protons of the two rings result in a complex, overlapping series of multiplets. Protons closer to the spiro center and the carboxyl group will be further downfield. |
¹³C NMR Spectroscopy (125 MHz, CDCl₃)
The ¹³C NMR spectrum provides a clear count of the unique carbon environments. The spiro carbon (C5) and the carbonyl carbon (C11) are particularly characteristic.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~182.0 | C11 (C=O) | The carbonyl carbon of a carboxylic acid is significantly deshielded, typically appearing in the 175-185 ppm range.[3][4] |
| ~45.0 | C5 (Spiro) | The quaternary spiro carbon is a key feature, typically found in the 40-50 ppm range for similar carbocyclic systems. |
| ~42.5 | C8 (CH-COOH) | The methine carbon alpha to the carboxyl group is deshielded relative to other aliphatic carbons. |
| ~37.0 | C1, C4 | Methylene carbons on the cyclopentane ring. |
| ~35.0 | C6, C10 | Methylene carbons on the cyclohexane ring adjacent to the spiro center. |
| ~25.0 | C7, C9 | Methylene carbons on the cyclohexane ring beta to the spiro center. |
| ~23.0 | C2, C3 | Methylene carbons on the cyclopentane ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally effective for identifying the carboxylic acid functional group due to its distinct and strong absorptions.
| Frequency (cm⁻¹) | Intensity | Vibration | Rationale |
| 2500-3300 | Very Broad, Strong | O-H stretch | This characteristically broad absorption is due to the strong intermolecular hydrogen bonding between carboxylic acid dimers.[5][6][7] |
| 2850-2960 | Medium-Strong | C-H stretch | Aliphatic C-H stretching from the spirocyclic framework.[8] |
| ~1710 | Very Strong, Sharp | C=O stretch | The carbonyl stretch for a saturated carboxylic acid dimer is a powerful and reliable diagnostic peak.[5][6] |
| ~1210-1320 | Medium | C-O stretch | Coupled with the O-H bend, this absorption is also characteristic of the carboxylic acid group.[9] |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. For carboxylic acids, derivatization is sometimes used to improve ionization, but direct analysis is also common.[10]
| m/z | Assignment | Rationale |
| 182.13 | [M]⁺ | Molecular ion peak corresponding to the molecular formula C₁₁H₁₈O₂.[11] |
| 165.12 | [M-OH]⁺ | Loss of the hydroxyl radical is a common fragmentation pathway. |
| 137.13 | [M-COOH]⁺ | Loss of the entire carboxyl group (45 Da) is a primary fragmentation, leaving the spiro[4.5]decane cation. |
| 81.07 | [C₆H₉]⁺ | Fragmentation of the cyclohexane ring. |
| 67.05 | [C₅H₇]⁺ | Fragmentation of the cyclopentane ring. |
Part 2: Comparative Analysis vs. Cyclohexanecarboxylic Acid
To truly appreciate the spectroscopic influence of the spiro[4.5]decane framework, we compare its data with that of the simpler, yet related, Cyclohexanecarboxylic acid.
| Spectroscopic Feature | This compound | Cyclohexanecarboxylic acid | Scientific Interpretation of Differences |
| Molecular Formula | C₁₁H₁₈O₂ | C₇H₁₂O₂ | The spiro-fused cyclopentane ring adds a C₄H₆ unit. |
| Molecular Weight | 182.13 g/mol | 128.17 g/mol | The difference of 54.04 g/mol corresponds directly to the additional C₄H₆ unit. |
| ¹³C NMR: Quaternary C | ~45.0 ppm (Spiro C5) | None | The presence of a quaternary carbon signal is the definitive NMR identifier for the spirocyclic structure. |
| ¹³C NMR: Aliphatic Region | 6 distinct signals for the ring carbons | 4 distinct signals for the ring carbons | The spiro compound has a more complex and lower symmetry structure, leading to more unique carbon environments. |
| ¹H NMR: Aliphatic Region | Complex multiplet, ~1.20-1.90 ppm (16H) | Complex multiplet, ~1.10-2.00 ppm (10H) | The integration value directly reflects the number of aliphatic protons. The overall pattern is complex in both, but the spiro-system's rigidity can lead to more pronounced non-equivalence between diastereotopic protons. |
| IR & ¹H NMR Carboxyl Signals | O-H: ~2500-3300 cm⁻¹; C=O: ~1710 cm⁻¹; COOH: ~12.0 ppm | O-H: ~2500-3300 cm⁻¹; C=O: ~1710 cm⁻¹; COOH: ~12.0 ppm | The signals for the carboxylic acid functional group itself are nearly identical, as this part of the molecule is electronically isolated from the spiro center. This demonstrates that certain spectroscopic features are highly localized to the functional group. |
This comparison underscores a critical principle: while the core functional group dictates its own characteristic signals, the overall molecular framework leaves a distinct fingerprint, particularly in the number and complexity of signals in the NMR spectra.
Part 3: Experimental Protocols and Workflow
Trustworthy data is the product of meticulous experimental design. The following protocols are designed to be self-validating systems for acquiring high-fidelity spectroscopic data.
Workflow for Complete Spectroscopic Characterization
The logical flow of analysis ensures that each piece of data builds upon the last, culminating in an unambiguous structural assignment.
Caption: Workflow for unambiguous spectroscopic characterization.
Protocol 1: High-Resolution NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the dried sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules. TMS provides a 0 ppm reference for both ¹H and ¹³C spectra.
-
¹H NMR Acquisition:
-
Use a ≥400 MHz spectrometer.
-
Acquire data with a 30° pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
A relaxation delay of 5 seconds is recommended due to the potentially long relaxation times of quaternary carbons (like the spiro center).
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, especially for the quaternary carbon.
-
-
Data Processing: Apply an exponential multiplication function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) before Fourier transformation to improve signal-to-noise. Phase and baseline correct the spectra manually.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat compound by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying it to a salt plate (NaCl or KBr), and allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Causality: The thin film or ATR method avoids O-H signals from solvents and provides a concentrated sample for clear signal detection.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty sample compartment.
-
Collect the sample spectrum from 4000 cm⁻¹ to 600 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Protocol 3: Mass Spectrometry (Electron Ionization - GC-MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Separation:
-
Inject 1 µL of the solution into a GC equipped with a standard non-polar column (e.g., DB-5ms).
-
Use a temperature program that starts at ~50°C and ramps to ~280°C to ensure elution of the compound.
-
-
MS Detection:
-
Use a standard electron ionization (EI) energy of 70 eV. Causality: 70 eV is the standard energy for EI, providing reproducible fragmentation patterns that are comparable to library data.
-
Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
-
Data Analysis: Identify the peak corresponding to the molecular ion [M]⁺. Analyze the major fragment ions and propose fragmentation pathways that are consistent with the known structure.
Conclusion
The comprehensive spectroscopic characterization of this compound is a multi-faceted process that relies on the integration of data from NMR, IR, and MS techniques. The key identifiers for this molecule are the presence of a quaternary carbon signal in the ¹³C NMR spectrum, the characteristic broad O-H and sharp C=O stretches in the IR spectrum, and a molecular ion peak at m/z 182 in the mass spectrum. Through a direct comparison with Cyclohexanecarboxylic acid, we have demonstrated that while the carboxylic acid moiety presents a consistent spectroscopic signature, the underlying spirocyclic framework imparts a unique and identifiable complexity, particularly within the NMR spectra. This guide provides the foundational data and logical framework necessary for researchers to confidently identify and characterize this and related spirocyclic structures.
References
-
Synthesis of Spiro[4.5]ecanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (n.d.). International Union of Crystallography. Retrieved January 14, 2026, from [Link]
-
Scott, K. R., et al. (1983). Spiro[4.5] and spiro[4.6] carboxylic acids: cyclic analogs of valproic acid synthesis and anticonvulsant evaluation. Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
-
Crystal Structures of Spiro Derivatives Including 6,10-Dioxaspiro[4.5]decane-7,9-dione Group and Their Spectral Studies. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
-
This compound (C11H18O2). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]
-
This compound, 7-hydroxy-1,8-dimethyl-4-oxo-. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Spiro[4.5]decane. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis of 1, 4-dioxo spiro[12][13] decane-8-one. (n.d.). Google Patents. Retrieved January 14, 2026, from
-
triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). Unife. Retrieved January 14, 2026, from [Link]
-
Spiro[4.5]deca-6,9-diene-8-carboxylic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Numbering system for spirocyclic compounds, case of spiro[4.5]decane. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis and characterisation of optically active spiro[4.5]decanes. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
(Z)-1,4-Dioxaspiro[4.5]decan-9-carboxylic acid, 8-hydroxy-8-(methoxycarbonyl-trans-ethenyl)-, methyl ester. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]
-
Crystal Structures of Spiro Derivatives Including 6,10-Dioxaspiro[4.5]decane-7,9-dione Group and Their Spectral Studies. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Spectroscopic Properties of Carboxylic Acids. (2019). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
IR Spectrum: Carboxylic Acids. (n.d.). Química Organica.org. Retrieved January 14, 2026, from [Link]
-
Spiro(4.5)decan-8-ol. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Infrared (IR) Spectroscopy. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. (2026). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
13C NMR Spectroscopy. (n.d.). Thieme. Retrieved January 14, 2026, from [Link]
-
Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved January 14, 2026, from [Link]
-
Fmoc-8-amino-1,4-dioxa-spiro[12][13]decane-8-carboxylic acid. (n.d.). J&K Scientific. Retrieved January 14, 2026, from [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Crystallographic and Spectroscopic Characterization. (n.d.). Amanote Research. Retrieved January 14, 2026, from [Link]
-
UCSD Computational Mass Spectrometry Website. (n.d.). GNPS. Retrieved January 14, 2026, from [Link]
-
Enantioselective Radical Addition of Carboxylic Acids to Imines through Cooperative Copper/Acridine Catalysis. (2026). Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]
-
Analysis of aromatic carboxylic acid and calcium salt couples with gas chromatography-mass spectrometry: Implications and comparison with in situ measurements at Mars' surface. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. PubChemLite - this compound (C11H18O2) [pubchemlite.lcsb.uni.lu]
- 12. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 1H NMR [m.chemicalbook.com]
- 13. 1,4-DIOXA-SPIRO[4.5]DECAN-8-OL(22428-87-1) 1H NMR [m.chemicalbook.com]
The Spiro[4.5]decane Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Inhibitor Design
The spiro[4.5]decane ring system, a distinctive three-dimensional scaffold, has garnered considerable attention in medicinal chemistry.[1] Its inherent conformational rigidity and synthetic tractability provide a unique platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This guide offers an in-depth comparison of structure-activity relationship (SAR) studies for spiro[4.5]decane-based inhibitors across diverse biological targets, providing researchers, scientists, and drug development professionals with field-proven insights and detailed experimental methodologies.
The Strategic Advantage of the Spiro[4.5]decane Core
The spirocyclic nature of the spiro[4.5]decane framework, where a cyclopentane and a cyclohexane ring are joined by a single common carbon atom, imparts a well-defined three-dimensional geometry. This structural feature is advantageous in drug design as it allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with the often-complex topographies of biological targets. Furthermore, the sp³-rich nature of this scaffold can lead to improved metabolic stability and reduced off-target effects compared to flat, aromatic systems.
This guide will explore the SAR of spiro[4.5]decane inhibitors for four distinct and therapeutically relevant target classes:
-
Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) Enzymes: Key regulators of the cellular response to hypoxia.
-
Receptor-Interacting Protein Kinase 1 (RIPK1): A critical mediator of inflammation and programmed cell death.
-
5-HT1A Receptors: A subtype of serotonin receptors implicated in neuropsychiatric disorders.
-
α1-Adrenoceptors: G-protein coupled receptors involved in vasoconstriction and other physiological processes.
By comparing the SAR across these different target families, we can elucidate the versatility of the spiro[4.5]decane scaffold and understand how subtle structural modifications can be tailored to achieve desired biological activities.
I. Spiro[4.5]decane Inhibitors of HIF Prolyl Hydroxylases (PHDs)
The inhibition of HIF prolyl hydroxylases (PHDs) is a promising therapeutic strategy for the treatment of anemia and ischemic diseases.[2] PHDs are 2-oxoglutarate (2OG)-dependent dioxygenases that, under normoxic conditions, hydroxylate the α-subunit of HIF, leading to its degradation. Spiro[4.5]decanone derivatives have emerged as potent PHD inhibitors that act as competitive inhibitors of the 2-oxoglutarate co-substrate.[2]
Structure-Activity Relationship (SAR) of Spiro[4.5]decanone PHD Inhibitors
The core of these inhibitors is typically a 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold. The SAR studies reveal several key features that govern their inhibitory potency:
-
The Spirocyclic Core: The rigid spiro[4.5]decane framework serves as the foundational scaffold, orienting the key interacting moieties in the optimal conformation for binding to the active site of PHDs.
-
Metal Chelating Group: A crucial element for potent inhibition is a group capable of chelating the active site iron atom. Pyridine and imidazole derivatives have shown significant activity. For instance, an N-methyl imidazole derivative demonstrated comparable or even slightly better potency than the parent 3-methyl pyridine compound.
-
Aromatic Pocket Binding Group: A biphenyl group or a similar aromatic moiety is essential for occupying a hydrophobic pocket in the enzyme's active site, formed by residues such as Trp-258, Trp-389, and Phe-391.
-
The Imidazolidine-2,4-dione Ring: This heterocyclic component plays a significant role in the overall binding and activity. Replacement of this ring with an amide group or modification to an imidazole-2,4-dione resulted in inactive compounds, highlighting its importance.
Table 1: Comparative Inhibitory Activity of Spiro[4.5]decanone Derivatives against PHD2
| Compound ID | Core Scaffold | Metal Chelating Group | Aromatic Pocket Group | PHD2 IC50 (µM) |
| 11 | 1,3,8-triazaspiro[4.5]decane-2,4-dione | 3-methyl pyridine | 4-biphenyl | 0.253 |
| 12 | 1,3,8-triazaspiro[4.5]decane-2,4-dione | Thiophene | 4-biphenyl | Inactive |
| 13 | 1,3,8-triazaspiro[4.5]decane-2,4-dione | Phenol | 4-biphenyl | Inactive |
| 14 | 1,3,8-triazaspiro[4.5]decane-2,4-dione | N-methyl imidazole | 4-biphenyl | Potent (comparable to 11) |
| 15 | 1,3,8-triazaspiro[4.5]decane-2,4-dione | Imidazole | 4-biphenyl | Potent (comparable to 11) |
| 23 | 1,3,8-triazaspiro[4.5]decane-2,4-dione | (No pyrimidine) | 4-biphenyl | 0.741 |
Data synthesized from available literature.
Experimental Protocol: In Vitro PHD2 Inhibition Assay (AlphaScreen)
This protocol describes a robust method for determining the in vitro inhibitory activity of spiro[4.5]decanone derivatives against human PHD2.
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate
-
2-oxoglutarate
-
Anti-hydroxyprolyl HIF-1α antibody
-
AlphaScreen donor and acceptor beads
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing Tween-20, MgCl₂, and DTT)
-
Test compounds (spiro[4.5]decanone derivatives)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the PHD2 enzyme and the HIF-1α peptide substrate.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Initiate the enzymatic reaction by adding 2-oxoglutarate.
-
Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the anti-hydroxyprolyl HIF-1α antibody and incubate to allow for antibody-peptide binding.
-
Add the AlphaScreen donor and acceptor beads and incubate in the dark.
-
Read the plate on a suitable microplate reader to measure the AlphaScreen signal.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Causality Behind Experimental Choices: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) format is chosen for its high sensitivity, low background, and homogeneous nature, which minimizes handling steps and is amenable to high-throughput screening. The use of a specific antibody that recognizes the hydroxylated HIF-1α peptide ensures that the measured signal is directly proportional to the enzyme activity.
Caption: General workflow for the evaluation of spiro[4.5]decanone PHD inhibitors.
II. Spiro[4.5]decane Inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1)
RIPK1 is a serine/threonine kinase that plays a pivotal role in necroptosis, a form of programmed cell death, and inflammation.[3] Inhibition of RIPK1 is a potential therapeutic strategy for a range of inflammatory diseases. Recent studies have identified 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors.
Structure-Activity Relationship (SAR) of 2,8-diazaspiro[4.5]decan-1-one RIPK1 Inhibitors
The discovery of these inhibitors was facilitated by virtual screening, which identified an initial hit compound, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. Subsequent structural optimization led to the identification of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives with improved potency.
-
Core Scaffold Modification: The transition from a 1,3,8-triazaspiro[4.5]decane-2,4-dione to a 2,8-diazaspiro[4.5]decan-1-one scaffold proved to be a key optimization step.
-
Substitutions on the Scaffold: The nature and position of substituents on the diazapsiro[4.5]decan-1-one core are critical for activity. Compound 41, with specific substitutions, exhibited a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM.[3] Further detailed SAR for this class is still under active investigation.
Table 2: Inhibitory Activity of a Lead 2,8-diazaspiro[4.5]decan-1-one Derivative against RIPK1
| Compound ID | Core Scaffold | Key Substituents | RIPK1 IC50 (nM) |
| 41 | 2,8-diazaspiro[4.5]decan-1-one | (Not specified in abstract) | 92 |
Data from a specific study, further details on substituents are in the full publication.[3]
Experimental Protocol: In Vitro RIPK1 Kinase Assay
This protocol outlines a method for measuring the in vitro inhibitory activity of spiro[4.5]decane derivatives against RIPK1 kinase.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT)
-
Test compounds (2,8-diazaspiro[4.5]decan-1-one derivatives)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
96-well or 384-well white microplates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a white microplate, add the RIPK1 enzyme and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Causality Behind Experimental Choices: The ADP-Glo™ assay is a robust and sensitive method for quantifying kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction. This luminescent assay has a high dynamic range and is less susceptible to interference from colored or fluorescent compounds compared to other methods. MBP is a commonly used generic substrate for many serine/threonine kinases, making it a suitable choice for initial screening.
Caption: Simplified signaling pathway of RIPK1-mediated necroptosis and the point of intervention for spiro[4.5]decane inhibitors.
III. Spiro[4.5]decane Ligands for 5-HT1A and α1-Adrenoceptors
The spiro[4.5]decane scaffold has also been successfully employed in the development of ligands for G-protein coupled receptors (GPCRs), such as the serotonin 1A (5-HT1A) receptor and α1-adrenoceptors.
Structure-Activity Relationship (SAR) of 1,4-Dioxa-spiro[4.5]decane Derivatives
A series of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-arylpiperazine derivatives have been explored for their activity at 5-HT1A receptors and α1-adrenoceptor subtypes.
-
The Spiro[4.5]decane Moiety: The 1,4-dioxa-spiro[4.5]decane unit serves as a key structural element, likely influencing the overall conformation and physicochemical properties of the ligands.
-
The Arylpiperazine Group: The nature of the substituent on the aryl ring of the piperazine moiety is a major determinant of both potency and selectivity.
-
A 2-methoxyphenyl group generally confers high affinity for the 5-HT1A receptor.
-
Other substitutions can shift the selectivity towards α1-adrenoceptors. For example, compounds with specific substitutions have emerged as promising α1 receptor antagonists.[4]
-
-
The Linker: The length and flexibility of the linker between the spiro[4.5]decane and the arylpiperazine can also modulate activity.
Table 3: Comparative Binding Affinities (Ki, nM) of Spiro[4.5]decane Derivatives at 5-HT1A and α1-Adrenoceptors
| Compound ID | Core Scaffold | Arylpiperazine Substituent | 5-HT1A Ki (nM) | α1a Ki (nM) | α1b Ki (nM) | α1d Ki (nM) |
| 1 | 1,4-dioxa-spiro[4.5]decane | 2-methoxyphenyl | Potent | - | - | - |
| 9 | 1,4-dioxa-spiro[4.5]decane | (Specific substitution) | - | Potent antagonist | - | - |
| 10 | 1,4-dioxa-spiro[4.5]decane | (Specific substitution) | Most potent agonist | - | - | - |
| 27 | 1,4-dioxa-spiro[4.5]decane | (Specific substitution) | - | Potent antagonist | - | - |
| 30 | 1,4-dioxa-spiro[4.5]decane | (Specific substitution) | - | Potent antagonist | - | - |
Data synthesized from available literature; specific Ki values and substituent details are in the full publications.[4]
Experimental Protocol: 5-HT1A Receptor Radioligand Binding Assay
This protocol describes a method for determining the binding affinity of spiro[4.5]decane derivatives for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor (e.g., from HEK293 cells)
-
Radioligand (e.g., [³H]-8-OH-DPAT for agonist binding or [³H]-MPPF for antagonist binding)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl₂)
-
Non-specific binding control (e.g., 10 µM buspirone)
-
Test compounds (spiro[4.5]decane derivatives)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubate the mixture at 37°C for 45 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values by plotting the percentage of specific binding against the logarithm of the compound concentration.
-
Convert the IC50 values to Ki values using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. The choice of radioligand ([³H]-8-OH-DPAT or [³H]-MPPF) allows for the characterization of both agonist and antagonist binding properties. Rapid filtration is essential to separate bound from free radioligand quickly, preventing dissociation of the ligand-receptor complex.
Caption: Workflow for determining the binding affinity of spiro[4.5]decane ligands at GPCRs.
IV. Synthesis of the Spiro[4.5]decane Core
The synthetic accessibility of the spiro[4.5]decane scaffold is a key factor in its widespread use in medicinal chemistry. Several synthetic strategies have been developed to construct this ring system.
General Synthetic Route to Spiro[4.5]decanone Derivatives
A common approach to the 1,3,8-triazaspiro[4.5]decane-2,4-dione core involves a multi-step synthesis:
-
Bucherer-Bergs Reaction: This reaction involves the treatment of a suitable ketone with potassium cyanide and ammonium carbonate to form a hydantoin ring, which is a precursor to the imidazolidine-2,4-dione.
-
N-Arylation: A copper-catalyzed N-arylation of the hydantoin with an appropriate aryl iodide (e.g., 4-iodobiphenyl) is then performed to introduce the aromatic pocket binding group.
-
Further Functionalization: Subsequent steps can involve the introduction of the metal-chelating group and other modifications to the scaffold.
The development of efficient and scalable synthetic routes is crucial for the exploration of the SAR of spiro[4.5]decane inhibitors and for their potential advancement as clinical candidates.
Conclusion
The spiro[4.5]decane scaffold has proven to be a remarkably versatile and privileged structure in the design of inhibitors for a diverse range of biological targets. The SAR studies highlighted in this guide demonstrate that by carefully tuning the substituents on this rigid three-dimensional framework, it is possible to achieve high potency and selectivity for enzymes like PHDs and RIPK1, as well as for GPCRs such as 5-HT1A and α1-adrenoceptors. The detailed experimental protocols provided herein offer a practical foundation for researchers to evaluate their own spiro[4.5]decane-based compounds. As our understanding of the structural biology of these targets continues to grow, the rational design of novel spiro[4.5]decane inhibitors holds immense promise for the development of next-generation therapeutics.
References
-
Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]
-
Holt-Martyn, J., et al. (2019). Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. MedChemComm, 10(4). [Link]
-
Brasili, L., et al. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α₁ and 5-HT1A receptors. European Journal of Medicinal Chemistry, 87, 248-66. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α<alpha>1 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Scaffolds: A Comparative Guide to the Bioactivity of Spiro[4.5]decane and Spiro[4.4]nonane Analogs
Introduction: The Power of Three-Dimensionality in Drug Design
In the landscape of medicinal chemistry, spirocyclic compounds—molecules featuring two rings joined by a single common atom—have emerged as "privileged scaffolds."[1] Their inherent three-dimensional and conformationally restricted nature offers a distinct advantage over more flexible, linear molecules. This rigidity can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties.[1][2]
Among the vast family of spirocycles, the all-carbon spiro[4.4]nonane (composed of two five-membered rings) and spiro[4.5]decane (a five-membered ring fused to a six-membered ring) skeletons are foundational motifs found in numerous natural products and synthetic therapeutic agents.[3] While structurally similar, the subtle difference—a single carbon atom in one ring—creates significant variations in their three-dimensional shape, flexibility, and the spatial projection of their substituents.
This guide provides an in-depth, objective comparison of the bioactivity of spiro[4.5]decane versus spiro[4.4]nonane analogs. Through direct comparative case studies and analysis of experimental data, we will explore how this seemingly minor structural alteration can be a critical determinant of therapeutic potential, guiding researchers in the rational design of next-generation spirocyclic drugs.
The Spirocyclic Core: A Structural and Conformational Analysis
The fundamental difference between the spiro[4.4]nonane and spiro[4.5]decane cores lies in their conformational behavior. The spiro[4.4]nonane system, consisting of two fused cyclopentane rings, is significantly more rigid and planar. In contrast, the spiro[4.5]decane scaffold incorporates a cyclohexane ring, which readily adopts low-energy chair and boat conformations. This flexibility allows substituents on the six-membered ring to orient themselves in distinct axial and equatorial positions, offering a broader range of potential interactions with a target protein. This structural nuance is a key factor driving the differences in biological activity.
Caption: Core structural differences between the two scaffolds.
Comparative Bioactivity Analysis: Two Case Studies
The choice of a spirocyclic scaffold is ultimately dictated by the specific topology of the target's binding site. The following case studies provide a direct, data-driven comparison of how these two scaffolds perform against distinct biological targets.
Case Study 1: Serotonin Receptor Ligands (A Head-to-Head Comparison)
The serotonin 5-HT1A receptor is a well-established G-protein coupled receptor (GPCR) target for anxiolytic and antidepressant drugs. Long-chain arylpiperazines are a classic pharmacophore for this receptor. A pivotal study directly synthesized and compared matched molecular pairs of 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane-1,3-diones linked to an arylpiperazine moiety, providing a perfect dataset for comparison.[4][5]
The data reveals a clear structure-activity relationship (SAR) favoring the larger spiro[4.5]decane scaffold for high 5-HT1A affinity, particularly when an ethylene or propylene spacer is used.[4][5] For instance, the 2-azaspiro[4.5]decane derivative with a 3-CF3 phenylpiperazine group and a propylene spacer (Compound 11c ) exhibits a Ki of 3.1 nM, making it nearly twice as potent as its direct spiro[4.4]nonane analog (Compound 10c ), which has a Ki of 6.0 nM.[4]
Causality: The superior performance of the spiro[4.5]decane analogs in this context is likely due to the cyclohexane ring's ability to position the arylpiperazine tail in a more optimal vector for insertion into the deep binding pocket of the 5-HT1A receptor. The increased rigidity of the spiro[4.4]nonane core may introduce unfavorable steric constraints.
Table 1: Comparative Binding Affinities (Ki, nM) at Serotonin Receptors
| Compound ID | Spiro Core | Arylpiperazine Substituent | Alkyl Spacer | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |
|---|---|---|---|---|---|---|
| 10b | [4.4]nonane | 2-OCH3 | Propylene | 6.8 | 465 | [4] |
| 11b | [4.5]decane | 2-OCH3 | Propylene | 5.7 | >1000 | [4] |
| 10c | [4.4]nonane | 3-CF3 | Propylene | 6.0 | 32 | [4] |
| 11c | [4.5]decane | 3-CF3 | Propylene | 3.1 | 86 |[4] |
Caption: General pharmacophore for spirocyclic 5-HT1A ligands.
Case Study 2: Inhibition of HIF Prolyl Hydroxylase (PHD)
Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs) are key enzymes that regulate the cellular response to low oxygen levels. Inhibitors of PHD are a novel class of drugs for treating anemia. The spiro[4.5]decanone scaffold, particularly in 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, has been extensively validated as a potent template for PHD inhibition.[6] These compounds act as mimetics of the 2-oxoglutarate co-substrate, effectively chelating the active site iron atom and stabilizing HIF-α.
While the spiro[4.5]decanone core is well-established, patent literature has begun to describe spiro[4.4]nonane derivatives as potential PHD inhibitors, suggesting this scaffold is also being actively explored.[7] Direct comparative data in peer-reviewed literature is scarce; however, the structural differences suggest distinct binding possibilities. The more planar and rigid spiro[4.4]nonane core could offer a different presentation of functional groups to key residues in the enzyme's active site, potentially leading to altered selectivity profiles against different PHD isoforms (PHD1, PHD2, PHD3).
Table 2: Representative Spiro[4.5]decanone-based PHD2 Inhibitors
| Compound Class | Key Structural Features | PHD2 IC50 (nM) | Reference |
|---|---|---|---|
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | Pyridine-based side chain | ~20-50 | [6] |
| Spiro-hydantoin | Biphenyl side chain | ~15-40 |[6] |
Future Exploration: The logical next step in this field is the synthesis and direct comparative testing of a spiro[4.4]nonane-based PHD inhibitor against its spiro[4.5]decane counterpart. This would clarify whether the increased rigidity offers an advantage in potency or isoform selectivity.
Caption: Mechanism of action for HIF prolyl hydroxylase inhibitors.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of bioactivity data, standardized and well-controlled experimental protocols are essential. Below is a representative protocol for a radioligand binding assay, a gold-standard method for determining the affinity of a compound for a specific receptor target, as discussed in Case Study 1.
Protocol: 5-HT1A Radioligand Receptor Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound for the human 5-HT1A receptor.
Materials:
-
Cell membranes expressing recombinant human 5-HT1A receptors.
-
Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Non-specific binding control: 10 µM Serotonin (5-HT).
-
Test compounds (spiro[4.4]nonane and spiro[4.5]decane analogs) at various concentrations.
-
96-well plates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.
Methodology:
-
Compound Preparation: Prepare serial dilutions of test compounds in the assay buffer.
-
Reaction Mixture Setup (in triplicate):
-
Total Binding: Add 50 µL assay buffer, 50 µL [3H]8-OH-DPAT (at a final concentration near its Kd, e.g., 1 nM), and 100 µL of the membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM 5-HT, 50 µL [3H]8-OH-DPAT, and 100 µL of the membrane preparation.
-
Test Compound: Add 50 µL of the test compound dilution, 50 µL [3H]8-OH-DPAT, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plates for 60 minutes at 25°C to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality of Experimental Choices: Using a radioligand at a concentration near its Kd ensures a robust signal-to-noise ratio. The inclusion of a high concentration of a known endogenous ligand (serotonin) to define non-specific binding is critical for isolating the specific receptor interaction, making the protocol self-validating.
Caption: Workflow for a radioligand receptor binding assay.
Conclusion and Future Perspectives
The comparative analysis of spiro[4.4]nonane and spiro[4.5]decane analogs clearly demonstrates that the choice of the core scaffold is a critical, target-dependent decision in drug design.
-
For the serotonin 5-HT1A receptor, the increased conformational flexibility of the spiro[4.5]decane core appears to provide a distinct advantage in achieving high-affinity binding for long-chain arylpiperazine ligands.[4]
-
For enzyme targets like HIF prolyl hydroxylase, the spiro[4.5]decanone framework is a proven and potent template, though the more rigid spiro[4.4]nonane core presents an intriguing and underexplored alternative that may offer benefits in isoform selectivity.[6]
This guide underscores the necessity of empirical, head-to-head testing of matched molecular pairs. While computational modeling can provide valuable hypotheses, only experimental data can definitively resolve the subtle structure-activity relationships governed by these scaffolds. Future research should not only focus on potency and selectivity but also investigate how the scaffold's rigidity and lipophilicity impact crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are paramount for translating a potent molecule into a viable drug candidate.
References
-
Obniska, J., Kamiński, K., & Zagórska, A. (2006). Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. European Journal of Medicinal Chemistry, 41(7), 874-881. [Link]
-
Obniska, J., Kamiński, K., & et al. (2007). Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4] nonane and [4.5]decane-1,3-dione derivatives. ResearchGate. [Link]
-
Scott, K. R., Moore, J. A., & et al. (1987). Spiro[4.5] and spiro[4.6] carboxylic acids: cyclic analogs of valproic acid synthesis and anticonvulsant evaluation. Journal of Medicinal Chemistry. [Link]
-
Speranza, L., & et al. (2023). Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2022). In-Silico Aided Screening and Characterization Results in Stability Enhanced Novel Roxadustat Co-Crystal. [Link]
- Bemis, G. W., & et al. (2019). 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD.
-
Bonjoch, J., & Diaba, F. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]
-
Wang, Z., & et al. (2024). Synthesis of spiro[4.4]nonane-containing functional organic molecules. ResearchGate. [Link]
-
Stepan, A. F., & et al. (2018). Spirocyclic Motifs in Natural Products. Molecules, 23(1), 123. [Link]
-
MDPI. (2018). Spirocyclic Motifs in Natural Products. Encyclopedia. [Link]
-
ResearchGate. (n.d.). A few biologically important natural and synthetic compounds contain spiro[4.4]nonane and spiro[4.5]decane skeletons. ResearchGate. [Link]
- Google Patents. (2020). Compounds for inhibition of alpha 4 beta 7 integrins.
-
Justia Patents. (2024). Methods for treatment of viral infections. [Link]
- Google Patents. (2022).
-
PubChem. (n.d.). Spiro[4.5]decane. Retrieved January 14, 2026, from [Link]
-
Chowdhury, R., & et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 10(4), 567-579. [Link]
Sources
- 1. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirocyclic Motifs in Natural Products | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD - Google Patents [patents.google.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Spiro[4.5]decane-8-carboxylic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of Spiro[4.5]decane-8-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Assessment and Risk Mitigation
This compound is a solid organic compound. The primary risks associated with handling this and similar carboxylic acids include:
-
Skin and Eye Irritation: Direct contact may cause redness, itching, or more severe irritation.[1][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[1]
-
Ingestion: While not a primary route of occupational exposure, ingestion can be harmful.[2]
The operational plan outlined below is designed to minimize exposure through these routes.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is the most critical step in ensuring safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields | Nitrile or butyl rubber gloves | Lab coat | Recommended if not in a ventilated enclosure |
| Conducting reactions at ambient temperature | Chemical splash goggles | Nitrile or butyl rubber gloves | Lab coat | Generally not required in a well-ventilated fume hood |
| Heating reactions or creating aerosols | Chemical splash goggles and a face shield | Nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with an organic vapor cartridge |
| Handling large quantities (>100g) | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | NIOSH-approved respirator with an organic vapor cartridge |
Step-by-Step Guide to Donning and Doffing PPE
A systematic approach to putting on and removing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on the lab coat and fasten it completely.
-
Gloves: Select the appropriate gloves and inspect them for any defects.
-
Eye/Face Protection: Put on safety glasses, goggles, or a face shield.
-
Respiratory Protection: If required, perform a fit check before entering the work area.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Lab Coat/Apron: Remove the lab coat, folding the contaminated side inward.
-
Eye/Face Protection: Remove by handling the earpieces or headband.
-
Respiratory Protection: Remove the respirator outside the immediate work area.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE is removed.
Operational and Disposal Plans
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
Safe Handling Procedures:
-
Avoid generating dust when handling the solid material.
-
Use a spatula or other appropriate tools for transferring the compound.
-
Keep containers tightly closed when not in use.[1]
-
Always add acid to the solvent, never the other way around, to prevent splashing.
Disposal Plan:
-
Dispose of waste this compound and contaminated materials in a designated, labeled hazardous waste container.
-
Follow all local, state, and federal regulations for chemical waste disposal.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the experimental procedure.
Caption: Decision tree for selecting appropriate PPE.
References
-
LeelineWork. What PPE Should You Wear When Handling Acid? [Link]
-
PubChem. this compound. [Link]
-
University of California, Santa Barbara. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
